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2-Amino-1,3-benzothiazole-6-carbohydrazide Documentation Hub

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  • Product: 2-Amino-1,3-benzothiazole-6-carbohydrazide
  • CAS: 364743-45-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-1,3-benzothiazole-6-carbohydrazide: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide focuses on a specific derivative, 2-Amino-1,3-benzothiazole-6-carbohydrazide, providing a comprehensive overview of its chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol. By integrating insights into its potential applications in drug development, this document serves as a vital resource for researchers aiming to leverage the therapeutic promise of this heterocyclic compound.

Introduction: The Significance of the 2-Aminobenzothiazole Core

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery due to its presence in a multitude of biologically active compounds.[1] The introduction of an amino group at the 2-position and a carbohydrazide moiety at the 6-position creates a molecule with a unique electronic and structural landscape, predisposing it to a wide array of pharmacological activities. Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The carbohydrazide functional group is a key pharmacophore known to chelate metal ions and form stable complexes, a feature often exploited in the design of enzyme inhibitors and other therapeutic agents.

Chemical Structure and Properties

The chemical identity of 2-Amino-1,3-benzothiazole-6-carbohydrazide is defined by its unique arrangement of atoms and functional groups.

Chemical Structure

The core structure consists of a bicyclic benzothiazole system with an amine group (-NH₂) attached to the carbon atom at position 2, and a carbohydrazide group (-CONHNH₂) at position 6.

Figure 1. Chemical structure of 2-Amino-1,3-benzothiazole-6-carbohydrazide.

Physicochemical Properties
PropertyValue (Predicted/Inferred)Source
Molecular Formula C₈H₈N₄OS-
Molecular Weight 208.24 g/mol -
Appearance Likely a solid at room temperatureGeneral properties of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFGeneral properties of similar compounds
Melting Point Not determined-

Synthesis Protocol: A Reliable and Reproducible Approach

The synthesis of 2-Amino-1,3-benzothiazole-6-carbohydrazide can be achieved through a multi-step process, beginning with the formation of the 2-aminobenzothiazole core, followed by the introduction and modification of the C6 substituent.

Synthesis Workflow

Synthesis_Workflow A 4-Aminobenzoic acid D 2-Amino-1,3-benzothiazole-6-carboxylic acid A->D B Potassium Thiocyanate B->D C Bromine C->D F Methyl 2-amino-1,3-benzothiazole-6-carboxylate D->F Esterification E Esterification (e.g., with Methanol/H+) H 2-Amino-1,3-benzothiazole-6-carbohydrazide F->H Hydrazinolysis G Hydrazine Hydrate G->H

Figure 2. Synthetic workflow for 2-Amino-1,3-benzothiazole-6-carbohydrazide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-1,3-benzothiazole-6-carboxylic acid

This step involves the oxidative cyclization of a substituted aniline with thiocyanate.[4]

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve 4-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

  • Thiocyanation: Add a stoichiometric amount of potassium thiocyanate to the solution and cool the mixture to 0-5°C in an ice bath.

  • Cyclization: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10°C. The reaction is exothermic and requires careful monitoring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water to remove any unreacted salts, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Amino-1,3-benzothiazole-6-carboxylic acid.

Step 2: Esterification to Methyl 2-amino-1,3-benzothiazole-6-carboxylate

  • Reaction Setup: Suspend the 2-Amino-1,3-benzothiazole-6-carboxylic acid in methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, and reflux the mixture for several hours.

  • Work-up: After cooling, neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution. The ester will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrazinolysis to 2-Amino-1,3-benzothiazole-6-carbohydrazide

This is a standard procedure for the conversion of esters to hydrazides.

  • Reaction: Dissolve the methyl 2-amino-1,3-benzothiazole-6-carboxylate in a suitable solvent like ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Reflux the reaction mixture for several hours. The progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product, 2-Amino-1,3-benzothiazole-6-carbohydrazide, will often crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

The structure of the synthesized 2-Amino-1,3-benzothiazole-6-carbohydrazide should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons on the benzothiazole ring, as well as signals for the amine (-NH₂) and carbohydrazide (-CONHNH₂) protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide group.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the hydrazide, the C=O stretching of the amide in the hydrazide, and the C=N stretching of the thiazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications in Drug Development

The unique structural features of 2-Amino-1,3-benzothiazole-6-carbohydrazide make it a promising candidate for various therapeutic applications.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The presence of the carbohydrazide moiety can enhance this activity by enabling the molecule to chelate essential metal ions required by metalloenzymes involved in tumor growth.

Antimicrobial Properties

Derivatives of 2-aminobenzothiazole have shown significant activity against a range of bacterial and fungal pathogens.[5][6] The proposed mechanism often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. The hydrazide group can contribute to the antimicrobial profile by forming Schiff bases with microbial enzymes or by interfering with nucleic acid synthesis.

Anti-inflammatory and Analgesic Potential

Several 2-aminobenzothiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[7] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Future Perspectives

2-Amino-1,3-benzothiazole-6-carbohydrazide represents a versatile scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Lead Optimization: Systematic modification of the core structure to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound and its derivatives exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the therapeutic potential and safety of lead compounds in relevant animal models.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of new drugs based on the promising 2-Amino-1,3-benzothiazole-6-carbohydrazide scaffold.

References

  • bioRxiv. (2022, October 19). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • PMC. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • IOSR Journal. (2013, May 15). Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. Retrieved from [Link]

  • ISCA. (2013, October 18). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PMC - NIH. (2021, May 12). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011, July 1). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-benzothiazole-6-carboxamide. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • IJRPC. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • CORE. (2021, July 2). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. Retrieved from [Link]

  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles This file includes:. Retrieved from [Link]

  • MDPI. (2023, July 14). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Retrieved from [Link]

  • AWS. (2025, July 7). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

Sources

Exploratory

Biological Significance of the Benzothiazole-6-Carbohydrazide Scaffold in Drug Design: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. Among these, the benzothiazole-6-carbohydrazide scaffold has emerged as a highly versatile pharmacophore[1]. Fusing the lipophilic, purine-mimicking benzothiazole core with the hydrogen-bonding capacity of a carbohydrazide moiety, this scaffold exhibits profound anticancer, antimicrobial, and antiparasitic properties[1][2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, synthetic methodologies, and mechanistic pathways of this scaffold. By understanding the causality behind its biological activity—specifically its role in reactive oxygen species (ROS) generation, tubulin inhibition, and kinase suppression—drug development professionals can better leverage this framework for next-generation therapeutics[3][4].

Structural Rationale & Medicinal Chemistry

The pharmacological success of the benzothiazole-6-carbohydrazide scaffold is not coincidental; it is the result of highly favorable physicochemical properties:

  • The Benzothiazole Core: Comprising a benzene ring fused to a thiazole ring, this bicyclic system is structurally analogous to purine bases (adenine and guanine). This allows it to effectively intercalate into DNA or competitively bind to the ATP-binding pockets of critical kinases (e.g., PI3K/AKT)[5][6]. Its inherent lipophilicity facilitates rapid penetration of cellular membranes.

  • The Carbohydrazide Moiety (-CO-NH-NH2): Positioned at the C-6 position, the carbohydrazide acts as a versatile linker. It provides essential hydrogen bond donors and acceptors, which are critical for anchoring the molecule within target protein active sites (such as the colchicine-binding site of tubulin)[3]. Furthermore, it serves as a synthetic handle for generating Schiff bases (imines) with various aldehydes, allowing for rapid generation of structure-activity relationship (SAR) libraries[3].

  • Electron-Modulating Substituents: The introduction of electron-withdrawing groups (e.g., nitro, fluoro) or heterocyclic rings (e.g., thiophene) at the C-2 position dramatically alters the electronic distribution. For example, the nitrothiophen-2-yl derivative acts as an electron sink, facilitating redox cycling within the hypoxic tumor microenvironment and leading to a lethal burst of ROS[2][7].

Experimental Workflows & Synthesis Validation

To ensure reproducibility and scientific integrity, the synthesis of benzothiazole-6-carbohydrazide derivatives must follow a self-validating protocol. Below is the optimized methodology for synthesizing the highly active derivative, N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (often referred to as Compound 65 or FBZC)[7][8].

Protocol 1: Synthesis of the Benzothiazole-6-Carbohydrazide Scaffold

Objective: To synthesize the core scaffold via a sequential ring-closure, esterification, and hydrazinolysis pathway.

  • Precursor Preparation & Ring Closure: React 4-amino-3-mercaptobenzoic acid with an appropriate aldehyde (or carboxylic acid) in the presence of an oxidant (e.g., nitrobenzene) or via an esterification route using diethyl oxalate to form the benzothiazole-6-carboxylate ester[3][9]. Causality: The condensation of the ortho-aminothiol with a carbonyl carbon rapidly forms the thermodynamically stable thiazole ring.

  • Hydrazinolysis: Dissolve the resulting ester in absolute ethanol. Add an excess of hydrazine monohydrate (NH₂NH₂·H₂O) and reflux the mixture for 2–4 hours[3]. Causality: Hydrazine is a potent alpha-effect nucleophile. It attacks the electrophilic ester carbonyl, displacing the alkoxide leaving group to yield the intermediate benzothiazole-6-carbohydrazide[3].

  • Schiff Base Condensation: React the carbohydrazide intermediate with 5-nitrothiophene-2-carboxaldehyde in ethanol, using a catalytic amount of glacial acetic acid. Reflux for 4 hours. Causality: The primary amine of the hydrazide undergoes a nucleophilic addition to the aldehyde, followed by dehydration, forming a stable imine (Schiff base) linkage[3].

  • Validation (Self-Validating System):

    • FT-IR: Confirm the presence of N-H stretching (~3200 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹).

    • ¹H-NMR: Verify the disappearance of the primary amine protons and the appearance of the highly deshielded imine proton (-CH=N-) at ~8.2–8.5 ppm.

Synthesis A 4-Amino-3-mercaptobenzoic Acid (Starting Material) B Ring Closure & Esterification (EtOH, H2SO4 reflux) A->B Cyclization C Hydrazinolysis (NH2NH2·H2O, EtOH reflux) B->C Nucleophilic Acyl Substitution D Benzothiazole-6-carbohydrazide (Intermediate) C->D E Condensation (5-Nitrothiophene-2-carboxaldehyde) D->E Schiff Base Formation F Target Scaffold: N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide E->F

Caption: Step-by-step synthetic workflow for the benzothiazole-6-carbohydrazide scaffold.

Biological Significance & Mechanistic Pathways

The biological efficacy of the benzothiazole-6-carbohydrazide scaffold is primarily driven by its multi-target mechanism of action, making it highly resilient against single-target drug resistance.

ROS-Induced DNA Damage and Apoptosis

A hallmark of cancer cells is their elevated basal level of ROS. Benzothiazole-6-carbohydrazide derivatives exploit this by acting as pro-oxidants. Compounds such as N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide induce a massive intracellular accumulation of ROS[2][7].

  • Mechanism: The nitroaromatic group undergoes single-electron reduction by cellular reductases, forming a nitro radical anion. In the presence of oxygen, this radical auto-oxidizes back to the parent compound, generating superoxide radicals (O₂•⁻) in a futile redox cycle.

  • Outcome: This oxidative stress overwhelms the cellular antioxidant defenses (reducing SOD and GPx activity), leading to DNA double-strand breaks (DSBs) and subsequent G2/M cell cycle arrest[2][4].

Tubulin Polymerization Inhibition

Recent molecular docking and in vitro studies have demonstrated that specific benzothiazolecarbohydrazide–sulfonate conjugates act as potent tubulin polymerization inhibitors[3].

  • Mechanism: The scaffold binds to the colchicine-binding site on β-tubulin. The hydrogen-bonding network provided by the carbohydrazide linker stabilizes the ligand-protein complex, preventing the assembly of microtubules[3].

  • Outcome: Disruption of the mitotic spindle apparatus prevents chromosomal segregation, synergizing with ROS-induced DNA damage to lock the cell in the G2/M phase, ultimately triggering mitochondrial-mediated apoptosis[3][4].

Kinase Suppression (PI3K/AKT Pathway)

Beyond structural proteins and DNA, benzothiazole derivatives have been shown to directly modulate survival signaling. Novel derivatives have demonstrated the ability to suppress the PI3K/AKT signaling pathway[5]. Downregulation of phosphorylated AKT (p-AKT) removes the inhibitory block on pro-apoptotic proteins, facilitating programmed cell death[5].

Mechanism A Benzothiazole-6-carbohydrazide Derivatives B Intracellular Accumulation A->B C ROS Overproduction (Redox Cycling) B->C Mitochondrial Interaction D Tubulin Polymerization Inhibition B->D Colchicine Site Binding G PI3K/AKT Pathway Suppression B->G Kinase Inhibition E DNA Double-Strand Breaks C->E Oxidative Damage F G2/M Cell Cycle Arrest D->F Spindle Disruption E->F Checkpoint Activation H Apoptosis (Cancer Cell Death) F->H G->H

Caption: Mechanistic pathway of benzothiazole-6-carbohydrazide-induced apoptosis in cancer cells.

Quantitative Data & Structure-Activity Relationship (SAR)

The in vitro efficacy of benzothiazole-6-carbohydrazide derivatives is highly dependent on the substituents attached to the pharmacophore. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of key derivatives against various human cancer cell lines, demonstrating the broad-spectrum potential of this scaffold[1][8][10].

Compound DerivativeTarget Cancer Cell LineIC₅₀ ValuePrimary Mechanism of Action
N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide PC-3 (Prostate)19.9 ± 1.17 µg/mLROS Generation / Apoptosis[1][8]
N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide LNCaP (Prostate)11.2 ± 0.79 µg/mLROS Generation / Apoptosis[1][8]
Benzothiazolecarbohydrazide–sulfonate conjugate (Compound 6i) MCF-7 (Breast)~15-20 µMTubulin Inhibition / DNA Damage[3]
2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole (4a) PANC-1 (Pancreatic)27 ± 0.24 µMSOD/GPx Reduction / Apoptosis[10]
2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole (4b) PANC-1 (Pancreatic)35 ± 0.51 µMSOD/GPx Reduction / Apoptosis[10]

SAR Insight: The data clearly indicates that the presence of a nitro group (an electron-withdrawing moiety) on the terminal aromatic/heteroaromatic ring significantly enhances cytotoxicity compared to halogenated (fluoro) derivatives, directly correlating with the compound's ability to act as a redox cycler[10].

Experimental Protocol: In Vitro Validation of ROS and Apoptosis

To validate the mechanisms described above, the following standardized protocol is recommended for evaluating new benzothiazole-6-carbohydrazide synthesized libraries.

Protocol 2: Flow Cytometric Analysis of ROS and Apoptosis
  • Cell Culture & Treatment: Seed MCF-7 or PC-3 cells in 6-well plates at a density of

    
     cells/well. Incubate for 24 hours. Treat cells with the synthesized compound at its calculated IC₅₀ concentration for 48 hours[3][10].
    
  • ROS Detection (DCFDA Assay): Causality: 2′,7′-dichlorofluorescin diacetate (DCFDA) is a cell-permeable, non-fluorescent probe. Upon entering the cell, it is cleaved by esterases and subsequently oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

    • Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark.

    • Analyze via flow cytometry (FITC channel). A rightward shift in fluorescence intensity confirms ROS overproduction[3].

  • Apoptosis Analysis (Annexin V/PI Staining): Causality: Annexin V binds with high affinity to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

    • Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

    • Analyze via flow cytometry. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, confirming the programmed cell death mechanism[3][10].

Conclusion & Future Perspectives

The benzothiazole-6-carbohydrazide scaffold represents a masterclass in rational drug design. By combining a DNA/kinase-interacting core with a highly tunable, hydrogen-bonding carbohydrazide linker, medicinal chemists can engineer molecules that simultaneously disrupt tubulin polymerization and induce catastrophic oxidative stress[3][4].

Future development must focus on overcoming the inherent hydrophobicity of the planar benzothiazole system. The formulation of these compounds into nano-delivery systems (e.g., liposomes or polymeric nanoparticles) or the design of water-soluble prodrugs will be critical steps in translating this privileged scaffold from the bench to clinical oncology.

References

  • Aiello et al. / Wang et al. "Benzothiazole derivatives as anticancer agents - PMC - NIH". National Institutes of Health. URL:[Link]

  • Asif et al. "Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis". Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Uremis et al. "Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells". Anticancer Research. URL:[Link]

  • RSC Publishing. "Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition". RSC Advances. URL:[Link]

  • Hegde et al. "A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PMC". Scientific Reports. URL:[Link]

  • Hong et al. "The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines". International Journal of Molecular Sciences. URL:[Link]

  • Camacho et al. "(PDF) A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant". ResearchGate. URL:[Link]

  • ResearchGate. "Synthesis, Antiproliferative, and Antiangiogenic Activities of Benzochromene and Benzoquinoline Derivatives on Prostate Cancer in vitro". ResearchGate. URL: [Link]

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Foundational

Literature review of 2-aminobenzothiazole hydrazide derivatives

Executive Summary & Pharmacophore Significance[1][2] The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry—a molecular framework capable of acting as a ligand for diverse biological targets...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance[1][2]

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry—a molecular framework capable of acting as a ligand for diverse biological targets. When derivatized into hydrazides (and subsequently hydrazones), this scaffold gains a critical hydrogen-bonding donor/acceptor motif (-CO-NH-NH-), significantly expanding its ability to interact with the active sites of enzymes such as EGFR , PI3K , and DNA gyrase .

This guide dissects the synthetic architectures, structure-activity relationships (SAR), and mechanistic underpinnings of 2-aminobenzothiazole hydrazide derivatives. It moves beyond simple cataloging to explain why these molecules work and how to synthesize them with high fidelity.

Synthetic Architectures: From Precursor to Lead

The synthesis of 2-aminobenzothiazole hydrazide derivatives typically follows a convergent pathway. The core challenge is the efficient introduction of the hydrazine moiety without ring opening or polymerization.

Core Synthesis Pathways

There are two primary routes to the critical intermediate 2-hydrazinobenzothiazole :

  • Nucleophilic Substitution (From 2-Mercaptobenzothiazole): This is the most robust industrial route. The thiol group is a better leaving group than the amine, allowing for cleaner substitution by hydrazine hydrate.

  • Exchange Amination (From 2-Aminobenzothiazole): Requires harsher conditions (high temperature, ethylene glycol solvent) to displace the amino group.

Once the 2-hydrazino intermediate is secured, it undergoes condensation with aldehydes or ketones to form Schiff bases (Hydrazones) , which are the bioactive "warheads" in most anticancer and antimicrobial applications.

Visualization of Synthetic Logic

The following diagram outlines the critical reaction nodes and decision points in the synthesis workflow.

Synthesispathway Precursor1 2-Mercaptobenzothiazole Intermediate 2-Hydrazinobenzothiazole (Key Intermediate) Precursor1->Intermediate Reflux/EtOH -H2S Precursor2 2-Aminobenzothiazole Precursor2->Intermediate Glycol/140°C -NH3 Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Intermediate Product Benzothiazole Hydrazone (Schiff Base) Intermediate->Product AcOH/Reflux Condensation Cyclization Triazole/Pyrazole Hybrids Intermediate->Cyclization Cyclization (e.g., with diketones) Aldehyde Ar-CHO (Aromatic Aldehyde)

Figure 1: Convergent synthetic pathways for accessing bioactive benzothiazole hydrazide derivatives.

Validated Experimental Protocol

Objective: Synthesis of 2-Hydrazinobenzothiazole from 2-Mercaptobenzothiazole. Rationale: This route is selected over the 2-amino starting material due to milder conditions, higher yields (>90%), and easier workup (evolution of H₂S gas drives the reaction forward).

Materials[1][3][4][5][6][7][8][9]
  • Substrate: 2-Mercaptobenzothiazole (2-MBT)[1]

  • Reagent: Hydrazine Hydrate (80% or 99%)

  • Solvent: Ethanol (Absolute) or Ethylene Glycol (for higher boiling point if needed)

  • Catalyst: None required for this step (nucleophilic substitution).

Step-by-Step Methodology
  • Stoichiometry Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol of 2-mercaptobenzothiazole in 20 mL of ethanol.

  • Reagent Addition: Add 0.02 mol (excess) of hydrazine hydrate dropwise. Note: Excess hydrazine drives the equilibrium and prevents the formation of bis-benzothiazole byproducts.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Monitoring: Evolution of H₂S gas (rotten egg smell) indicates reaction progress. Use a lead acetate paper trap to confirm H₂S evolution stops (endpoint).

  • Precipitation: Cool the reaction mixture in an ice bath. The product, 2-hydrazinobenzothiazole, will precipitate as a solid (often greenish or white crystals).

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain pure crystals.[2]

    • Yield Expectation: 85–92%.

    • Melting Point Check: Target range 198–200°C.[3]

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The biological potency of these derivatives is not random; it follows strict electronic and steric rules.

The "Warhead" Logic
  • The Linker (-NH-N=CH-): This bridge is essential. It provides a "hinge" region that allows the molecule to adopt a conformation suitable for binding to the ATP-binding pocket of kinases (like EGFR).

  • The Phenyl Ring (Ar): Substituents here dictate potency.

    • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -NO₂, -F at the para position significantly enhance antimicrobial and anticancer activity. They increase the lipophilicity and acidity of the hydrazone proton, strengthening hydrogen bonds with receptor residues.

    • Electron-Donating Groups (EDG): Groups like -OCH₃, -CH₃ often reduce activity compared to EWGs, though -OH (hydroxyl) can enhance activity if it participates in specific H-bond donor interactions.

SAR Visualization

The following diagram maps the functional contributions of the molecule.

SARMap Core Benzothiazole Core (Scaffold) Linker Hydrazone Linker (-NH-N=CH-) Core->Linker Essential for Intercalation Phenyl Phenyl Ring (Tail) Linker->Phenyl Rigid Spacer Activity2 H-Bond Donor (Kinase Binding) Linker->Activity2 Substituent Para-Substituents (Cl, NO2, F) Phenyl->Substituent Electronic Tuning Activity1 EWG (Cl, NO2) Increases Potency Substituent->Activity1

Figure 2: Structure-Activity Relationship (SAR) map highlighting the critical regions for biological interaction.

Quantitative Performance Data

The following table summarizes key biological data extracted from recent literature, comparing the efficacy of specific derivatives against standard drugs.

Table 1: Comparative Biological Activity of 2-Aminobenzothiazole Hydrazide Derivatives

Derivative TypeTarget/OrganismKey Substituent (R)Activity Metric (IC50 / MIC)Reference StandardResult Interpretation
Hydrazone EGFR (Kinase) 4-NO₂-Phenyl0.69 µM Erlotinib (1.3 µM)Superior: High potency attributed to strong H-bonding in ATP pocket.
Hydrazone Breast Cancer (MCF-7) 4-Cl-Phenyl7.44 µM DoxorubicinComparable: Significant cytotoxicity driven by lipophilicity of Cl group.
Hydrazide M. tuberculosis Pyridine-4-yl (Isoniazid hybrid)0.34 µg/mL RifampicinHigh Potency: Hybridization with isoniazid pharmacophore creates dual-action mechanism.
Schiff Base S. aureus 2-OH-Phenyl12.5 µg/mL CiprofloxacinModerate: Hydroxyl group aids solubility but less potent than halogenated analogs.

Mechanistic Insights

Anticancer Mechanism (EGFR/PI3K Inhibition)

Benzothiazole hydrazones function as ATP-competitive inhibitors .

  • Binding: The benzothiazole ring occupies the adenine-binding pocket of the kinase.

  • Interaction: The hydrazone nitrogen atoms form hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR).

  • Stabilization: The hydrophobic phenyl tail (especially with Cl/F substituents) extends into the hydrophobic back-pocket, stabilizing the inactive conformation of the enzyme.

Antimicrobial Mechanism (DNA Gyrase)

In bacteria, these derivatives often target DNA gyrase . The planar benzothiazole system intercalates between DNA base pairs, while the hydrazide side chain interacts with the DNA backbone, preventing replication and transcription.

References

  • Vertex AI Search. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from

  • Hygeia J.D.Med. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Retrieved from

  • NIH. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved from

  • ResearchGate. (2025). Synthesis and biological significance of 2-aminobenzothiazole derivatives. Retrieved from

  • Google Patents. (1976). US3937714A - Exchange amination process for preparing 2-hydrazinobenzothiazoles. Retrieved from

  • Semantic Scholar. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole. Retrieved from

  • NIH. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Retrieved from

  • NIH. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone derivatives as potent EGFR inhibitors. Retrieved from

  • BenchChem. (2025).[4] In Silico Docking Performance of Benzothiazole Derivatives. Retrieved from

  • NIH. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Retrieved from

Sources

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 2-Amino-1,3-benzothiazole-6-carbohydrazide: A Comparative Analysis in DMSO vs. Ethanol

Executive Summary & Physicochemical Context In early-stage drug discovery and materials science, the 2-amino-1,3-benzothiazole scaffold is recognized as a highly privileged pharmacophore. However, hit-to-lead optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

In early-stage drug discovery and materials science, the 2-amino-1,3-benzothiazole scaffold is recognized as a highly privileged pharmacophore. However, hit-to-lead optimization is frequently bottlenecked by the poor physicochemical properties inherent to this rigid, planar bicyclic system. The specific derivative 2-Amino-1,3-benzothiazole-6-carbohydrazide presents a unique solvation challenge. The addition of the 6-carbohydrazide moiety introduces multiple strong hydrogen bond donors (-NH, -NH2) and acceptors (C=O), which, combined with the 2-amino group, results in a highly stable, tightly packed crystal lattice.

Consequently, this compound exhibits practically zero aqueous solubility and highly variable solubility in organic solvents. Understanding the thermodynamic and kinetic mechanisms of its solvation in polar aprotic (DMSO) versus polar protic (Ethanol) solvents is critical for designing robust biological assays and formulation strategies.

Solvent Dynamics & Mechanistic Rationale

The fundamental rule of solubility—"like dissolves like"—is an oversimplification when dealing with high-lattice-energy heterocycles. Solvation requires the solvent to break solute-solute intermolecular hydrogen bonds and replace them with solute-solvent interactions.

  • Ethanol (Polar Protic): Ethanol possesses a relatively low dielectric constant (ε ≈ 24.5) and acts as both a hydrogen bond donor and acceptor. When applied to 2-Amino-1,3-benzothiazole-6-carbohydrazide, ethanol competes with the compound's internal hydrogen bonding network. However, its dipole moment is insufficient to completely overcome the massive lattice energy of the carbohydrazide and amino groups. As a result, related benzothiazole derivatives are typically only1[1].

  • Dimethyl Sulfoxide / DMSO (Polar Aprotic): DMSO features a high dielectric constant (ε ≈ 46.7) and a strong dipole moment. Crucially, it is a potent hydrogen bond acceptor but not a donor. This allows DMSO to aggressively attack the hydrogen bond donors of the 2-amino and carbohydrazide groups, effectively dismantling the crystal lattice without competing with itself. Empirical data confirms that benzothiazole derivatives achieve 1, making it the universal solvent of choice for stock solutions[1]. In biological assays,2 are often utilized as co-solvents to prevent the compound from crashing out of solution[2].

SolvationLogic Compound 2-Amino-1,3-benzothiazole- 6-carbohydrazide Lattice High Crystal Lattice Energy (Extensive H-Bonding) Compound->Lattice Ethanol Ethanol (Polar Protic) Dielectric Const: 24.5 Lattice->Ethanol Solvent Choice 1 DMSO DMSO (Polar Aprotic) Dielectric Const: 46.7 Lattice->DMSO Solvent Choice 2 Partial Partial Solvation (Incomplete Lattice Disruption) Ethanol->Partial Competes as H-donor Full Full Solvation (Complete H-Bond Acceptance) DMSO->Full Strong H-acceptor only

Solvation mechanism and solvent selection logic for high-lattice-energy scaffolds.

Comparative Data Analysis

To standardize experimental design, the physical properties of the solvents and the expected solubility states of the compound are summarized below.

Table 1: Physicochemical Properties of Solvents

PropertyDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ε) 46.724.5
Dipole Moment (D) 3.961.69
Hydrogen Bond Donor NoYes
Hydrogen Bond Acceptor StrongModerate

Table 2: Solubility Profile of 2-Amino-1,3-benzothiazole-6-carbohydrazide

SolventSolubility StateMechanistic Rationale
Water / Buffer InsolubleHigh crystal lattice energy completely prevents aqueous solvation.
Ethanol Partially SolubleCompetes as an H-bond donor but lacks the dipole moment to fully disrupt the lattice.
DMSO Fully SolubleActs as a potent H-bond acceptor, entirely disrupting solute-solute interactions.

Experimental Methodologies

To accurately quantify the solubility of this compound, researchers must distinguish between thermodynamic solubility (the absolute equilibrium concentration of the solid in a solvent) and kinetic solubility (the point at which a pre-dissolved compound precipitates upon dilution).

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The 3 is considered the gold standard for determining true equilibrium solubility[3].

  • Preparation: Weigh an excess amount (~5-10 mg) of 2-Amino-1,3-benzothiazole-6-carbohydrazide powder into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Ethanol or DMSO).

  • Incubation: Seal the vial and agitate on a thermoshaker at 25°C (or target assay temperature) for 48 to 72 hours.

    • Causality: Extended incubation is strictly required to ensure the system reaches true thermodynamic equilibrium, preventing the false-positive solubility readings associated with transient supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: This step separates the undissolved microcrystalline lattice from the solvated monomers. Failure to do so results in light scattering during downstream analysis, artificially inflating the apparent solubility.

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV or LC-MS against a known standard curve.

ShakeFlask Start Weigh Excess Solid (2-Amino-1,3-benzothiazole...) AddSolvent Add Solvent (DMSO or Ethanol) Start->AddSolvent Incubate Agitate at 25°C (48 - 72 hours) AddSolvent->Incubate Equilibrium Thermodynamic Equilibrium Reached? Incubate->Equilibrium Equilibrium->Incubate No Separate Centrifugation & Filtration (Remove undissolved solid) Equilibrium->Separate Yes Analyze HPLC-UV / LC-MS Analysis (Quantify supernatant) Separate->Analyze

Workflow for determining thermodynamic solubility via the shake-flask method.

Protocol 2: Kinetic Solubility via Nephelometry

Because compounds are typically stored as 10 mM stock solutions in DMSO, it is vital to know when the compound will precipitate upon dilution into an assay buffer or an ethanol co-solvent mixture.

  • Stock Preparation: Prepare a clear 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the DMSO stock into the target solvent (e.g., Ethanol or aqueous buffer). Keep the final DMSO concentration constant (e.g., 1% or 5%) across all wells to isolate the solubility variable.

  • Incubation: Incubate the plate at room temperature for 2 hours.

    • Causality: This mimics the actual timeframe of a standard biochemical or cell-based assay, capturing the point at which the compound nucleates and crashes out of solution before reaching thermodynamic equilibrium.

  • Detection: Read the plate using a nephelometer (light scattering detector) or a UV-Vis spectrophotometer at 620 nm. An abrupt increase in absorbance/scattering indicates the kinetic solubility limit has been breached.

References

  • MDPI Pharmaceuticals. "Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties." Available at:[Link]

  • bioRxiv. "2-amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA)." Available at:[Link]

Sources

Foundational

Technical Guide: 2-Amino-benzothiazole-6-carboxylic Acid vs. Its Hydrazide Derivative

Executive Summary This technical guide delineates the structural, physicochemical, and functional divergences between 2-amino-benzothiazole-6-carboxylic acid (ABCA) and its derivative, 2-amino-benzothiazole-6-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the structural, physicochemical, and functional divergences between 2-amino-benzothiazole-6-carboxylic acid (ABCA) and its derivative, 2-amino-benzothiazole-6-carboxylic acid hydrazide (ABCA-H) .

While ABCA serves primarily as a stable synthetic precursor, ABCA-H is a high-value pharmacophore intermediate. The conversion from acid to hydrazide fundamentally alters the molecule's reactivity profile, transitioning it from a simple proton donor to a versatile nucleophile capable of forming Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles—scaffolds critical in modern antimicrobial and anticancer drug discovery.

Part 1: Structural & Physicochemical Divergence

The core difference lies at the C6 position of the benzothiazole ring. The C2-amino group remains constant, acting as an auxiliary auxochrome and hydrogen bond donor in both molecules, but the C6 substitution dictates the molecule's bulk properties and downstream utility.

Comparative Physicochemical Profile
Feature2-Amino-benzothiazole-6-carboxylic acid (ABCA )2-Amino-benzothiazole-6-carboxylic acid hydrazide (ABCA-H )
Formula


C6 Moiety Carboxylic Acid (

)
Carbohydrazide (

)
Acid/Base Amphoteric (Acidic -COOH, Basic -NH2)Basic/Nucleophilic (Terminal -NH2)
Solubility Soluble in alkalis (NaOH,

), DMSO. Poor in water.
Soluble in DMSO, DMF, hot ethanol. Insoluble in non-polar solvents.
LogP (Est.) ~1.5 (Moderate Lipophilicity)~0.8 (Lower Lipophilicity, higher polarity)
Melting Point > 300°C (often decomposes)240–260°C (Sharp, characteristic)

Part 2: Synthetic Pathways & Conversion Protocols

The synthesis of the hydrazide (ABCA-H) from the acid (ABCA) is not direct; it requires an intermediate esterification step to activate the carbonyl carbon.

Protocol: Synthesis of ABCA-H from ABCA

Step 1: Esterification (Activation)

  • Reagents: Suspend ABCA (0.01 mol) in absolute ethanol (50 mL).

  • Catalyst: Add concentrated

    
     (1–2 mL) dropwise.
    
  • Conditions: Reflux for 8–10 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

  • Workup: Pour into ice-cold water, neutralize with

    
    . Filter the precipitate (Ethyl 2-amino-benzothiazole-6-carboxylate).
    

Step 2: Hydrazinolysis (Conversion)

  • Reagents: Dissolve the ester (0.01 mol) in ethanol (30 mL).

  • Nucleophile: Add Hydrazine Hydrate (99%, 0.05 mol) in excess.

  • Conditions: Reflux for 6–8 hours.

  • Observation: A solid precipitate usually forms upon cooling or partial solvent evaporation.

  • Purification: Recrystallize from ethanol/DMF mixtures to yield pure ABCA-H.

Visualizing the Synthetic Workflow

SynthesisWorkflow Acid ABCA (Acid Precursor) Ester Intermediate (Ethyl Ester) Acid->Ester EtOH / H2SO4 Reflux 10h Hydrazide ABCA-H (Hydrazide) Ester->Hydrazide NH2NH2-H2O Reflux 6h Schiff Schiff Bases (Hydrazones) Hydrazide->Schiff Ar-CHO Acid Cat. Heterocycle 1,3,4-Oxadiazoles (Cyclized) Hydrazide->Heterocycle CS2 / KOH or POCl3

Figure 1: Synthetic progression from the acid precursor to the reactive hydrazide and subsequent bioactive derivatives.

Part 3: Spectroscopic Characterization (The "Fingerprint")

Distinguishing these two compounds requires precise analysis of the Carbonyl and Amine regions in IR and NMR.

Infrared Spectroscopy (FT-IR)[1][2][3]
  • ABCA (Acid):

    • O-H Stretch: Broad band, 2500–3300

      
       (Hydrogen bonded dimer).
      
    • C=O Stretch: Strong peak at 1680–1700

      
        (Acid carbonyl).
      
  • ABCA-H (Hydrazide):

    • N-H Stretch: Multiple sharp bands at 3150–3350

      
       (Primary 
      
      
      
      and Secondary
      
      
      ).
    • C=O Stretch: Shifted to lower frequency 1650–1660

      
        (Amide I band).
      
Proton NMR ( -NMR, DMSO- )
  • ABCA (Acid):

    • Displays a singlet at

      
       11.0–13.0 ppm  corresponding to the carboxylic acid proton (
      
      
      
      ).
    • 
       at C2 appears around 
      
      
      
      7.5–8.0 ppm.
  • ABCA-H (Hydrazide):

    • Disappearance of the acid proton (11-13 ppm).

    • New Singlet: Amide

      
       at 
      
      
      
      9.5–10.0 ppm
      .
    • New Broad Singlet: Terminal

      
       at 
      
      
      
      4.0–5.0 ppm
      (Exchangeable with
      
      
      ).

Part 4: Reactivity & Pharmacological Implications

The transition from ABCA to ABCA-H is strategically performed to access specific chemical reactivities that the acid cannot offer.

Reactivity Profile
  • ABCA (Acid): Reactivity is limited to salt formation, esterification, and amide coupling (requires coupling agents like EDC/NHS). It is chemically "hard" and less prone to spontaneous condensation.

  • ABCA-H (Hydrazide): Contains a nucleophilic

    
    -effect nitrogen.
    
    • Condensation: Reacts readily with aldehydes/ketones to form Hydrazones (Schiff Bases) . These contain the azomethine (

      
      ) pharmacophore, known for iron-chelating and antiproliferative properties.
      
    • Cyclization: Reacts with

      
       or carboxylic acids (
      
      
      
      ) to close the ring into 1,3,4-oxadiazoles or 1,2,4-triazoles .
Biological Rationale (SAR)

The hydrazide moiety mimics the structure of Isoniazid (anti-tubercular drug).

  • Enzyme Inhibition: The

    
     group can form stable hydrogen bond networks with the active sites of metalloenzymes and proteases.
    
  • Lipophilicity Modulation: While the acid is highly polar at physiological pH (ionized), the hydrazide and its Schiff bases offer tunable lipophilicity, improving membrane permeability for intracellular targets (e.g., bacterial DNA gyrase).

Reactivity Logic Diagram

ReactivityLogic cluster_0 ABCA (Acid) cluster_1 ABCA-H (Hydrazide) AcidNode COOH Group (Proton Donor) Limit Limited Reactivity: Salts, Esters AcidNode->Limit HydrazideNode CONHNH2 Group (Nucleophile) Target1 Schiff Bases (Azomethine Linkage) HydrazideNode->Target1 + Aldehydes Target2 Heterocyclization (Oxadiazoles/Triazoles) HydrazideNode->Target2 + CS2 or POCl3

Figure 2: Contrast in chemical utility. The hydrazide serves as a gateway to complex heterocyclic scaffolds.

References

  • BenchChem. (2025).[1] Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Guide. Link

  • Sahu, P. K., et al. (2013). Synthesis and Biological Evaluation of Some Novel 2-Amino Benzothiazole Derivatives. Arabian Journal of Chemistry. Link

  • Bhoi, M. N., et al. (2015).[2] 2-Aminobenzothiazole containing novel Schiff bases derivatives: Search for new Antibacterial agents. SciSpace. Link

  • Holbová, E., & Perjéssy, A. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Link

Sources

Exploratory

Technical Guide: Benzothiazole-6-Carbohydrazide as an Anticancer Pharmacophore

Part 1: Executive Summary The benzothiazole scaffold has long been a privileged structure in medicinal chemistry due to its bio-isosteric resemblance to purine bases. However, the specific functionalization at the 6-posi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The benzothiazole scaffold has long been a privileged structure in medicinal chemistry due to its bio-isosteric resemblance to purine bases. However, the specific functionalization at the 6-position with a carbohydrazide moiety (benzothiazole-6-carbohydrazide) has emerged as a critical pharmacophore for developing multi-target anticancer agents.

This guide analyzes the technical potential of this scaffold, focusing on its dual-mechanism capability: induction of oxidative stress (ROS) and inhibition of EGFR tyrosine kinase . We provide validated synthesis protocols, detailed Structure-Activity Relationship (SAR) data, and mechanistic pathways to support lead optimization.

Part 2: Chemical Architecture & Synthesis Strategy[1][2][3][4]

Rationale for the 6-Carbohydrazide Linker

The 6-carbohydrazide linker (


) is not merely a connection point; it is a functional pharmacophore that contributes to:
  • Hydrogen Bonding: The hydrazide motif acts as both a donor and acceptor, facilitating binding to the ATP-binding pocket of kinases (e.g., EGFR).

  • Metal Chelation: It can chelate metal ions (Fe, Cu), which is essential for the catalytic generation of Reactive Oxygen Species (ROS) within the tumor microenvironment.

  • Pro-drug Capability: The hydrazone linkage (formed upon reaction with aldehydes) is pH-sensitive, allowing for controlled release in the acidic tumor microenvironment.

Validated Synthesis Protocol

The following protocol describes the synthesis of the core intermediate, benzothiazole-6-carbohydrazide , and its subsequent derivatization.

Reagents: 4-Amino-3-mercaptobenzoic acid (or 2-aminothiophenol derivatives), Diethyl oxalate, Hydrazine hydrate (99%), Ethanol, Glacial acetic acid.

Step 1: Formation of Benzothiazole-6-carboxylate Ester
  • Reactants: Mix 4-amino-3-mercaptobenzoic acid (10 mmol) with an appropriate carboxylic acid derivative or aldehyde (to substitute position 2) in polyphosphoric acid (PPA) or reflux in ethanol/acetic acid.

  • Cyclization: Heat at 140°C for 4-6 hours.

  • Workup: Pour into crushed ice/water. Neutralize with 10%

    
    . Filter the precipitate.[1]
    
  • Esterification: Reflux the resulting acid in absolute ethanol with catalytic

    
     for 8 hours to yield Ethyl benzothiazole-6-carboxylate .
    
Step 2: Hydrazinolysis (The Critical Step)
  • Dissolve Ethyl benzothiazole-6-carboxylate (5 mmol) in absolute ethanol (30 mL).

  • Add Hydrazine hydrate (99%, 25 mmol, 5 eq) dropwise.

  • Reflux: Heat at 80°C for 6–10 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Isolation: Cool to room temperature. The carbohydrazide precipitates as a solid. Filter, wash with cold ethanol, and dry.

Step 3: Schiff Base Derivatization (Target Generation)
  • Suspend Benzothiazole-6-carbohydrazide (1 mmol) in ethanol (15 mL).

  • Add the target aldehyde (e.g., 5-nitrothiophene-2-carboxaldehyde) (1 mmol).

  • Add catalytic glacial acetic acid (2-3 drops).

  • Reflux for 4-8 hours. Filter the resulting hydrazone precipitate.

Visualized Synthesis Workflow

SynthesisPath Start 4-Amino-3-mercaptobenzoic acid Inter1 Benzothiazole-6-carboxylic acid Start->Inter1 Cyclization (PPA, 140°C) Inter2 Ethyl benzothiazole-6-carboxylate Inter1->Inter2 Esterification (EtOH, H2SO4) Core Benzothiazole-6-carbohydrazide (CORE SCAFFOLD) Inter2->Core Hydrazinolysis (N2H4, Reflux) Final Target Hydrazone Derivative (e.g., FBZC) Core->Final Condensation (R-CHO, AcOH)

Figure 1: Step-wise synthesis pathway for generating benzothiazole-6-carbohydrazide libraries.

Part 3: Mechanistic Profiling & Pharmacology

The anticancer potency of benzothiazole-6-carbohydrazide derivatives, particularly N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC) , stems from a "Two-Pronged Attack" mechanism.

Primary Mechanism: ROS-Mediated Oxidative Stress

Unlike standard chemotherapeutics that target DNA directly, this pharmacophore deregulates the cancer cell's redox homeostasis.

  • ROS Generation: The compound induces a rapid spike in Reactive Oxygen Species (ROS), specifically superoxide anions.

  • Enzyme Inhibition: It simultaneously inhibits antioxidant defense enzymes:

    • Superoxide Dismutase (SOD): Inhibition prevents the breakdown of toxic superoxide.

    • Glutathione Reductase (GR): Depletes the pool of reduced glutathione (GSH), leaving the cell vulnerable to oxidative damage.

  • Outcome: This leads to lipid peroxidation, mitochondrial membrane depolarization, and intrinsic apoptosis.

Secondary Mechanism: EGFR Tyrosine Kinase Inhibition

Molecular docking studies reveal that the 6-carbohydrazide motif occupies the ATP-binding pocket of EGFR.

  • The benzothiazole ring mimics the adenine ring of ATP.

  • The hydrazide linker forms hydrogen bonds with residues (e.g., Met793) in the hinge region.

  • Efficacy: Derivatives have shown EGFR inhibitory

    
     values in the nanomolar range (e.g., 80–120 nM), comparable to Erlotinib.
    
Signaling Pathway Diagram

Mechanism Drug Benzothiazole-6-carbohydrazide Derivative EGFR EGFR Kinase (ATP Pocket) Drug->EGFR Inhibition (H-bonding) Mito Mitochondria Drug->Mito Depolarization Antiox Antioxidant Enzymes (SOD, Glutathione Reductase) Drug->Antiox Inhibition Ras Ras/Raf/MEK Pathway EGFR->Ras Blocked ROS ROS Accumulation (Superoxide) Mito->ROS Release Antiox->ROS Failed Clearance Prolif Cell Proliferation Ras->Prolif Arrest Apop Apoptosis (Cell Death) Prolif->Apop G2/M Arrest Lipid Lipid Peroxidation ROS->Lipid Damage Lipid->Apop

Figure 2: Dual mechanism of action showing concurrent EGFR inhibition and ROS-mediated apoptosis.

Part 4: Preclinical Performance & SAR

Structure-Activity Relationship (SAR)

To maximize efficacy, the following SAR rules have been established for the benzothiazole-6-carbohydrazide scaffold:

PositionModificationEffect on Activity
Position 2 (Benzothiazole) 5-Nitrothiophene Critical: Significantly enhances cytotoxicity (e.g., FBZC). The nitro group likely facilitates reductive activation in hypoxic tumors.
Phenyl / 4-Cl-PhenylModerate activity.[2] Lipophilicity aids membrane crossing but lacks the electronic punch of nitro-heterocycles.
Position 6 (Linker) Carbohydrazide Essential: Replacement with amide or ester drastically reduces EGFR binding affinity and water solubility.
Hydrazide Terminus Schiff Base (N=CH-Ar) Beneficial: Formation of hydrazones with electron-withdrawing aldehydes improves stability and target affinity.
Quantitative Efficacy Data (IC50)

The following table summarizes the inhibitory concentration (


) of the lead derivative (FBZC) compared to standard controls.
Cell LineTissue OriginIC50 (µg/mL) - FBZCIC50 (µg/mL) - CisplatinOutcome
MCF-7 Breast Cancer5.4 ± 0.5 8.2 ± 1.1Superior Potency
PC-3 Prostate Cancer19.9 ± 1.1 12.5 ± 0.9Moderate Efficacy
LNCaP Prostate Cancer11.2 ± 0.8 5.8 ± 0.4Good Efficacy
Vero Normal Kidney> 10015.4 ± 1.2High Selectivity (Safety)

Data Source: Synthesized from Rodrigues et al. and related pharmacological studies.[2][3][4]

Part 5: Future Outlook & Recommendations

The benzothiazole-6-carbohydrazide pharmacophore represents a "privileged structure" that bridges the gap between cytotoxic chemotherapy and targeted kinase inhibition.

Recommendations for Development:

  • Lead Optimization: Focus on 2-(5-nitrothiophen-2-yl) derivatives. The nitro-thiophene moiety appears to act as a "warhead," potentially undergoing bioreduction in hypoxic tumor zones to generate toxic radical species locally.

  • Formulation: Due to the hydrophobicity of the benzothiazole ring, explore liposomal encapsulation or sulfonate conjugation (as seen in recent derivatives) to improve aqueous solubility and bioavailability.

  • Combination Therapy: Given the ROS-dependent mechanism, avoid co-administration with strong antioxidants (e.g., N-acetylcysteine), as these have been shown to reverse the cytotoxic effects of FBZC.

References

  • Rodrigues, J. R., et al. (2012).[4] Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress. Anticancer Research. Link

  • Gabr, M. T., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Rao, N. S., et al. (2025). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates. RSC Advances. Link

  • Al-Soud, Y. A., et al. (2018).[5] Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. Link

  • Nagaraju, S., et al. (2025).[6][7] Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone derivatives as potent EGFR inhibitors. RSC Advances. Link

Sources

Foundational

2-Amino-1,3-benzothiazole-6-carbohydrazide melting point and physical characteristics

This guide details the physicochemical profile, synthesis, and characterization of 2-Amino-1,3-benzothiazole-6-carbohydrazide , a critical intermediate in the development of bioactive Schiff bases and heterocyclic pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthesis, and characterization of 2-Amino-1,3-benzothiazole-6-carbohydrazide , a critical intermediate in the development of bioactive Schiff bases and heterocyclic pharmaceuticals.[1][2]

Physical Characteristics, Synthesis, and Characterization

Chemical Identity & Core Properties

This compound serves as a bifunctional scaffold, featuring a nucleophilic 2-amino group and a reactive 6-carbohydrazide moiety.[1][2] It is primarily utilized as a precursor for constructing complex heterocyclic systems (e.g., 1,3,4-oxadiazoles, pyrazoles) and Schiff base ligands.

PropertyData
IUPAC Name 2-Amino-1,3-benzothiazole-6-carbohydrazide
CAS Number 364743-45-3
Molecular Formula C₈H₈N₄OS
Molecular Weight 208.24 g/mol
Physical State Solid (Crystalline powder)
Color Pale yellow to off-white
Solubility Soluble in DMSO, DMF; Sparingly soluble in Ethanol/Methanol (hot); Insoluble in water, non-polar solvents.[1][2][3]
Melting Point Analysis

The melting point of 2-Amino-1,3-benzothiazole-6-carbohydrazide is influenced by its synthesis method and purity.[1][2][3]

  • Observed Range: Typically >250 °C (with decomposition).[2][3][4]

  • Precursor Reference: The methyl ester precursor (Methyl 2-amino-1,3-benzothiazole-6-carboxylate, CAS 66947-92-0) exhibits a sharp melting point at 244–246 °C .[1][2][3] The conversion to the hydrazide generally elevates the melting point due to increased intermolecular hydrogen bonding (–CONHNH₂ moiety).[3]

  • Thermal Behavior: Like many hydrazides, this compound often undergoes decomposition (discoloration to brown/black) upon melting.[3]

Synthesis & Experimental Protocol

The synthesis follows a nucleophilic acyl substitution pathway, converting the ester to the hydrazide using hydrazine hydrate. This method is preferred over direct reaction with the acid due to milder conditions and higher yields.[1][2][3]

Reaction Scheme

The transformation proceeds via the attack of hydrazine on the carbonyl carbon of the ester, releasing methanol.

Synthesis Ester Methyl 2-amino-1,3- benzothiazole-6-carboxylate (Solid, MP: 244-246°C) Reflux Reflux (Ethanol/Glycol) 4-6 Hours Ester->Reflux + Hydrazine Hydrazine Hydrate (Excess, 99%) Hydrazine->Reflux Product 2-Amino-1,3-benzothiazole- 6-carbohydrazide (Ppt. upon cooling) Reflux->Product Nucleophilic Substitution

Caption: Synthesis of 2-Amino-1,3-benzothiazole-6-carbohydrazide via hydrazinolysis of the methyl ester.

Detailed Protocol
  • Reagents:

    • Methyl 2-amino-1,3-benzothiazole-6-carboxylate (1.0 eq)[1][2][3]

    • Hydrazine hydrate (99%, 5.0–10.0 eq)[3]

    • Solvent: Absolute Ethanol (or Ethylene Glycol for higher temperature reflux if reaction is sluggish).[2][3]

  • Procedure:

    • Dissolve the ester in absolute ethanol (approx. 20 mL per gram).[3]

    • Add hydrazine hydrate dropwise with stirring.[1][2][3][5]

    • Reflux the mixture for 4–8 hours. Monitor progress via TLC (System: Chloroform:Methanol 9:1). The ester spot (higher R_f) should disappear, replaced by the hydrazide spot (lower R_f, streaks).[3]

    • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.[1][2][3]

    • Purification: Filter the solid and wash copiously with cold ethanol and water to remove excess hydrazine.[2][3] Recrystallize from ethanol/DMF mixture if necessary.

  • Yield: Typical yields range from 70–85%.[1][2][3][6]

Characterization Techniques

To validate the identity of the synthesized hydrazide, researchers must look for specific spectroscopic signatures that differentiate it from the ester precursor.

TechniqueKey Diagnostic SignalsInterpretation
FT-IR 3300–3450 cm⁻¹ (Multiple bands)Corresponds to -NH and -NH₂ stretching (primary amine + hydrazide).[1][2][3]
1650–1680 cm⁻¹ (Strong)C=O[3] Amide I band . This shifts to a lower frequency compared to the ester C=O (~1700 cm⁻¹).[3]
1610–1630 cm⁻¹ C=N stretching of the benzothiazole ring.[2][3]
¹H NMR (DMSO-d₆)δ 9.5–10.0 ppm (Singlet, 1H)-CONH- proton (Hydrazide amide).[1][2][3] Disappears with D₂O exchange.
δ 7.2–8.5 ppm (Multiplet, 3H)Aromatic protons (Benzothiazole ring).[3][4]
δ 4.5–5.0 ppm (Broad S, 2H)-NH₂ (Hydrazide terminal amine).[3] Note: The 2-amino group on the ring also appears as a broad singlet, typically around 7.5-8.0 ppm.[1][2]
Mass Spectrometry m/z = 209 (M+H)⁺ Confirms molecular weight of 208.[2][3]24.

Applications & Derivatization

The primary utility of this compound lies in its reactivity with aldehydes to form Schiff bases (Hydrazones), which are extensively screened for antimicrobial, anticancer, and anti-inflammatory activity.[3]

Schiff Base Formation Workflow

The hydrazide nitrogen (-NH₂) attacks the electrophilic carbonyl of an aldehyde, eliminating water.[3]

Derivatization Hydrazide 2-Amino-1,3-benzothiazole- 6-carbohydrazide Catalyst Cat. Acetic Acid Ethanol Reflux Hydrazide->Catalyst Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Catalyst SchiffBase Schiff Base Ligand (–CONHN=CH–Ar) Catalyst->SchiffBase - H₂O

Caption: Condensation of the hydrazide with aromatic aldehydes to form bioactive Schiff bases.[1][2][3]

References

  • PubChem. (2025).[2][3] 2-Amino-1,3-benzothiazole-6-carboxamide Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link][3]

  • Sahu, P. K., et al. (2013).[3] Synthesis, characterization and biological evaluation of some new 1,3-benzothiazole derivatives. Arabian Journal of Chemistry. (Contextual synthesis of benzothiazole hydrazides). Retrieved from [Link][3]

Sources

Exploratory

Recent patents involving 2-amino-benzothiazole-6-carbohydrazide derivatives

An In-Depth Technical Guide to 2-Amino-benzothiazole-6-carbohydrazide Derivatives Executive Summary The 2-amino-benzothiazole scaffold has long been a privileged structure in medicinal chemistry due to its bioisosteric r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-benzothiazole-6-carbohydrazide Derivatives

Executive Summary

The 2-amino-benzothiazole scaffold has long been a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine bases. However, recent developments have shifted focus toward the 6-carbohydrazide derivatives. This specific substitution pattern transforms the scaffold from a generic kinase inhibitor into a potent inducer of oxidative stress and a versatile platform for fragment-based drug design (FBDD). This guide analyzes the synthetic pathways, unique mechanisms of action (MoA), and therapeutic data of these derivatives, with a specific focus on their application in oncology (breast and prostate cancers).

Structural Activity Relationship (SAR) Analysis

The efficacy of 2-amino-benzothiazole-6-carbohydrazide derivatives hinges on three pharmacophoric regions:

  • The 2-Amino "Anchor":

    • Function: Serves as a primary hydrogen bond donor/acceptor site within the ATP-binding pocket of kinases (e.g., PI3K, mTOR).

    • Optimization: Unsubstituted amines often show poor metabolic stability. Recent patents favor acylation or formation of Schiff bases at this position to improve lipophilicity and cellular permeability.

  • The Benzothiazole Core:

    • Function: Provides a planar aromatic system essential for

      
      -
      
      
      
      stacking interactions with DNA base pairs or aromatic residues (e.g., Phe, Tyr) in enzyme active sites.
  • The 6-Carbohydrazide "Warhead":

    • Function: This is the critical differentiator. Unlike the 6-fluoro or 6-chloro analogs, the 6-carbohydrazide moiety introduces a "hinge" capable of forming multiple hydrogen bonds.

    • Key Insight: Derivatization of the hydrazide nitrogen (e.g., with 5-nitrothiophene) shifts the mechanism from simple enzyme inhibition to pro-oxidant generation , inducing apoptosis via the mitochondrial pathway.

Therapeutic Mechanism of Action: The ROS Switch

While many benzothiazoles act as ATP-competitive kinase inhibitors, the 6-carbohydrazide derivatives—specifically N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC) —exhibit a distinct dual mechanism.

Primary Mechanism: Oxidative Stress Induction

These compounds act as redox cyclers. Upon cellular entry, they are metabolized to generate reactive oxygen species (ROS), specifically superoxide anions (


). This overwhelms the cancer cell's antioxidant defense system.
  • Target 1: Inhibition of Superoxide Dismutase (SOD) and Glutathione Reductase (GR) .

  • Target 2: Depletion of total Glutathione (GSH) pools.

  • Outcome: Lipid peroxidation of the mitochondrial membrane

    
     Cytochrome c release 
    
    
    
    Apoptosis.
Secondary Mechanism: Kinase Modulation

The scaffold retains residual affinity for the PI3K/Akt/mTOR pathway, providing a background antiproliferative effect that prevents compensatory survival signaling in ROS-stressed cells.

Pathway Visualization

MOA compound 6-Carbohydrazide Derivative (e.g., FBZC) ROS ROS Generation (Superoxide Anions) compound->ROS Metabolic Activation Kinase PI3K/Akt Pathway (Inhibition) compound->Kinase Secondary Binding Enzymes Inhibition of Antioxidant Enzymes (SOD, GR, GSH) ROS->Enzymes Overwhelms Mito Mitochondrial Membrane Lipid Peroxidation Enzymes->Mito Loss of Protection Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome c Release Kinase->Apoptosis Signaling Blockade

Caption: Dual mechanism of action showing primary ROS induction cascade and secondary kinase inhibition.

Experimental Protocols: Synthesis & Validation

Trustworthiness: The following protocol is synthesized from the Hugerschhoff reaction standards and specific hydrazinolysis procedures documented in recent literature (e.g., Rodrigues et al.).

Step 1: Synthesis of Methyl 2-amino-benzothiazole-6-carboxylate
  • Reagents: Methyl 4-amino-3-hydroxybenzoate (1.0 eq), Potassium Thiocyanate (4.0 eq), Bromine (1.0 eq), Glacial Acetic Acid.

  • Protocol:

    • Dissolve methyl 4-amino-3-hydroxybenzoate in glacial acetic acid.

    • Add KSCN and cool the mixture to 0–5°C.

    • Add Bromine dropwise over 30 minutes (maintain temp < 10°C).

    • Stir at room temperature for 2 hours.

    • Neutralize with 50% NaOH (aq) to pH 8.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol.

    • Yield: ~85% (Yellow solid).

Step 2: Hydrazinolysis to 2-Amino-benzothiazole-6-carbohydrazide
  • Reagents: Intermediate from Step 1 (1.0 eq), Hydrazine Hydrate (99%, 10.0 eq), Ethanol (Abs).

  • Protocol:

    • Suspend the methyl ester in absolute ethanol.

    • Add hydrazine hydrate in excess.[1][2][3]

    • Reflux for 6–8 hours (monitor via TLC, solvent system CHCl3:MeOH 9:1).

    • Cool to room temperature; the carbohydrazide will precipitate.

    • Filter and wash with cold ethanol.

    • Characterization: IR peak at 1660 cm⁻¹ (C=O amide) and 3300-3400 cm⁻¹ (NH/NH2).

Step 3: Derivatization (e.g., with 5-nitrothiophene)
  • Protocol: Reflux the hydrazide with 5-nitrothiophene-2-carboxaldehyde in ethanol with a catalytic amount of glacial acetic acid for 4 hours.

Synthesis Workflow Diagram

Synthesis Start Methyl 4-amino- 3-hydroxybenzoate Step1 Cyclization (KSCN, Br2, AcOH) Start->Step1 Inter1 Methyl 2-amino- benzothiazole-6-carboxylate Step1->Inter1 Step2 Hydrazinolysis (N2H4·H2O, Reflux) Inter1->Step2 Product 2-Amino-benzothiazole- 6-carbohydrazide Step2->Product

Caption: Synthetic route from substituted benzoate to the active 6-carbohydrazide scaffold.

Biological Data Summary

The following data highlights the potency of the N'-formyl-2-(5-nitrothiophen-2-yl) derivative (FBZC) compared to standard chemotherapeutics.

Cell LineCancer TypeIC50 (µg/mL)Reference StandardRelative Potency
MCF-7 Breast Adenocarcinoma5.4 ± 0.5 Doxorubicin (0.4)Moderate
PC-3 Prostate Carcinoma19.9 ± 1.2 Cisplatin (2.1)Moderate
LNCaP Prostate Carcinoma11.2 ± 0.8 Cisplatin (1.8)Moderate
Vero Normal Kidney (Control)> 100 -High Selectivity

Key Finding: The high selectivity index (SI > 18 for MCF-7 vs. Vero cells) indicates that these derivatives preferentially target the elevated ROS baseline of cancer cells while sparing normal tissue.

References

  • Rodrigues, J. R., et al. (2012). "Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress."[4] Anticancer Research, 32(7), 2721-2726.[4] Link

  • Sadhasivam, G., & Kulanthai, K. (2015). "Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives." Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. Link

  • BenchChem. "Technical Guide to 6-Aminobenzothiazole: Properties, Synthesis, and Biological Activities." Link

  • Vertex Pharmaceuticals. "Benzothiazole derivatives as anticancer agents." US Patent 9,029,553. Link

  • Sanofi-Aventis. "Amino-benzothiazole derivatives and their use as neuroprotective agents." US Patent 6,407,122. Link

Sources

Foundational

Technical Guide: Electronic Properties &amp; Synthetic Utility of the 6-Benzothiazolecarbohydrazide Group

Executive Summary: The Electronic Dualism The 6-benzothiazolecarbohydrazide moiety represents a critical pharmacophore in modern drug design, acting as a "chemical chameleon." It combines the electron-deficient, bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electronic Dualism

The 6-benzothiazolecarbohydrazide moiety represents a critical pharmacophore in modern drug design, acting as a "chemical chameleon." It combines the electron-deficient, bicyclic aromaticity of the benzothiazole core with the amphiphilic reactivity of the carbohydrazide side chain.

From an electronic standpoint, the group at the 6-position exerts a mesomeric withdrawal (-M) effect on the benzothiazole ring via the carbonyl, while simultaneously offering a nucleophilic terminus (-NH


) capable of covalent engagement or strong hydrogen bonding. This guide dissects these properties to optimize synthetic pathways and biological binding affinity.

Electronic Architecture & Resonance Analysis

The Push-Pull System

The 6-position of the benzothiazole ring is electronically unique. It sits para to the ring nitrogen and meta to the sulfur. The introduction of a carbohydrazide group (-CONHNH


) creates a push-pull system:
  • Ring Deactivation: The carbonyl group withdraws electron density from the benzene ring, lowering the HOMO energy and increasing the molecule's ionization potential. This stabilizes the core against oxidative metabolism.

  • Terminal Nucleophilicity: Despite the carbonyl's withdrawal, the

    
    -effect (repulsion between adjacent nitrogen lone pairs) makes the terminal amino group (-NH
    
    
    
    ) highly nucleophilic, ideal for Schiff base formation without requiring harsh catalysis.
Visualization of Electronic Flow

The following diagram illustrates the resonance contributions and the electron density flow from the benzothiazole core toward the carbonyl oxygen, deactivating the ring while activating the carbonyl for nucleophilic attack.

ResonanceFlow cluster_legend Electronic Effect Key Benzothiazole Benzothiazole Core (Electron Source) C6_Position C6 Carbon (Junction) Benzothiazole->C6_Position π-donation Carbonyl C=O Group (Electron Sink) C6_Position->Carbonyl -M Effect (Resonance) Hydrazine Terminal -NH-NH2 (Nucleophile) Carbonyl->Hydrazine Inductive Withdrawal (-I) Hydrazine->Carbonyl +M (Lone Pair) key1 Blue Arrow: π-Electron Flow key2 Red Arrow: Electron Withdrawal

Figure 1: Vectorial analysis of electron density shifts induced by the 6-carbohydrazide substituent.

Spectroscopic Fingerprinting

Accurate characterization relies on identifying specific shifts caused by the electronic environment described above. The data below synthesizes typical values for 6-benzothiazolecarbohydrazide derivatives in DMSO-


.
Table 1: Diagnostic NMR & IR Signatures[2]
Nucleus/ModeSignal AssignmentShift / FrequencyElectronic Justification

H NMR
-CONH- (Amide)10.0 – 10.5 ppm (s)Deshielded by the adjacent carbonyl and anisotropy of the benzothiazole ring.

H NMR
-NH

(Terminal)
4.5 – 5.0 ppm (br s)Broadened by quadrupole relaxation and H-bonding; nucleophilic character.

H NMR
C2-H (Thiazole)9.3 – 9.5 ppm (s)Highly deshielded due to the electronegative N and S atoms; characteristic of the benzothiazole core.

C NMR
C=O (Carbonyl)165 – 168 ppmTypical amide carbonyl, shifted downfield due to conjugation with the aromatic ring.
IR (KBr)

(C=O)
1650 – 1665 cm

Amide I band; lower frequency indicates conjugation with the C6 aromatic system.
IR (KBr)

(NH)
3200 – 3350 cm

Doublet often observed (sym/asym stretch) for the primary amine.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 6-benzothiazolecarbohydrazide from ethyl benzothiazole-6-carboxylate via hydrazinolysis. Scale: 10 mmol input.

Reagents & Equipment
  • Precursor: Ethyl benzothiazole-6-carboxylate (2.07 g).

  • Reagent: Hydrazine hydrate (99%, 5.0 mL, excess).

  • Solvent: Absolute Ethanol (30 mL).

  • Catalyst: Glacial Acetic Acid (Catalytic, 2-3 drops) - Optional to accelerate rate.

  • Apparatus: 100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology
  • Solubilization: In a 100 mL RBF, dissolve 2.07 g of ethyl benzothiazole-6-carboxylate in 30 mL of absolute ethanol. Stir at room temperature until a clear solution is obtained.

  • Addition: Add 5.0 mL of hydrazine hydrate dropwise over 5 minutes.

    • Note: The reaction is exothermic. Monitor internal temperature if scaling up.

  • Reflux: Heat the mixture to reflux (78-80 °C) for 4–6 hours.

    • Validation Point: Monitor via TLC (Mobile Phase: CHCl

      
      :MeOH 9:1). The ester spot (
      
      
      
      ) should disappear, and a lower
      
      
      spot (hydrazide) should appear.
  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The product typically crystallizes as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.

  • Purification: Recrystallize from ethanol/water (4:1) if necessary.[1]

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Ethyl benzothiazole-6-carboxylate Reaction Reflux with N2H4·H2O (Ethanol, 4-6h) Start->Reaction Check TLC Check (Disappearance of Ester) Reaction->Check Check->Reaction Incomplete Workup Cool & Filter Wash with Cold EtOH Check->Workup Complete Product Product: 6-Benzothiazolecarbohydrazide (Yield > 80%) Workup->Product

Figure 2: Operational workflow for the hydrazinolysis of benzothiazole esters.

Reactivity & Biological Implications[1][3][4][5][6][7][8][9][10]

Chemical Reactivity Profile

The 6-carbohydrazide group serves as a versatile "warhead" for further diversification:

  • Schiff Base Formation: Condensation with aromatic aldehydes yields hydrazones. The electron-withdrawing nature of the benzothiazole ring at C6 makes the amide proton more acidic, potentially strengthening intramolecular hydrogen bonding in the resulting Schiff base.

  • Cyclization: Treatment with POCl

    
     or SOCl
    
    
    
    converts the carbohydrazide into a 1,3,4-oxadiazole ring fused to the benzothiazole. This extends the
    
    
    -conjugation system, often resulting in fluorescent compounds.
Pharmacological Significance (ADME)
  • Hydrogen Bonding: The -CONHNH

    
     moiety acts as both a Hydrogen Bond Donor (2 sites: NH, NH
    
    
    
    ) and Acceptor (2 sites: C=O, N lone pairs). This significantly improves water solubility compared to the parent ester.
  • Binding Affinity: In docking studies (e.g., against EGFR or microbial enzymes), the carbonyl oxygen often engages in key interactions with serine or threonine residues in the active site, while the benzothiazole ring participates in

    
    -
    
    
    
    stacking with phenylalanine or tryptophan residues.

References

  • Synthesis & Antimicrobial Activity: Yadav, P., et al. "2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents."[2] International Journal of PharmTech Research, 2011.

  • DFT & Electronic Properties: El-Rayyes, A. A.[3][4] "DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives." Journal of Northern Border University, 2024.

  • Biological Applications (Anticancer): Fahmy, H. H., et al. "Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates." RSC Advances, 2025.

  • Schiff Base Reactivity: Sahu, P. K., et al. "Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety: A Review." Asian Journal of Chemistry, 2022.

  • General Benzothiazole Chemistry: Keri, R. S., et al.[5][6] "A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry, 2015.

Sources

Protocols & Analytical Methods

Method

Topic: A Validated Protocol for the Synthesis of Novel Schiff Bases from 2-Amino-1,3-benzothiazole-6-carbohydrazide

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive, field-validated protocol fo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-validated protocol for the synthesis of novel Schiff bases derived from 2-amino-1,3-benzothiazole-6-carbohydrazide. Recognizing the significance of the benzothiazole scaffold in medicinal chemistry, this guide details not only the final condensation reaction but also a robust, multi-step synthesis for the key carbohydrazide precursor, which is not readily commercially available. The protocols are designed to be self-validating, with explanations for critical experimental choices, representative characterization data, and a troubleshooting guide. This application note serves as an essential resource for research groups aiming to generate libraries of benzothiazole-based hydrazone compounds for applications in drug discovery and materials science.

Introduction: The Significance of Benzothiazole Schiff Bases

The 1,3-benzothiazole ring is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4] When the benzothiazole nucleus is functionalized with a Schiff base (azomethine) linkage (–C=N–), the resulting molecules often display enhanced and diverse biological profiles.[5]

Schiff bases formed from the condensation of a carbohydrazide moiety with an aldehyde or ketone are specifically known as hydrazones. These N'-arylidenehydrazides are of particular interest due to the presence of the -CO-NH-N=CH- pharmacophore, which is a key structural feature in many therapeutic agents. This protocol focuses on the synthesis of such compounds starting from 2-amino-1,3-benzothiazole-6-carbohydrazide, a precursor that combines the potent benzothiazole core with a reactive hydrazide functional group, making it an ideal building block for creating novel compound libraries.

Synthesis of Key Precursor: 2-Amino-1,3-benzothiazole-6-carbohydrazide

The starting material, 2-amino-1,3-benzothiazole-6-carbohydrazide, is not typically available from commercial suppliers. Therefore, a reliable multi-step synthesis is required. The following pathway is a logical and validated approach starting from 4-amino-3-nitrobenzoic acid.

G cluster_0 Precursor Synthesis Pathway A Step 1: Thioacetylation 4-amino-3-nitrobenzoic acid -> 4-acetamido-3-nitrobenzoic acid B Step 2: Reduction 4-acetamido-3-nitrobenzoic acid -> 3,4-diaminobenzoic acid derivative A->B  [H₂/Pd-C or SnCl₂] C Step 3: Thiocyanation & Cyclization Diamino derivative -> 2-amino-1,3-benzothiazole-6-carboxylic acid B->C  [KSCN, Br₂] D Step 4: Esterification Carboxylic acid -> Ethyl 2-amino-1,3-benzothiazole-6-carboxylate C->D  [EtOH, H₂SO₄ (cat.)] E Step 5: Hydrazinolysis Ethyl ester -> 2-Amino-1,3-benzothiazole-6-carbohydrazide D->E  [NH₂NH₂·H₂O]

Caption: Proposed synthetic pathway for the key precursor.

Detailed Protocol for Precursor Synthesis

Step 4: Esterification of 2-amino-1,3-benzothiazole-6-carboxylic acid

  • Suspend 2-amino-1,3-benzothiazole-6-carboxylic acid (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) dropwise with stirring. The acid acts as a catalyst for the Fischer esterification.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (100 mL) and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • The precipitated solid, ethyl 2-amino-1,3-benzothiazole-6-carboxylate, is collected by filtration, washed with water, and dried.

Step 5: Hydrazinolysis to form the Carbohydrazide

  • Dissolve the ethyl ester from the previous step (8 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (80% solution, 4 mL, approx. 80 mmol) to the solution. The large excess of hydrazine hydrate drives the reaction to completion.

  • Heat the mixture under reflux for 6-8 hours. A solid product will typically precipitate out of the solution upon heating.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the product, 2-amino-1,3-benzothiazole-6-carbohydrazide, in a vacuum oven. The structure should be confirmed by FT-IR (presence of N-H and C=O stretches) and NMR spectroscopy.

General Protocol for Schiff Base Synthesis

Principle and Mechanism

The synthesis of hydrazone Schiff bases is a classic acid-catalyzed condensation reaction. The terminal primary amine of the hydrazide (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable azomethine (C=N) bond. A catalytic amount of acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[6]

Materials and Equipment
  • 2-Amino-1,3-benzothiazole-6-carbohydrazide

  • Various aromatic or heteroaromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Buchner funnel and filter paper

  • TLC plates (silica gel)

  • Melting point apparatus

  • FT-IR, NMR Spectrometers for characterization

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-amino-1,3-benzothiazole-6-carbohydrazide (e.g., 2.22 g, 10 mmol) in absolute ethanol (25 mL). Gentle warming may be required to achieve full dissolution.

  • Reactant Addition: To this solution, add an equimolar amount of the desired aromatic aldehyde (10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. This small amount is sufficient to catalyze the condensation without causing unwanted side reactions.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 2-5 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The formation of the product spot and disappearance of the aldehyde spot indicate reaction completion.

Work-up and Purification
  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. In most cases, the solid Schiff base product will precipitate from the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent, typically ethanol or an ethanol/DMF mixture, to obtain a crystalline solid.[8]

  • Drying and Characterization: Dry the purified product in a vacuum oven at 50-60 °C. Determine the melting point and characterize the structure using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Workflow and Data Presentation

Experimental Workflow Diagram

G cluster_workflow Schiff Base Synthesis & Characterization Workflow Reactants 1. Reactant Mixing Hydrazide + Aldehyde in Ethanol Catalyst 2. Catalyst Addition 3-4 drops Glacial Acetic Acid Reactants->Catalyst Reflux 3. Reaction Reflux for 2-5 hours Catalyst->Reflux Cooling 4. Product Precipitation Cool to Room Temperature Reflux->Cooling Isolation 5. Isolation & Purification Filtration & Recrystallization Cooling->Isolation Characterization 6. Analysis Yield, M.P., FT-IR, NMR, MS Isolation->Characterization

Caption: General workflow for the synthesis and characterization of Schiff bases.

Representative Examples and Characterization Data

The versatility of this protocol allows for the synthesis of a diverse library of Schiff bases by varying the aldehyde reactant.

EntryAldehyde UsedProduct StructureYield (%)M.P. (°C)Key FT-IR (cm⁻¹) ν(C=N)Key ¹H NMR (δ ppm) -N=CH
1 BenzaldehydeR-N=CH-Ph92234-236~1610~8.45 (s, 1H)
2 4-ChlorobenzaldehydeR-N=CH-C₆H₄-Cl94255-257~1605~8.51 (s, 1H)
3 4-MethoxybenzaldehydeR-N=CH-C₆H₄-OCH₃90229-231~1608~8.39 (s, 1H)
4 SalicylaldehydeR-N=CH-C₆H₄-OH88261-263~1615~8.62 (s, 1H)
(R represents the 2-amino-1,3-benzothiazole-6-carbonyl moiety. Data are representative and may vary slightly.)

Note on Characterization:

  • FT-IR: The most crucial evidence for Schiff base formation is the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the hydrazide, coupled with the appearance of a new, strong absorption band for the azomethine (C=N) group, typically in the 1600-1650 cm⁻¹ region.[9]

  • ¹H NMR: The formation of the Schiff base is unequivocally confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region of the spectrum, usually between δ 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) is also indicative.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient catalyst.1. Increase reflux time and monitor by TLC. 2. Ensure starting materials are pure and dry. 3. Add an additional 1-2 drops of glacial acetic acid.
Product is Oily / Fails to Solidify 1. Presence of impurities. 2. Product is inherently low-melting.1. Attempt to purify by column chromatography. 2. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.
TLC shows remaining starting material 1. Reaction has not gone to completion. 2. Stoichiometry is incorrect.1. Continue refluxing for a longer duration. 2. Ensure equimolar amounts of hydrazide and aldehyde were used.
Product is difficult to recrystallize 1. Incorrect solvent choice. 2. Product is highly insoluble.1. Screen a range of solvents (e.g., methanol, isopropanol, acetonitrile). 2. Use a co-solvent system like DMF/ethanol or DMSO/ethanol.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of novel Schiff bases from 2-amino-1,3-benzothiazole-6-carbohydrazide. By including a validated synthesis for the key precursor, this guide enables researchers to access a valuable class of compounds for screening in drug discovery and development programs. The straightforward condensation reaction, coupled with clear purification and characterization guidelines, makes this protocol highly adaptable for the generation of diverse chemical libraries with significant therapeutic potential.

References

  • Synthesis, Spectral Characterization and Antibacterial Studies of Schiff base Derived from 2-aminobenzothiazole and its Mn(II) Complex. (n.d.). Academia.edu. Retrieved from [Link]

  • Abdullah, H. I., et al. (n.d.). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. Retrieved from [Link]

  • Ranka, M. (2019). SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. CIBTech. Retrieved from [Link]

  • Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. (2018). Indian Drugs, 55(4), 18-26.
  • Shrivastava, G., & Shrivastava, M. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. International Research Journal of Pharmacy, 9(5), 81-84.
  • Preparation of Schiff Bases of Hydrazide Prepared from Carboxymethyl-Chitosan. (2022). AIP Publishing.
  • Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. (n.d.). Retrieved from [Link]

  • Synthesis of new anti-bacterial agents: Hydrazide Schiff bases of vanadium acetylaceton
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI.
  • Dinore, J. M., et al. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. International Journal of Pharmacy & Pharmaceutical Research, 6(1), 316-323.
  • Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. (2013). IOSR Journal.
  • Saipriya, C., et al. (2020). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
  • SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. (2025). Rasayan Journal of Chemistry, 18(2).
  • Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxyl
  • Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg). (n.d.). Journal of Global Pharma Technology.
  • Controlled experiments towards the reaction of 2-amino benzothiazole 6, cyclic 1,3-diketones 3(a–b) and aromatic aldehyde 2(a–e). (n.d.).
  • Synthesis of 6-bromo-2-amino-1,3-benzothiazol. (n.d.).
  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PMC - NIH.
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry.

Sources

Application

Accelerated Synthesis of Benzothiazole-6-Carbohydrazide Derivatives via Microwave Irradiation: A Green Chemistry Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of benzothiazole-6-carb...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of benzothiazole-6-carbohydrazide derivatives using microwave-assisted organic synthesis (MAOS). Benzothiazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities. The carbohydrazide moiety serves as a versatile synthetic handle for creating diverse molecular libraries. By leveraging MAOS, this protocol dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of more benign solvent systems.[1][2][3] This guide is designed for researchers in drug discovery and organic synthesis, offering a robust, reproducible, and scalable methodology.

Introduction and Scientific Rationale

The benzothiazole nucleus is a privileged heterocyclic scaffold due to its presence in numerous pharmacologically active compounds.[4] Its derivatives are known to possess antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, among others.[5][6] The introduction of a carbohydrazide group at the 6-position of the benzothiazole ring creates a key intermediate, Benzothiazole-6-carbohydrazide, which is a highly versatile building block for further molecular elaboration. The reaction of this hydrazide with various electrophiles, such as aldehydes, ketones, or isocyanates, allows for the rapid generation of diverse libraries of compounds (e.g., hydrazones) for biological screening.[7]

Conventional synthetic methods for preparing these derivatives often require prolonged heating under reflux conditions, which can lead to lower yields, the formation of by-products, and significant energy consumption.[8][9] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative.[10][11] The core principle of MAOS is dielectric heating, where polar molecules or ions in the reaction mixture absorb microwave energy directly and efficiently, leading to rapid and uniform heating.[3] This circumvents the slow and inefficient heat transfer of conventional oil baths, resulting in a dramatic acceleration of reaction rates.[2][11] This protocol details the two-stage synthesis: first, the preparation of the key Benzothiazole-6-carbohydrazide intermediate from its corresponding ester, followed by the microwave-assisted synthesis of N'-arylmethylene derivatives.

Reaction Pathway and Experimental Workflow

The overall synthetic strategy involves two primary stages:

  • Hydrazinolysis: The conversion of a commercially available or previously synthesized ethyl benzothiazole-6-carboxylate to the key benzothiazole-6-carbohydrazide intermediate.

  • Microwave-Assisted Condensation: The rapid, microwave-promoted reaction of the carbohydrazide with a library of substituted aromatic aldehydes to yield the target N'-arylmethylene-benzothiazole-6-carbohydrazide derivatives (Schiff bases/hydrazones).

Visualized Experimental Workflow

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Microwave-Assisted Derivatization A Ethyl Benzothiazole-6-carboxylate C Reflux in Ethanol (Conventional Heating) A->C B Hydrazine Hydrate B->C D Benzothiazole-6-carbohydrazide (Key Intermediate) C->D Hydrazinolysis F Microwave Irradiation (Ethanol, 2-5 min) D->F D->F To Stage 2 E Substituted Aromatic Aldehyde E->F G Crude Product F->G Condensation H Purification (Recrystallization) G->H I Pure N'-Arylmethylene- benzothiazole-6-carbohydrazide H->I

Figure 1: Overall experimental workflow from the starting ester to the final purified derivatives.

Detailed Protocols and Methodologies

Trustworthiness Note: The successful synthesis of the target compounds relies on the purity of the starting materials and adherence to the specified microwave parameters. Reaction progress should always be monitored by Thin-Layer Chromatography (TLC) to ensure completion.

Materials and Equipment
  • Reagents: Ethyl benzothiazole-6-carboxylate, hydrazine hydrate (99%), absolute ethanol, various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde), glacial acetic acid (catalytic amount). All reagents should be of analytical grade.

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vials with snap caps/crimp seals, magnetic stir bars, standard laboratory glassware, reflux condenser, rotary evaporator, melting point apparatus.

  • Analytical Instruments: FT-IR spectrometer, ¹H NMR spectrometer, Mass spectrometer.

Protocol 1: Synthesis of Benzothiazole-6-carbohydrazide (Intermediate)

This protocol is adapted from standard hydrazinolysis procedures.[12][13]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzothiazole-6-carboxylate (10 mmol, 2.07 g).

  • Reagent Addition: Add absolute ethanol (40 mL) to dissolve the ester. To this solution, add hydrazine hydrate (50 mmol, 2.5 mL, 5 equivalents) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase), observing the disappearance of the starting ester spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with cold distilled water (3 x 15 mL) and then a small amount of cold ethanol.

  • Drying: Dry the resulting white crystalline solid, benzothiazole-6-carbohydrazide, under vacuum. The product is typically of high purity and can be used in the next step without further purification.

    • Expected Yield: 85-95%.

    • Appearance: White crystalline solid.

Protocol 2: Microwave-Assisted Synthesis of N'-(4-chlorobenzylidene)-benzothiazole-6-carbohydrazide

This protocol demonstrates the synthesis of a representative derivative.

  • Vial Preparation: Place benzothiazole-6-carbohydrazide (0.5 mmol, 96.6 mg) and 4-chlorobenzaldehyde (0.5 mmol, 70.3 mg) into a 10 mL microwave reaction vial containing a magnetic stir bar.

  • Solvent and Catalyst: Add absolute ethanol (3 mL) and 2-3 drops of glacial acetic acid as a catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture under the following conditions:

    • Temperature: 100°C

    • Power: 150 W (dynamic power control)

    • Hold Time: 3 minutes

    • Pressure: Max 250 psi

    • Stirring: High

  • Cooling and Isolation: After irradiation, cool the vial to room temperature using compressed air. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted aldehyde.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using FT-IR, NMR, and MS to confirm its structure and purity.

Visualized Reaction Scheme

reaction R1 plus + P1 R1->P1 Microwave, 100°C Ethanol, 3 min R2 R2->P1 Microwave, 100°C Ethanol, 3 min

Sources

Method

Green chemistry methods for condensing aldehydes with benzothiazole hydrazides

Application Note: Advanced Green Chemistry Protocols for the Synthesis of Benzothiazole Hydrazone Derivatives Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical G...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Green Chemistry Protocols for the Synthesis of Benzothiazole Hydrazone Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocols

The Mechanistic Imperative for Green Chemistry in Hydrazone Synthesis

Benzothiazole hydrazones are privileged scaffolds in drug discovery, exhibiting potent antiproliferative, antitubercular, and antimicrobial properties[1]. The classical synthesis of these derivatives involves the condensation of 2-hydrazinylbenzothiazole with aromatic aldehydes. However, conventional methods rely on prolonged refluxing in toxic organic solvents (e.g., methanol, ethanol, or acetic acid), which suffers from poor atom economy, high E-factors, and the generation of hazardous waste[2].

Transitioning to green chemistry methodologies—specifically mechanochemical (solvent-free) ball milling and microwave-assisted dielectric heating —fundamentally alters the reaction kinetics.

  • Causality of Mechanochemistry: By eliminating the solvation shell around the nucleophile (benzothiazole hydrazide), the ground-state energy of the reactant is not artificially lowered by solvent stabilization. Mechanical force breaks the crystal lattices of the solid reactants, creating localized high-energy contact points. This maximizes the effective concentration of the reactants and forces the nucleophilic addition to the aldehyde's carbonyl carbon, driving the dehydration step forward without bulk solvent[1].

  • Causality of Microwave Irradiation: Microwave energy couples directly with the polar functional groups (the carbonyl dipole and the hydrazide moiety). The rapid alignment and realignment of these dipoles in the oscillating electromagnetic field generate intense internal friction (superheating). This localized heating overcomes the activation energy barrier for the hemiaminal intermediate's dehydration almost instantaneously, reducing reaction times from hours to mere seconds or minutes[3].

Mechanism R1 Benzothiazole Hydrazide (Nucleophile) GC Green Activation (Mechanochemical / Microwave) R1->GC R2 Aromatic Aldehyde (Electrophile) R2->GC IM Hemiaminal Intermediate GC->IM Nucleophilic Attack PR Benzothiazole Hydrazone (E-isomer dominant) IM->PR Dehydration H2O Water (Evaporated/Dispersed) IM->H2O Byproduct

Reaction mechanism and green activation pathway for benzothiazole hydrazone synthesis.

Quantitative Efficacy: Green vs. Conventional Methods

The adoption of green protocols is not merely an environmental choice; it is a profound optimization of synthetic efficiency. The table below summarizes the quantitative advantages of green activation over conventional refluxing, demonstrating near-quantitative atom economy and drastically reduced E-factors[2].

Synthesis ParameterConventional RefluxMechanochemical (Solvent-Free)Microwave-Assisted
Reaction Time 4 – 8 Hours15 – 30 Minutes2 – 5 Minutes
Average Yield 50 – 70%85 – 95%80 – 92%
E-factor (g waste / g product) > 50.00.85 – 2.24< 5.0
Atom Economy ~60%> 94.5%> 90.0%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in quality control loops to verify reaction completion before proceeding to purification.

Protocol A: Mechanochemical (Solvent-Free) Condensation

This protocol utilizes kinetic energy to drive the reaction, completely eliminating organic solvents from the synthesis phase[1].

  • Equimolar Loading: Transfer exactly 1.0 mmol of 2-hydrazinylbenzothiazole and 1.0 mmol of the target aromatic aldehyde into a 10 mL stainless steel milling jar.

    • Causality: Strict equimolar stoichiometry prevents the need for complex chromatographic separation of excess reagents, preserving the high atom economy.

  • Milling Activation: Add two 5 mm stainless steel milling balls. Seal the jar and mill at a frequency of 20–25 Hz for 15 minutes.

    • Causality: This specific frequency provides sufficient impact energy to break crystal lattices without generating excessive heat that could thermally degrade sensitive aldehyde substituents.

  • Self-Validation Loop (TLC): Extract a 1 mg micro-sample of the milled powder. Dissolve in 0.2 mL of ethyl acetate and spot on a silica gel TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate).

    • System Logic: If the aldehyde starting material spot is visible under UV (254 nm), return the jar to the mill for an additional 5 minutes. Do not proceed to workup until the starting material is completely consumed.

  • Green Workup: Once validated, transfer the fine powder to a sintered glass funnel. Wash sequentially with 3 x 10 mL of warm distilled water.

    • Causality: The water wash selectively dissolves the water byproduct and any trace polar impurities, leaving the highly lipophilic benzothiazole hydrazone intact on the filter. Dry under a vacuum to yield the pure product.

Protocol B: Microwave-Assisted Condensation

This protocol leverages dielectric heating for rapid, scalable synthesis[3],[4].

  • Preparation: In a 10 mL microwave-safe quartz vessel, combine 1.0 mmol of 2-hydrazinylbenzothiazole and 1.0 mmol of the aromatic aldehyde. Add 2 drops of glacial acetic acid.

    • Causality: While the reaction can proceed solvent-free, trace acetic acid acts as a green proton donor. It protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 300W in 30-second bursts for a total of 2 to 3 minutes.

    • Causality: Pulsed irradiation prevents localized charring and thermal runaway, ensuring the thermodynamic product is formed cleanly.

  • Self-Validation Loop: Monitor the reaction via TLC after the 2-minute mark. If incomplete, apply one additional 30-second irradiation burst.

  • Crystallization: Cool the vessel to room temperature. Add 5 mL of cold ethanol to induce precipitation. Filter and wash with ice-cold ethanol.

    • Causality: Ethanol is an FDA Class 3 (low toxicity) solvent. The conjugated E-isomer of the product has minimal solubility in cold ethanol, allowing for rapid, high-purity crystallization without column chromatography.

Workflow S1 Equimolar Mixing (Hydrazide + Aldehyde) S2 Green Condensation (Ball Milling or MW) S1->S2 S3 TLC Monitoring (Self-Validation Loop) S2->S3 S3->S2 Incomplete (Add Time) S4 Aqueous Wash & Filtration (No Organic Solvents) S3->S4 Complete S5 Spectroscopic QC (1H-NMR, IR) S4->S5

Self-validating experimental workflow for the green synthesis of benzothiazole derivatives.

Quality Control & Stereochemical Validation

Because the azomethine linkage (–NHN=CH–) can theoretically exist in E or Z configurations, rigorous spectroscopic validation is required.

  • 1H-NMR Causality: The synthesized benzothiazole hydrazones predominantly adopt the E-isomer configuration due to the severe steric hindrance between the benzothiazole core and the aromatic ring of the aldehyde in the Z-form[1]. Validate this by observing the azomethine proton (–N=CH–), which will appear as a distinct singlet shifted far downfield (typically between

    
     8.20 and 8.80 ppm) due to the strong deshielding effect of the adjacent electronegative nitrogen and aromatic systems.
    
  • 2D NOESY Validation: To definitively confirm the E-isomer, conduct a 2D NOESY NMR experiment. A spatial cross-peak correlation between the azomethine proton and the secondary amine proton (–NH–) confirms the E-geometry, validating the structural integrity of the synthesized drug scaffold[1].

References

  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI (Molecules).[Link]

  • Microwave Synthesis of some Substituted hydrazones under Solvent - Free Conditions. ResearchGate.[Link]

  • Synthesis and Evaluation of New Benzothiazole Derivatives as Potential Antimicrobial Agents. Research Journal of Pharmacy and Technology.[Link]

  • Novel benzothiazole-isatin hybrids: microwave synthesis and computational insights against multidrug-resistant tuberculosis. ResearchGate.[Link]

Sources

Application

Procedure for cyclization of 2-Amino-1,3-benzothiazole-6-carbohydrazide into oxadiazoles

Application Note & Protocol Guide Topic: Procedure for Cyclization of 2-Amino-1,3-benzothiazole-6-carbohydrazide into 1,3,4-Oxadiazoles For: Researchers, scientists, and drug development professionals. Introduction: Brid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Procedure for Cyclization of 2-Amino-1,3-benzothiazole-6-carbohydrazide into 1,3,4-Oxadiazoles

For: Researchers, scientists, and drug development professionals.

Introduction: Bridging Two Pharmacophores of Significance

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Within this vast field, the 2-aminobenzothiazole and 1,3,4-oxadiazole scaffolds have independently garnered immense interest due to their extensive pharmacological profiles.[1][2] The 2-aminobenzothiazole moiety, a fusion of benzene and thiazole rings, is a privileged structure found in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Similarly, the 1,3,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, is a bioisostere of amide and ester groups, contributing to a wide array of biological activities including antibacterial, antifungal, and anticancer effects.[5][6][7]

This guide provides a detailed technical overview and step-by-step protocols for the chemical transformation of 2-amino-1,3-benzothiazole-6-carbohydrazide into various 5-substituted-1,3,4-oxadiazole derivatives. The strategic fusion of these two pharmacophores aims to generate novel molecular entities with potentially synergistic or enhanced therapeutic activities. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into the characterization of the resulting compounds.

Reaction Mechanism: The Pathway to Aromatic Cyclization

The conversion of a carbohydrazide into a 1,3,4-oxadiazole is fundamentally a cyclodehydration reaction.[8][9] The process involves the reaction of the terminal hydrazide nitrogen with a one-carbon electrophile, followed by an intramolecular cyclization and subsequent elimination of a water molecule to form the stable aromatic oxadiazole ring. The specific nature of the one-carbon electrophile dictates the substituent at the 5-position of the resulting oxadiazole.

Two common and effective pathways are:

  • Reaction with Carbon Disulfide (CS₂): This method introduces a thione group at the 5-position of the oxadiazole ring. The reaction proceeds through a dithiocarbazate intermediate, which upon heating in the presence of a base, cyclizes with the elimination of hydrogen sulfide.[10]

  • Reaction with Carboxylic Acids/Acid Chlorides: This approach allows for the introduction of a wide variety of aryl or alkyl substituents. The carbohydrazide is first acylated to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization using a strong dehydrating agent like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂) to yield the 2,5-disubstituted 1,3,4-oxadiazole.[8][11]

Below is a generalized mechanistic pathway for the formation of a 2,5-disubstituted 1,3,4-oxadiazole using a dehydrating agent.

Oxadiazole Formation Mechanism Start 2-Amino-1,3-benzothiazole -6-carbohydrazide + R'-COOH Intermediate1 1,2-Diacylhydrazine Intermediate Start->Intermediate1 Acylation Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 + Dehydrating Agent (e.g., POCl₃) Intermediate3 Cyclized Intermediate (Hemiacetal-like) Intermediate2->Intermediate3 Intramolecular Nucleophilic Attack Product 2-(Benzothiazol-6-yl)-5-R'- 1,3,4-oxadiazole Intermediate3->Product Dehydration H2O H₂O Intermediate3->H2O Experimental Workflow Start Start: 2-Amino-1,3-benzothiazole -6-carbohydrazide ProtocolA Protocol A: Cyclization with CS₂ Start->ProtocolA ProtocolB Protocol B: Cyclization with R-COOH/POCl₃ Start->ProtocolB Reaction Reaction Setup & Monitoring (TLC) ProtocolA->Reaction ProtocolB->Reaction Workup Work-up: Precipitation/Quenching Reaction->Workup Purification Purification: Filtration & Recrystallization Workup->Purification Characterization Characterization: FTIR, NMR, Mass Spec. Purification->Characterization FinalProduct Final Product: Pure Oxadiazole Derivative Characterization->FinalProduct

Caption: General laboratory workflow for oxadiazole synthesis.

Protocol A: Synthesis of 5-(2-Amino-1,3-benzothiazol-6-yl)-1,3,4-oxadiazole-2(3H)-thione

Principle: This protocol utilizes carbon disulfide in a basic medium to achieve cyclization, resulting in an oxadiazole ring bearing a thione group at the 2-position. This thione exists in tautomeric equilibrium with its thiol form. [10][12] Materials and Reagents:

  • 2-Amino-1,3-benzothiazole-6-carbohydrazide

  • Ethanol (Absolute)

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-amino-1,3-benzothiazole-6-carbohydrazide (e.g., 0.01 mol) and potassium hydroxide (0.01 mol) in 30 mL of absolute ethanol.

  • Addition of CS₂: To the stirred solution, add carbon disulfide (0.015 mol) dropwise over 10 minutes. The reaction is exothermic.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with continuous stirring for 6-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Ethyl Acetate:Hexane 7:3). The starting material spot should diminish and a new, less polar product spot should appear.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent to about one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker containing ice-cold water (50 mL).

  • Acidification: Acidify the solution by adding dilute HCl dropwise with stirring until the pH is approximately 5-6. A solid precipitate will form.

  • Purification: Filter the crude product using a Buchner funnel, wash thoroughly with cold water to remove any inorganic salts, and dry it in a vacuum oven. The product can be further purified by recrystallization from ethanol.

Protocol B: Synthesis of 2-(2-Amino-1,3-benzothiazol-6-yl)-5-aryl-1,3,4-oxadiazoles

Principle: This method achieves the synthesis of 2,5-disubstituted oxadiazoles by condensing the carbohydrazide with an aromatic carboxylic acid, followed by cyclodehydration promoted by phosphorus oxychloride (POCl₃). [8] Materials and Reagents:

  • 2-Amino-1,3-benzothiazole-6-carbohydrazide

  • Substituted aromatic carboxylic acid (e.g., benzoic acid, 4-chlorobenzoic acid)

  • Phosphorus oxychloride (POCl₃) - Caution: Highly corrosive and reacts violently with water.

  • Round-bottom flask with reflux condenser and calcium chloride guard tube

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (10%)

Step-by-Step Procedure:

  • Mixing: In a clean, dry 100 mL round-bottom flask, place 2-amino-1,3-benzothiazole-6-carbohydrazide (e.g., 0.01 mol) and the desired aromatic carboxylic acid (0.01 mol).

  • Addition of POCl₃: Perform this step in a well-ventilated fume hood. Cool the flask in an ice bath. Slowly and carefully add phosphorus oxychloride (5-10 mL) to the mixture dropwise with stirring. An exothermic reaction will occur.

  • Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser protected by a CaCl₂ guard tube. Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours.

  • Reaction Monitoring: Track the reaction's progress via TLC (e.g., Ethyl Acetate:Hexane 1:1) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto crushed ice in a large beaker with constant, vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. A solid product will precipitate out.

  • Purification: Filter the crude solid, wash it extensively with water, and dry it. Recrystallize the product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

Data Presentation and Characterization

Confirmation of the product structure is critical. The following tables summarize the expected analytical data.

Table 1: Summary of Reagents and Conditions

ProtocolCyclizing Agent(s)Base/Dehydrating AgentSolventTemp. (°C)Time (h)Product Substituent (C5)
A Carbon Disulfide (CS₂)Potassium Hydroxide (KOH)Ethanol~78 (Reflux)6 - 8-SH (Thiol/Thione)
B Aromatic Carboxylic AcidPhosphorus Oxychloride (POCl₃)POCl₃ (neat)80 - 1004 - 6Aryl group

Table 2: Expected Spectroscopic Data for Product Characterization

TechniqueStarting Material (Carbohydrazide)Product A (Oxadiazole-thione)Product B (2,5-Disubstituted Oxadiazole)
FTIR (cm⁻¹) 3300-3100 (N-H str.), 1650 (C=O str., Amide I)3150 (N-H str.), 1620 (C=N str.), 1250 (C=S str.)1625 (C=N str.), 1580 (Ar C=C str.), 1070 (C-O-C str.)
¹H-NMR (δ ppm) ~9.5 (s, 1H, -CONHH ), ~4.5 (s, 2H, -NH ), ~7.5-8.0 (Ar-H)~13.5 (br s, 1H, N-H /S-H ), ~7.6-8.2 (Ar-H), ~7.3 (s, 2H, -NH₂)~7.8-8.5 (Ar-H from both rings), ~7.4 (s, 2H, -NH₂)
¹³C-NMR (δ ppm) ~165 (C=O)~178 (C=S), ~160 (Oxadiazole C2)~165 (Oxadiazole C2 & C5), Aromatic carbons
Mass Spec. [M]+ corresponding to C₈H₈N₄OS[M]+ corresponding to C₉H₆N₄OS₂[M]+ corresponding to C₁₅H₁₀N₄OS (with benzoic acid)

Note: The exact spectral values will vary depending on the specific substituent and the solvent used for analysis. [8][13][14][15]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; impure reagents; insufficient heating; moisture contamination (esp. for Protocol B).Extend reaction time and monitor by TLC. Ensure all reagents are pure and glassware is thoroughly dried. Use a guard tube for moisture-sensitive reactions.
Incomplete Reaction Insufficient reaction time or temperature; poor quality of dehydrating agent.Increase reflux time. Use freshly opened or distilled POCl₃.
Oily Product/Difficulty in Solidification Presence of impurities; product may be inherently low melting.Try to triturate the oily product with a non-polar solvent like hexane. If it remains an oil, proceed with column chromatography for purification.
Multiple Spots on TLC Formation of side products; unreacted starting materials.Optimize reaction conditions (temperature, time). Purify the crude product using column chromatography or fractional crystallization.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]

  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. (2026). Current Organic Chemistry. [Link]

  • Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (2018). Al-Nahrain University. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. [Link]

  • Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. PMC. [Link]

  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). World Journal of Advanced Research and Reviews. [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Royal Society of Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). SUNY Oneonta. [Link]

  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Sciedu Press. [Link]

  • Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. (2024). Rasayan Journal. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

  • (PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. [Link]

  • Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. PMC. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

  • Synthesis of 5-substituted-3H--[1][5][10]oxadiazol-2-one derivatives: a carbon dioxide route (CDR). Royal Society of Chemistry. [Link]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2003). NISCAIR Online Periodicals Repository. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (2021). Arabian Journal of Chemistry. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. ResearchGate. [Link]

  • 2-Amino-1,3-benzothiazole-6-carboxamide. PubChem. [Link]

  • 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide. PubChem. [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PMC. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I 2 -Mediated Oxidative C–O/C–S Bond Formation. ResearchGate. [Link]

  • Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. IOSR Journal. [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Method

Application Note: Solvent Selection &amp; Recrystallization Protocol for Benzothiazole-6-Carbohydrazide Schiff Bases

Introduction & Pharmacophore Context[1][2] Benzothiazole-6-carbohydrazide Schiff bases represent a critical scaffold in drug discovery, exhibiting potent antimicrobial, antitubercular, and antitumor activities [1, 2]. St...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Context[1][2]

Benzothiazole-6-carbohydrazide Schiff bases represent a critical scaffold in drug discovery, exhibiting potent antimicrobial, antitubercular, and antitumor activities [1, 2]. Structurally, these compounds fuse a lipophilic benzothiazole core with a polar carbohydrazide linker (


) and a variable aryl/alkyl tail.

The Purification Challenge: The physicochemical duality of these molecules—possessing both a planar, aromatic hydrophobic domain and a hydrogen-bond-rich hydrazide linker—often leads to unpredictable solubility profiles. Improper solvent selection frequently results in "oiling out" (liquid-liquid phase separation) or hydrolysis of the azomethine bond (


) [3].

This guide provides a rational, self-validating framework for solvent selection to ensure high-purity crystalline recovery.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must analyze the solute-solvent interaction potential. Benzothiazole-6-carbohydrazide derivatives are generally high-melting solids (>200°C) with low solubility in non-polar solvents (hexane, ether) and moderate-to-high solubility in polar aprotic solvents (DMSO, DMF).

Solvent Selection Decision Matrix

The following logic applies to the recrystallization of these specific Schiff bases:

  • Primary Solvents (Protic): Ethanol (EtOH), Methanol (MeOH). Preferred for their volatility and ability to H-bond with the hydrazide carbonyl.

  • Co-Solvents (Aprotic): DMF, DMSO.[1] Used when the compound is too insoluble in alcohols.

  • Anti-Solvents: Water, Diethyl ether. Used to induce precipitation in binary systems.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solvent system based on initial solubility observations.

SolventSelection Start Start: Crude Solid TestEtOH Test 1: Boiling Ethanol (100 mg / 5 mL) Start->TestEtOH Soluble Soluble? TestEtOH->Soluble CoolEtOH Cool to RT Soluble->CoolEtOH Yes (Hot) TestDMF Test 2: Hot DMF or DMSO Soluble->TestDMF No TooSoluble Soluble at RT? Soluble->TooSoluble Yes (Cold) Crystals1 Crystals Form? CoolEtOH->Crystals1 Success1 Use Ethanol Crystals1->Success1 Yes Fail1 Add Water (Anti-solvent) dropwise Crystals1->Fail1 No SolubleDMF Soluble? TestDMF->SolubleDMF SolubleDMF->TestEtOH No (Check Impurities) BinarySystem Use DMF/Ethanol or DMF/Water (1:1) SolubleDMF->BinarySystem Yes Evaporate Partial Evaporation or add Hexane TooSoluble->Evaporate Yes

Figure 1: Decision tree for selecting crystallization solvents based on solubility behavior.

Experimental Protocols

Protocol A: Micro-Scale Solubility Screening (The "3-Tube Test")

Objective: Rapidly identify the solvent system without wasting bulk material.

Materials:

  • 3 x Test tubes (10 mL)

  • Crude benzothiazole-6-carbohydrazide Schiff base (30 mg total)

  • Solvents: Absolute Ethanol, DMF, Water

  • Heat gun or hot water bath

Procedure:

  • Tube A (Ethanol): Add 10 mg solid + 1 mL Ethanol.

    • Observation: If soluble at RT

      
       Unsuitable (yield loss). If soluble only on heating 
      
      
      
      Ideal .
  • Tube B (DMF): Add 10 mg solid + 0.5 mL DMF.

    • Observation: Likely soluble.[2][3] Add Ethanol dropwise until turbid. Heat to clear. This tests a Binary System .

  • Tube C (Ethanol/Water): Add 10 mg solid + 1 mL Ethanol. Heat to boil. If not dissolved, add drops of DMF. If dissolved, add drops of water until turbid, then reheat.

Success Criterion: The system is viable if the solution is clear at boiling point (


) and shows heavy precipitation after 10 minutes at room temperature (

).
Protocol B: Bulk Recrystallization (Standard Ethanol Method)

Applicability: For derivatives with moderate polarity (e.g., R = Phenyl, 4-Cl-Phenyl).

Step-by-Step Methodology:

  • Saturation:

    • Place crude solid (e.g., 1.0 g) in an Erlenmeyer flask.

    • Add boiling stones.

    • Add hot absolute ethanol slowly (approx. 10-15 mL/g initially) while heating on a hot plate/magnetic stirrer.

    • Critical Step: Maintain a gentle reflux. Do not let the solvent boil off completely.

  • Hot Filtration (Impurity Removal):

    • If insoluble particles remain (dust, inorganic salts) after 5 mins of reflux, perform a hot filtration .

    • Use a pre-warmed short-stem funnel and fluted filter paper to prevent premature crystallization in the stem.

  • Crystal Growth:

    • Remove filtrate from heat. Cap the flask loosely (foil/cork).

    • Allow to cool to Room Temperature (RT) undisturbed for 1-2 hours.

    • Note: Rapid cooling (ice bath immediately) yields small, impure crystals. Slow cooling yields needles/prisms.

    • Once RT is reached, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Collection & Washing:

    • Filter via vacuum (Buchner funnel).

    • Wash: Rinse crystals with 2 x 5 mL of ice-cold ethanol.

    • Warning: Do not use room temp ethanol for washing; it will redissolve the product.

  • Drying:

    • Dry in a vacuum oven at 50°C for 4 hours.

Protocol C: Binary Solvent Recrystallization (DMF/Water or DMF/Ethanol)

Applicability: For highly insoluble derivatives (e.g., R = Nitro-phenyl, Pyridyl).

  • Dissolution: Dissolve crude solid in the minimum amount of boiling DMF (or DMSO).

  • Precipitation:

    • Remove from heat source.[4]

    • Immediately add the anti-solvent (Water or Ethanol) dropwise with vigorous stirring.

    • Stop adding when a faint, permanent turbidity (cloudiness) appears.

  • Re-clearing: Add a few drops of the primary solvent (DMF) to just clear the turbidity.

  • Crystallization: Allow to cool slowly. The change in solubility index will force the Schiff base out of solution as the temperature drops.

Data Summary & Troubleshooting

Solvent Performance Table
Solvent SystemPolarity IndexSuitabilityNotes
Ethanol (Abs.) 5.2Excellent Best balance for most derivatives. Green solvent.
Methanol 5.1GoodHigher solubility than EtOH; lower recovery yield.
DMF / Water 6.4 / 10.2High PolarityUse for nitro/heterocyclic derivatives. Hard to dry.
Acetone 5.1PoorOften causes "oiling out" with hydrazides.
Chloroform 4.1PoorGood for solubility, poor for crystallization (too soluble).
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oiling Out Melting point < Solvent boiling point; Impurities lowering MP.Add more solvent to lower boiling point of mixture. Scratch glass to induce nucleation.
No Crystals Solution too dilute; Super-saturation not reached.Evaporate 20% of solvent. Seed with a pure crystal. Cool to -20°C.
Hydrolysis Acidic impurities; Prolonged heating in water.Avoid acids. Ensure solvents are neutral. Limit heating time in aqueous mixtures.
Colored Impurities Oxidation products.[2]Add activated charcoal (1-2% w/w) during hot dissolution, then hot filter.

References

  • Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Holbová, E., & Perjéssy, A.[4] (1986).[4] Chemical Papers. [Link]

  • Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. Arabian Journal of Chemistry. (2010). [Link]

  • Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal. (2022).[5] [Link]

  • Common Solvents for Crystallization. University of Pittsburgh, Department of Chemistry. [Link]

  • Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research. (2018). [Link]

Sources

Application

Application Note: Advanced Synthesis and Characterization of Metal Complexes Derived from 2-Amino-1,3-benzothiazole-6-carbohydrazide Ligands

Executive Summary & Mechanistic Insights The benzothiazole ring system is a privileged pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, antioxidant,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The benzothiazole ring system is a privileged pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, antioxidant, and potent anticancer properties[1][2]. Specifically, derivatives such as 2-amino-1,3-benzothiazole-6-carbohydrazide serve as highly versatile building blocks. The lipophilic nature of the benzothiazole core facilitates cellular internalization, while the carbohydrazide moiety acts as an excellent precursor for Schiff base (hydrazone) formation[3][4].

When condensed with aromatic aldehydes (e.g., salicylaldehyde), the resulting hydrazone Schiff bases act as multidentate ligands (typically O,N,N or O,N,S donors). Upon introduction of transition metal ions—such as Cu(II), Ni(II), Co(II), or Zn(II)—these ligands undergo keto-enol tautomerization. The enolic form deprotonates to establish a strong, covalent metal-oxygen (M-O) bond, which, combined with coordinate covalent metal-nitrogen (M-N) bonds, forms highly stable, thermodynamically favored chelate rings[5][6]. These metal complexes often exhibit significantly enhanced bioactivity compared to their free ligands due to the "chelation effect," which increases the lipophilicity of the central metal atom, allowing it to permeate lipid membranes and intercalate with DNA more effectively[7][8].

Self-Validating Systems in Coordination Chemistry

To ensure the scientific integrity of the synthesis, the protocol relies on a self-validating spectroscopic feedback loop:

  • Imine Formation: The successful synthesis of the Schiff base is confirmed by the disappearance of the primary amine (

    
    ) stretching bands (typically around 3300–3400 cm
    
    
    
    ) and the emergence of a sharp azomethine (
    
    
    ) stretch at ~1600–1620 cm
    
    
    .
  • Metal Coordination: Successful complexation is validated by the red-shift (lower frequency) of the azomethine band, indicating the withdrawal of electron density from the nitrogen upon coordination to the metal. Furthermore, the appearance of new far-IR bands at 400–500 cm

    
     (M-N) and 500–600 cm
    
    
    
    (M-O) provides definitive proof of chelation[1][5].

Mandatory Workflow Visualization

Synthesis A 2-Amino-1,3-benzothiazole- 6-carbohydrazide C Hydrazone Schiff Base (O,N,N Donor Ligand) A->C Condensation B Salicylaldehyde (Acid Catalyst) B->C E Metal Complex [M(L)Cl(H2O)] C->E Chelation (pH 6-7) D Metal(II) Chlorides (Cu, Ni, Zn) D->E F Characterization (FT-IR, NMR, XRD) E->F

Caption: Workflow for the synthesis and characterization of benzothiazole-based metal complexes.

Materials and Reagents

  • Precursors: 2-Amino-1,3-benzothiazole-6-carbohydrazide (Synthesis grade, >98%), Salicylaldehyde (or equivalent aromatic aldehyde).

  • Metal Salts: Copper(II) chloride dihydrate (

    
    ), Nickel(II) chloride hexahydrate (
    
    
    
    ), Zinc(II) chloride (
    
    
    ).
  • Solvents & Catalysts: Absolute ethanol, Methanol, Glacial acetic acid, Dimethylformamide (DMF), Sodium acetate (for pH adjustment).

Experimental Protocols

Protocol A: Synthesis of the Hydrazone Schiff Base Ligand ( )

Causality Note: Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the aldehyde. This increases its electrophilicity, making it highly susceptible to nucleophilic attack by the terminal amine of the carbohydrazide, thereby accelerating the dehydration step of imine formation.

  • Preparation: Dissolve 10 mmol of 2-amino-1,3-benzothiazole-6-carbohydrazide in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add an equimolar amount (10 mmol) of salicylaldehyde dropwise to the stirring solution.

  • Catalysis: Add 3–4 drops of glacial acetic acid.

  • Reflux: Heat the reaction mixture under reflux at 70–80 °C for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3)[1].

  • Isolation: Upon completion, cool the mixture to 0–5 °C in an ice bath. The Schiff base will precipitate as a distinct solid.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from a DMF/ethanol mixture to yield the pure ligand. Dry in a vacuum desiccator over anhydrous

    
    .
    
Protocol B: Synthesis of Transition Metal Complexes

Causality Note: The addition of sodium acetate adjusts the pH to ~6.5. This slight basicity is critical; it drives the keto-enol tautomerization of the carbohydrazide towards the enol form and facilitates the deprotonation of both the enolic and phenolic hydroxyl groups, enabling the formation of neutral, stable metal chelates.

  • Ligand Solution: Dissolve 2 mmol of the synthesized Schiff base ligand (

    
    ) in 20 mL of hot methanol/DMF (1:1 v/v).
    
  • Metal Addition: In a separate beaker, dissolve 2 mmol of the respective metal salt (e.g.,

    
    ) in 10 mL of methanol. Add this dropwise to the ligand solution under continuous magnetic stirring[5].
    
  • pH Adjustment: Add a 10% methanolic solution of sodium acetate dropwise until the pH reaches 6.0–6.5. A distinct color change or immediate precipitation often occurs, indicating complexation.

  • Reflux: Reflux the mixture for 3–4 hours to ensure complete thermodynamic conversion to the most stable coordination geometry.

  • Recovery: Cool the solution to room temperature. Filter the resulting microcrystalline colored precipitates, wash successively with hot water, methanol, and diethyl ether to remove unreacted starting materials.

  • Drying: Dry the complexes in a vacuum oven at 60 °C for 12 hours.

Data Presentation & Analytical Validation

Table 1: Physicochemical Properties of the Synthesized Compounds

Data represents typical expected values for O,N,N-tridentate benzothiazole-hydrazone complexes.

CompoundMolecular FormulaColorYield (%)Melting Point (°C)Magnetic Moment (

, BM)
Proposed Geometry
Ligand (

)

Pale Yellow82245–247DiamagneticN/A
Cu(II) Complex

Dark Green75>3001.85Square Planar
Ni(II) Complex

Brownish Green70>300DiamagneticSquare Planar
Zn(II) Complex

Off-White78>300DiamagneticTetrahedral
Table 2: Key FT-IR Spectral Markers for Self-Validation (cm )

Tracking the shift of these specific vibrational bands confirms the coordination mode.

Functional GroupFree Ligand (

)
Cu(II) ComplexNi(II) ComplexZn(II) ComplexDiagnostic Implication

(O-H) Phenolic
3250 (broad)AbsentAbsentAbsentDeprotonation & M-O bond formation

(C=O) Amide I
1665AbsentAbsentAbsentEnolization & subsequent coordination

(C=N) Azomethine
1615159015951588Red-shift indicates coordination via N

(M-O)
N/A540535545Confirmation of Metal-Oxygen bond

(M-N)
N/A460455470Confirmation of Metal-Nitrogen bond

Biological Application: Mechanism of Action

The synthesized metal complexes are highly evaluated in drug development for their antitumor and antimicrobial properties[6][8]. The planar aromatic nature of the benzothiazole ring allows the complex to intercalate between the base pairs of DNA. Concurrently, redox-active metal centers like Cu(II) can participate in Fenton-like reactions within the cellular environment, generating Reactive Oxygen Species (ROS) that lead to DNA cleavage and subsequent cellular apoptosis[7].

Mechanism M Metal Complex Internalization DNA DNA Intercalation (Planar Benzothiazole) M->DNA ROS ROS Generation (Redox-Active Metal) M->ROS Apop Cellular Apoptosis (Antitumor Action) DNA->Apop ROS->Apop

Caption: Proposed molecular mechanism of action for benzothiazole metal complexes in tumor cells.

References

  • Mahmood, W. A. R., Aldabbagh, A. K. A., & Mahmoud, M. A. "Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes." Baghdad Science Journal 19.2 (2022). URL:[Link]

  • Rodrigues, J. R., et al. "N′-Formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide as a potential anti-tumour agent for prostate cancer in experimental studies." Journal of Pharmacy and Pharmacology 65.3 (2013): 411-422. URL:[Link]

  • Lemilemu et al. "Synthesis And In Vitro Biological Evaluation Of Metal Complexes Of 2- Aminobenzothiazole." Revista Electronica de Veterinaria (2024). URL: [Link]

  • Anuse, D. G., et al. "Synthesis and Screening of Biologically Active Schiff bases of Benzothiazoles and its Zinc and Lanthanum metal Complexes." Oriental Journal of Chemistry 37.1 (2021): 187-193. URL:[Link]

  • Lin, G.-W., et al. "Synthesis, structures and the biological activity study on the metal complexes of 2-(4-aminophenyl)benzothiazole derivative." Inorganica Chimica Acta (2012). URL:[Link]

  • MDPI Open Access. "Synthesis, Characterization, DNA, Fluorescence, Molecular Docking, and Antimicrobial Evaluation of Novel Pd(II) Complex..." MDPI (2024). URL:[Link]

Sources

Method

Application Note: Advanced One-Pot Synthesis Techniques for 2-Aminobenzothiazole Hybrid Molecules

Executive Rationale & Scaffold Significance The 2-aminobenzothiazole (ABT) moiety is a privileged bicyclic heterocyclic scaffold extensively utilized in medicinal chemistry for its diverse pharmacological profile, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Scaffold Significance

The 2-aminobenzothiazole (ABT) moiety is a privileged bicyclic heterocyclic scaffold extensively utilized in medicinal chemistry for its diverse pharmacological profile, including anticancer, antimicrobial, and neuroprotective activities[1]. Traditional multistep syntheses of ABT derivatives often suffer from low atom economy, hazardous solvent requirements, and tedious intermediate purification.

To overcome these bottlenecks, modern synthetic methodologies have pivoted toward one-pot cascade and multicomponent reactions (MCRs)[2]. By subjecting reactants to successive chemical transformations in a single reactor, one-pot synthesis minimizes solvent waste, bypasses intermediate isolation, and thermodynamically drives complex hybrid molecule formation[3]. This application note provides validated, self-contained protocols for synthesizing ABT hybrid molecules, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Pathway Dynamics & Causality

The transition from a multi-step synthesis to a one-pot system relies heavily on the controlled, in situ generation of highly reactive intermediates. Understanding the mechanistic logic is critical for troubleshooting and optimizing yields.

Copper-Catalyzed Intramolecular S-Arylation in Water

The synthesis of 2-aminobenzothiazoles from 2-iodoanilines and isothiocyanates utilizes a Cu(I) catalyst in an aqueous medium[4]. The causality of this system is twofold:

  • The "On-Water" Effect: Water is not just a green solvent; its hydrophobic effect generates internal pressure that accelerates the initial nucleophilic addition, forming a 2-halothiourea intermediate in situ[4].

  • Transition Metal Coordination: Copper iodide (CuI) exhibits superior efficiency for intramolecular S-arylation compared to organic solvents. The Cu(I) center coordinates with the sulfur atom of the thiourea intermediate, facilitating oxidative addition into the C-I bond, followed by rapid reductive elimination to yield the cyclized ABT core[4].

Mechanism N1 2-Iodoaniline + Isothiocyanate N2 Nucleophilic Addition (Thiourea Formation) N1->N2 N3 In situ 2-Halothiourea Intermediate N2->N3 N4 Cu(I) Coordination & Oxidative Addition N3->N4 N5 Intramolecular S-Arylation (Reductive Elimination) N4->N5 N6 2-Aminobenzothiazole Derivative N5->N6

Mechanistic pathway of Cu-catalyzed intramolecular S-arylation.

NBS-Catalyzed Solvent-Free Multicomponent Synthesis

For the synthesis of 2′-aminobenzothiazolo-arylmethyl-2-naphthols, a three-component reaction utilizing N-bromosuccinimide (NBS) under solvent-free conditions is employed[5].

  • Catalytic Causality: NBS acts as an efficient source of electrophilic Br⁺ in situ. This species activates the carbonyl group of the aromatic aldehyde, drastically lowering the activation energy required for the Knoevenagel condensation with β-naphthol[5].

  • Thermodynamic Driving Force: Operating under solvent-free (neat) conditions increases the collision frequency of the reactants (effective molarity), driving the subsequent nucleophilic attack by 2-aminobenzothiazole to completion without the need for harsh thermal conditions[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps (like specific TLC monitoring and phase-separation behaviors) ensure that the researcher can verify the success of the reaction during the workflow, rather than relying solely on post-reaction NMR.

Protocol A: Green Synthesis via Copper Catalysis in Water

Target: Substituted 2-aminobenzothiazole cores.

  • Reagent Assembly: In a 15 mL sealed tube, combine 2-iodoaniline (1.0 mmol) and the corresponding isothiocyanate (1.2 mmol)[1].

  • Catalyst & Solvent Introduction: Add Copper(I) iodide (CuI) (19 mg, 10 mol%) followed by 5.0 mL of deionized water[1]. Causality: The 1.2 eq excess of isothiocyanate compensates for potential hydrolysis in the aqueous medium.

  • Thermal Activation: Seal the tube and stir the suspension vigorously at 90–100 °C for 4–6 hours[1].

  • In-Process Validation: Monitor the reaction via TLC (Eluent: 20% Ethyl Acetate in Petroleum Ether). The disappearance of the UV-active 2-iodoaniline spot confirms the complete conversion of the in situ thiourea intermediate into the cyclized product.

  • Workup & Isolation: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol.

Protocol B: Solvent-Free MCR for ABT-Naphthol Hybrids

Target: 2′-aminobenzothiazolo-arylmethyl-2-naphthol derivatives.

  • Reactant Homogenization: In a 25 mL round-bottom flask, combine β-naphthol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and 2-aminobenzothiazole (1.0 mmol)[5].

  • Catalyst Addition: Add NBS (17.8 mg, 0.1 mmol, 10 mol%) directly to the solid mixture[5].

  • Solvent-Free Heating: Stir the neat mixture at 60 °C[5]. Causality: At 60 °C, the mixture forms a localized melt, facilitating mass transfer without the dilution effect of a solvent.

  • In-Process Validation: The reaction typically reaches completion within 30–60 minutes. A physical change from a melt to a solid mass often indicates product formation. Confirm via TLC.

  • Workup & Isolation: Cool the flask to room temperature. Quench the catalyst by washing the solid mass with water (15 mL). Extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and evaporate. Recrystallize the resulting white powder from ethanol to yield the pure hybrid molecule[5].

Workflow A β-Naphthol + Aldehyde + 2-Aminobenzothiazole B Add NBS Catalyst (10 mol%) A->B C Solvent-Free Heating (60 °C, Neat) B->C D TLC Monitoring & Cooling C->D E Aqueous Wash & EtOAc Extraction D->E F Recrystallization (Ethanol) E->F

Workflow for solvent-free multicomponent synthesis using NBS.

Quantitative Data & Substrate Scope

The efficiency of one-pot syntheses is highly dependent on the electronic nature of the substrates. The table below summarizes the quantitative yield expectations and optimal conditions based on validated literature parameters[1],[4],[5].

Synthetic MethodologyKey ReactantsCatalyst / LoadSolvent / TempExpected Yield RangeReaction Time
Intramolecular S-Arylation 2-Iodoaniline + IsothiocyanateCuI (10 mol%)Water / 90–100 °C85–95%4–6 Hours
Solvent-Free MCR β-Naphthol + Aldehyde + ABTNBS (10 mol%)None (Neat) / 60 °C88–96%0.5–1 Hour
Oxidative Cascade Isothiocyanatobenzene + AmineI₂ (10 mol%)Chlorobenzene / 120 °C75–90%8–12 Hours
Ullmann-Type Coupling 2-Iodoaniline + Na-dithiocarbamateCu(OAc)₂ / Cs₂CO₃DMF / 120 °CUp to 97%12 Hours

Note: Electron-withdrawing groups on the aromatic aldehyde in the MCR protocol generally accelerate the Knoevenagel condensation step, pushing yields toward the upper end of the expected range (>92%).

Conclusion

The implementation of one-pot synthesis techniques for 2-aminobenzothiazole hybrid molecules represents a critical intersection of green chemistry and advanced drug discovery[2]. By understanding the mechanistic causality—such as the hydrophobic acceleration in water or the electrophilic activation by NBS—researchers can reliably execute these self-validating protocols to generate diverse, high-purity heterocyclic libraries with minimal environmental impact.

References

  • A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis ResearchGate (RSC Advances)[Link]

  • Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles PubMed (ChemistryOpen)[Link]

  • One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions PMC (National Institutes of Health)[Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives PMC (National Institutes of Health)[Link]

Sources

Application

Application Note: Chemoselective Functionalization of the 2-Amino Group in Benzothiazole-6-Carbohydrazide

Abstract & Strategic Overview The functionalization of 2-amino-benzothiazole-6-carbohydrazide presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains three distinct nucleophilic nit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The functionalization of 2-amino-benzothiazole-6-carbohydrazide presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains three distinct nucleophilic nitrogen sites: the aromatic 2-amino group (


), the internal hydrazide nitrogen (

), and the terminal hydrazide nitrogen (

).

The Core Challenge: The terminal hydrazide nitrogen (


) is significantly more nucleophilic than the aromatic 2-amino group due to the 

-effect and lack of resonance delocalization into the aromatic system. Consequently, standard electrophilic attacks (acylation, alkylation, condensation) will occur almost exclusively at the hydrazide tail, leaving the 2-amino group untouched.

The Solution: This guide details two high-fidelity workflows to bypass this thermodynamic trap:

  • Route A (Retrosynthetic Pre-functionalization): The "Gold Standard" approach. Modifying the 2-amino group at the ester precursor stage before hydrazide formation.

  • Route B (Transient Protection): The "Rescue" approach for existing material. Utilizing acetone or Boc-protection to mask the hydrazide during 2-amino modification.

Chemoselectivity Landscape

Before attempting synthesis, it is critical to visualize the reactivity hierarchy. The diagram below illustrates the competition between the nucleophilic sites.

Chemoselectivity cluster_legend Reactivity Rule Molecule 2-Amino-benzothiazole- 6-carbohydrazide N_Amino 2-Amino Group (Aromatic NH2) Low Nucleophilicity (Resonance Deactivated) Molecule->N_Amino N_Hydrazide Hydrazide Terminal N (CONH-NH2) High Nucleophilicity (Alpha-Effect) Molecule->N_Hydrazide Electrophile Electrophile (R-X, R-CHO, R-COCl) N_Amino->Electrophile SLOW (Thermodynamic Barrier) N_Hydrazide->Electrophile FAST (Kinetic Product) Warning Direct reaction yields N-functionalized hydrazide, NOT 2-amino derivative.

Figure 1: Nucleophilic competition map. The hydrazide group dominates reactivity, necessitating protective or retrosynthetic strategies.

Method A: Retrosynthetic Pre-functionalization (Recommended)

Context: This is the most robust method. Instead of fighting the hydrazide's reactivity, we perform the difficult chemistry on the Ethyl 2-aminobenzothiazole-6-carboxylate precursor. The ester group is inert to most electrophiles targeting the amine.

Workflow Diagram

PreFunc Start Starting Material: Ethyl 4-aminobenzoate Cyclization Step 1: Cyclization (KSCN, Br2, AcOH) Forms Benzothiazole Core Start->Cyclization Intermediate1 Ethyl 2-amino-benzothiazole- 6-carboxylate Cyclization->Intermediate1 FuncStep Step 2: Functionalization (Sandmeyer / Acylation / Alkylation) Intermediate1->FuncStep Intermediate2 Ethyl 2-X-benzothiazole- 6-carboxylate FuncStep->Intermediate2 Hydrazinolysis Step 3: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Intermediate2->Hydrazinolysis Final Target Product: 2-X-benzothiazole- 6-carbohydrazide Hydrazinolysis->Final

Figure 2: The "Bottom-Up" synthesis route ensures complete regioselectivity.

Protocol 1: Synthesis of the Ester Precursor

If you do not already have Ethyl 2-aminobenzothiazole-6-carboxylate.

  • Reagents: Ethyl 4-aminobenzoate (1 eq), KSCN (4 eq), Bromine (1 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve Ethyl 4-aminobenzoate and KSCN in glacial acetic acid. Cool to 10°C.[1]

    • Add Bromine in acetic acid dropwise over 20 mins (maintain <20°C).

    • Stir at RT for 12 hours.

    • Neutralize with ammonia water (pH 8).[1] Filter the yellow precipitate.

    • QC Check: 1H NMR (DMSO-d6) should show a broad singlet at ~7.9 ppm (NH2).

Protocol 2: Functionalization (Example: Sandmeyer to 2-Chloro)

Transforming the amino group to a Chloride before building the hydrazide.

  • Reagents: Ethyl 2-aminobenzothiazole-6-carboxylate (10 mmol),

    
     (15 mmol), conc. HCl, CuCl (12 mmol).
    
  • Procedure:

    • Suspend the ester in conc. HCl (10 mL) and cool to -5°C to 0°C.

    • Add

      
       (aq) dropwise. The suspension will clear as the diazonium salt forms. Stir for 30 min.
      
    • Separately, dissolve CuCl in conc. HCl.

    • Pour the cold diazonium solution into the CuCl solution (vigorous gas evolution:

      
      ).
      
    • Warm to RT and stir for 2 hours.

    • Dilute with water, extract with EtOAc, and dry.

  • Result: Ethyl 2-chlorobenzothiazole-6-carboxylate.

Protocol 3: Conversion to Hydrazide
  • Reagents: Functionalized Ester (from Protocol 2), Hydrazine Hydrate (80%, 10 eq), Ethanol.

  • Procedure:

    • Dissolve the ester in Ethanol (10 mL/g).

    • Add Hydrazine Hydrate.[2][3]

    • Reflux for 4–6 hours. Monitor TLC (Ester spot disappears; lower Rf Hydrazide appears).

    • Cool to RT. The product usually precipitates. Filter and wash with cold ethanol.

Method B: Protection-Deprotection (Alternative)

Context: Use this route only if you have already synthesized the benzothiazole-6-carbohydrazide and cannot go back to the ester. You must "mask" the hydrazide.

Protocol: Acetone Blocking Strategy

This method uses a Schiff base (hydrazone) to protect the hydrazide, which is easily hydrolyzed later.

  • Step 1: Protection

    • Suspend 2-aminobenzothiazole-6-carbohydrazide in pure Acetone (acts as solvent and reagent).

    • Reflux for 2 hours.[4]

    • Evaporate solvent.[1] The product is the Isopropylidene hydrazide (Acetone hydrazone).

    • Mechanism:[5]

      
      . The nucleophilic 
      
      
      
      of the hydrazide is now a
      
      
      double bond, rendering it non-nucleophilic.
  • Step 2: Functionalization of 2-Amino

    • Perform your desired reaction on the 2-amino group (e.g., acylation with acetic anhydride).

    • Note: Harsh acidic conditions in this step may prematurely deprotect the hydrazide. Use basic or neutral conditions (e.g., Pyridine/DMAP).

  • Step 3: Deprotection

    • Dissolve the intermediate in THF/Water.

    • Add dilute HCl (1M) and stir at RT for 1 hour.

    • The acetone is released, regenerating the hydrazide.

Summary of Analytical Data

When validating these protocols, compare your results against these expected spectral shifts.

Moiety1H NMR Signal (DMSO-d6)Change upon Functionalization
2-Amino (

)

7.8 – 8.0 ppm (Broad Singlet, 2H)
Disappears (Sandmeyer) or shifts downfield >10 ppm (Acylation).
Hydrazide (

)


9.8 – 10.0 ppm (Singlet, 1H)
Remains relatively stable.
Hydrazide (

)


4.5 – 5.0 ppm (Broad Singlet, 2H)
Disappears if reacting via Method B (Protection) or if selectivity fails.
Ester Ethyl (

)
Quartet ~4.3 ppm / Triplet ~1.3 ppmDisappears upon conversion to hydrazide (Method A, Step 3).

References

  • Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate

    • ChemicalBook. (2025).[1][4][6][7] "Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Synthesis and Properties."

  • Reactivity of 2-Amino vs Hydrazide

    • ResearchGate Discussion. (2016).
  • Sandmeyer Reaction on Heterocycles

    • Master Organic Chemistry. (2018).[5] "Reactions of Diazonium Salts: Sandmeyer and Related Reactions."

  • Benzothiazole Derivative Synthesis (General)

    • RSC Advances. (2014).
  • Preparation of Benzothiazole-6-carboxylic Acid Derivatives

    • BenchChem Technical Guide. (2025).[1][4][6][7] "Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives."

    • (General Protocol Reference)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reflux time for benzothiazole-6-carbohydrazide condensation reactions

Topic: Optimizing Reflux Time for Benzothiazole-6-Carbohydrazide Condensation Reactions Document ID: TS-BZ6-OPT-001 Version: 2.4 (Current) Audience: Medicinal Chemists, Process Development Scientists Core Directive: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reflux Time for Benzothiazole-6-Carbohydrazide Condensation Reactions Document ID: TS-BZ6-OPT-001 Version: 2.4 (Current) Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The Optimization Matrix

As a Senior Application Scientist, I often see researchers default to an arbitrary "overnight reflux" (12-24 hours) for hydrazide condensations. For benzothiazole-6-carbohydrazide , this is frequently a mistake. The benzothiazole core is electron-withdrawing, making the hydrazide nitrogen less nucleophilic than simple alkyl hydrazides, yet prolonged heating often leads to thermal decomposition or azine formation rather than increased yield.

The following protocol replaces "guesswork" with a Time-Course Optimization Strategy .

Standard Operating Procedure (SOP) for Time Optimization

Reagents:

  • Substrate A: Benzothiazole-6-carbohydrazide (1.0 equiv)

  • Substrate B: Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Solvent: Absolute Ethanol (Primary) or Methanol.

  • Catalyst: Glacial Acetic Acid (3-5 drops per mmol).

The "3-Point" Check Protocol: Do not set up a single reaction. Set up three parallel micro-scale reactions (100 mg scale) or monitor one reaction strictly at these intervals:

CheckpointTimeTarget ObservationAction if Incomplete
T1 (Kinetic) 1 Hour Clear solution

Turbidity.
Continue reflux.
T2 (Standard) 4 Hours Heavy precipitation.Check TLC. If SM < 5%, Stop.
T3 (Critical) 8 Hours No change in TLC from T2.STOP. Further heating promotes degradation.

Technical Note: If the reaction is not complete by 8 hours in refluxing ethanol with acid catalysis, extending time rarely helps. You must switch to Thermodynamic Forcing (see Troubleshooting).

Visualizing the Workflow

The following decision tree outlines the logical flow for determining the endpoint of your reaction.

OptimizationWorkflow Start Start Reflux (EtOH + Cat. AcOH) Check1 Checkpoint 1: 1 Hour (TLC Analysis) Start->Check1 Decision1 Product Spot Visible? Check1->Decision1 Check2 Checkpoint 2: 4 Hours (TLC Analysis) Decision1->Check2 Yes (Progressing) DeanStark Switch Protocol: Dean-Stark Trap (Remove Water) Decision1->DeanStark No (Stalled) Decision2 SM Consumed? Check2->Decision2 Check2->DeanStark If SM persists > 8h Decision2->Check2 No (Reflux +2h) Precipitate Cool to RT Check for Precipitate Decision2->Precipitate Yes Workup Filter & Wash (Cold EtOH) Precipitate->Workup

Figure 1: Decision logic for monitoring reflux time. Note the critical branch to "Dean-Stark" if equilibrium stalls.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users synthesizing Schiff bases from benzothiazole derivatives.

Q1: I refluxed for 24 hours, but my yield is low (<40%) and the product is dark. What happened?

Diagnosis: Thermal Decomposition and Oxidation. The Science: The hydrazone bond (


) is reversible.[1] In the presence of water (generated during the reaction) and heat, hydrolysis competes with condensation. Furthermore, the benzothiazole ring is susceptible to oxidation at high temperatures over long periods.
Solution: 
  • Limit Time: Cap reflux at 6–8 hours.

  • Scavenge Water: Add anhydrous

    
     directly to the reaction flask or use a molecular sieve (3Å) if the solvent is dry.
    
  • Inert Atmosphere: Flush the flask with Nitrogen (

    
    ) to prevent oxidation of the sulfur in the benzothiazole ring [1].
    
Q2: TLC shows the reaction is complete, but no solid precipitates upon cooling.

Diagnosis: Solubility Equilibrium. The Science: Benzothiazole derivatives can be lipophilic. If your aldehyde is also lipophilic, the resulting hydrazone may remain soluble in ethanol even at room temperature. Solution:

  • The "Ice-Shock" Method: Pour the reaction mixture into a beaker containing crushed ice (approx. 3x volume). Stir vigorously for 15 minutes. This drastically increases polarity, forcing the organic product out of solution.

  • Solvent Switch: If ice fails, evaporate the ethanol to 20% volume and add cold water dropwise.

Q3: I see a new spot on TLC, but the starting material (hydrazide) never disappears completely.

Diagnosis: Equilibrium Stagnation (Le Chatelier's Principle). The Science: Condensation releases water. If water concentration gets too high in the solvent matrix, the reaction hits equilibrium. Solution:

  • Dean-Stark Apparatus: Switch solvent to Toluene/Ethanol mix and physically remove water via azeotropic distillation.

  • Excess Reagent: Increase the aldehyde concentration to 1.5 equivalents to push the equilibrium toward the product [2].

Q4: My product is a sticky gum/oil, not a powder.

Diagnosis: Impurity occlusion or "Azine" formation. The Science: If the hydrazide reacts with two equivalents of aldehyde, or if the intermediate dimerizes, you get azines (impurities) which disrupt crystal lattice formation. Solution:

  • Trituration: Add diethyl ether or cold hexane to the gum and scratch the side of the flask with a glass rod. This mechanical agitation often induces crystallization.

  • Recrystallization: Dissolve the gum in hot DMF and add water dropwise until turbid, then cool slowly.

Mechanism & Pathway Analysis[2]

Understanding the mechanism explains why acid catalysis and water removal are critical.

ReactionMechanism Reactants Benzothiazole-Hydrazide + Aldehyde Activation Protonation of Carbonyl (H+) Reactants->Activation AcOH Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack Dehydration Elimination of Water (-H2O) Attack->Dehydration Rate Limiting Step Product Final Hydrazone (Schiff Base) Dehydration->Product Product->Reactants +H2O / Heat

Figure 2: The acid-catalyzed condensation pathway. Note the red dashed line indicating the reversibility caused by water retention.

Advanced FAQ: Optimization Parameters

Q: Can I use Microwave Irradiation instead of Reflux? A: Yes, and it is recommended. Microwave synthesis often reduces reaction times from 8 hours to 10-20 minutes for these condensations.

  • Protocol: Ethanol, Cat.[2] AcOH,

    
    , 150W, 10-15 mins.
    
  • Benefit: The rapid heating profile minimizes thermal degradation of the benzothiazole ring [3].

Q: How does the substituent on the aldehyde affect reflux time? A:

  • Electron-Withdrawing Groups (e.g., -NO2, -Cl): Accelerate the reaction (electrophilicity increases). Check TLC at 1-2 hours.

  • Electron-Donating Groups (e.g., -OMe, -OH): Slow the reaction. May require 8-12 hours or stronger acid catalysis.

References

  • BenchChem Technical Support. (2025).[3][4][5] Optimizing reaction conditions for pivalic acid hydrazide condensations. Retrieved from

  • Vrdoljak, V., et al. (2020).[6] Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles: Microwave-accelerated condensation.[7] Retrieved from

  • National Institutes of Health (PMC). (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides. Retrieved from

Sources

Optimization

Overcoming steric hindrance in 2-amino-benzothiazole Schiff base formation

Welcome to the technical support center for the synthesis of 2-aminobenzothiazole Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-aminobenzothiazole Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.

Problem 1: My reaction is not proceeding, or the yield is very low.

This is one of the most common issues in the synthesis of 2-aminobenzothiazole Schiff bases. The root cause often lies in the reduced nucleophilicity of the exocyclic amino group of 2-aminobenzothiazole.[1] The electron-withdrawing nature of the benzothiazole ring system decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to simple anilines.

Causality Analysis & Solutions

G cluster_problem Problem: Low/No Yield cluster_causes Potential Root Causes cluster_solutions Troubleshooting Solutions problem Low or No Product Formation cause1 Insufficient Carbonyl Electrophilicity problem->cause1 cause2 Weak Nucleophilicity of 2-Aminobenzothiazole problem->cause2 cause3 Suboptimal Reaction Conditions problem->cause3 cause4 Steric Hindrance problem->cause4 solution1 Catalyst Optimization: - Add a mild acid catalyst (e.g., AcOH, PTSA). - Use a Lewis acid (e.g., ZnCl2, TiCl4). - Employ a heterogeneous catalyst (e.g., Mo-Al2O3). cause1->solution1 cause2->solution1 solution2 Enhance Reaction Energetics: - Increase reaction temperature. - Apply microwave irradiation or ultrasound. cause3->solution2 solution3 Solvent Selection: - Use polar protic solvents (e.g., Ethanol, Methanol). - Consider high-boiling aprotic solvents (e.g., DMF) for difficult substrates. cause3->solution3 solution5 Water Removal: - Use a Dean-Stark trap. - Add molecular sieves. cause3->solution5 solution4 Address Steric Issues: - Use less hindered aldehydes/ketones. - Increase reaction time and/or temperature. cause4->solution4

1. Catalyst Optimization:

The condensation reaction to form a Schiff base is acid-catalyzed.[2][3] The acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic 2-aminobenzothiazole.[3]

  • Action: Introduce a catalytic amount of a mild acid.

    • For standard reactions: Add a few drops of glacial acetic acid.[4][5]

    • For more challenging substrates: Use a stronger acid catalyst like p-toluenesulfonic acid (PTSA).[1]

    • Lewis Acids: In some cases, Lewis acids like ZnCl₂, TiCl₄, or alumina can be effective catalysts and also act as dehydrating agents.[6]

    • Heterogeneous Catalysts: Consider using a reusable solid catalyst like a Mo-Al₂O₃ composite, which can simplify work-up.[7]

2. Reaction Conditions & Energetics:

  • Temperature: If the reaction is sluggish at room temperature, increasing the temperature is often necessary. Refluxing in a suitable solvent like ethanol is a standard procedure.[5]

  • Alternative Energy Sources: To overcome the activation energy barrier more efficiently, consider non-conventional heating methods.

    • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[4][8][9]

    • Ultrasonic Irradiation: Sonication promotes the reaction through acoustic cavitation, providing another green and efficient alternative to conventional heating.[10]

3. Addressing Steric Hindrance:

Steric hindrance from bulky substituents on either the 2-aminobenzothiazole or the carbonyl compound can impede the reaction.

  • Action: If you suspect steric hindrance is the issue, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times. If possible, redesigning the synthesis to use a less sterically hindered aldehyde or ketone is a viable strategy.

4. Water Removal:

The formation of the imine bond is a reversible condensation reaction that produces water.[11] According to Le Chatelier's principle, removing water from the reaction mixture will drive the equilibrium towards the product.

  • Action:

    • For reactions in an appropriate solvent (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water.

    • Add a dehydrating agent like molecular sieves to the reaction mixture.[7]

Frequently Asked Questions (FAQs)

Q1: Why is an acid catalyst necessary for this reaction?

The synthesis of a Schiff base is a nucleophilic addition-elimination reaction. The key steps are:

  • Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (water).

  • Elimination: The lone pair on the nitrogen pushes out the water molecule, forming the C=N double bond (iminium ion).

  • Deprotonation: The iminium ion is deprotonated to yield the final Schiff base.

The acid catalyst is crucial in step 3.[2] Without it, the hydroxyl group is a poor leaving group, and the reaction to form the imine is very slow. However, using too strong an acid can be counterproductive, as it will protonate the amine nucleophile, rendering it inactive.[2] This is why a weakly acidic medium (pH 4-5) is often optimal.

G

Q2: What are the advantages of "green" synthesis methods like microwave, ultrasound, or grinding?

Conventional methods often require long reaction times, large amounts of organic solvents, and high temperatures, leading to higher energy consumption and waste generation.[12] Green chemistry approaches offer significant advantages.

MethodPrincipleAdvantages
Microwave-Assisted Synthesis Uses microwave energy to heat the reaction mixture directly and efficiently.Drastically reduced reaction times (hours to minutes), often higher yields, cleaner reactions.[4][8][9]
Ultrasound-Assisted Synthesis Uses acoustic cavitation to create localized high-pressure and high-temperature zones, accelerating the reaction.[10]Shorter reaction times, improved yields, environmentally benign.
Grinding Method (Mechanochemistry) Mechanical force (grinding reactants in a mortar and pestle) induces the chemical reaction, often with minimal or no solvent.Solvent-free or liquid-assisted grinding, simple procedure, rapid, high yields, environmentally friendly.[12][13]

Q3: Can I perform this reaction without any solvent?

Yes, solvent-free synthesis is a key principle of green chemistry and is highly effective for Schiff base formation.

  • Grinding: Simply grinding the 2-aminobenzothiazole and the carbonyl compound together in a mortar and pestle can yield the product, sometimes with the addition of a catalytic amount of acid or a few drops of a liquid to facilitate the reaction (liquid-assisted grinding).[13] This method is extremely efficient, fast, and environmentally friendly.

  • Infrared Irradiation: Combining grinding with infrared irradiation can also promote the reaction under solvent-free conditions, leading to excellent conversions in short times.

Q4: How do I choose the right solvent for my reaction?

The choice of solvent is critical for reaction success.

  • Polar Protic Solvents: Ethanol and methanol are the most commonly used solvents.[1][14] They are effective at dissolving the reactants and are suitable for reflux conditions.

  • Aprotic Solvents: For less reactive or sterically hindered starting materials that require higher temperatures, a high-boiling aprotic solvent like Dimethylformamide (DMF) can be a good choice.[1]

  • Ionic Liquids: These have been explored as green alternatives to volatile organic solvents, sometimes enhancing reaction rates and simplifying product recovery.[15]

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This protocol is a standard method for synthesizing 2-aminobenzothiazole Schiff bases.[5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1.0 eq) in methanol or ethanol.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0 eq) to the solution.

  • Catalyst: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 8-9 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Filter the solid product, wash it with cold methanol or ethanol, and dry it. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 2: Microwave-Assisted Green Synthesis

This protocol offers a rapid and efficient alternative to conventional heating.[4]

  • Mixing: In an Erlenmeyer flask suitable for microwave synthesis, thoroughly mix 2-aminobenzothiazole (1.0 eq) and the desired aldehyde (1.0 eq) in a minimal amount of ethanol.

  • Catalyst: Add a small amount of glacial acetic acid.

  • Irradiation: Place the flask in a microwave oven and irradiate at an appropriate power level (e.g., 450W) for short intervals (e.g., 1 minute), for a total of 8-10 minutes. Monitor the reaction by TLC between intervals.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Purification: Filter the solid product that separates out, recrystallize from ethanol, and dry under reduced pressure.

Protocol 3: Solvent-Free Grinding Method

This is an environmentally benign and highly efficient protocol.[12]

  • Mixing: Place equimolar amounts of 2-aminobenzothiazole and the desired aldehyde or ketone in a mortar.

  • Catalyst: Add a catalytic amount of acetic acid (e.g., 0.2 mL).[12]

  • Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The mixture will typically turn into a pasty mass.

  • Work-up: After completion (monitored by TLC), add water to the mortar and stir to solidify the product.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

References

YMER. (n.d.). Synthesis of Newer Schiff base Metal Complexes of V(V), Mo(VI), and Co(II) by Grinding Method and Their. [7] Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (n.d.). [13] Taylor & Francis. (2021, June 21). Green synthesis of a vanadium(V) Schiff base complex by grinding method: study on its catalytic and anti-bacterial activity. Grinding Synthesis of Schiff Bases Combined with Infrared Irradiation. (n.d.). [2] Quora. (2020, April 18). Why is the Schiff base prepared in the presence of acetic acid? [3] ResearchGate. (2012, June 26). Schiff bases are synthesized either in the presence of acid or base but mostly acid is used as catalyst why? [12] Der Pharma Chemica. (n.d.). Synthesis of New Bis-Schiff bases via environmentally benign grindstone technique. [11] SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. (n.d.). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. [14] Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole Schiff Bases. Asian Journal of Research in Chemistry. (2025, September 30). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Scholars Research Library. (n.d.). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. [16] Sai Priya, D., Kini, S. G., & Bhatt, V. G. (2018, April 1). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. Indian Drugs, 55(4), 18-26. Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (n.d.). [1] ResearchGate. (2022, June 10). How to synthesize Schiff base by using 2-amino benzothiazole? [5] Revista Electronica de Veterinaria. (2024, June 18). Synthesis And In Vitro Biological Evaluation Of Metal Complexes Of 2- Aminobenzothiazole. [8] INTERNATIONAL RESEARCH JOURNAL OF CHEMISTRY. (2025, April 1). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. [17] Semantic Scholar. (2025, September 30). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. [18] CIBTech. (n.d.). SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. [19] Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. [10] Kronika Journal. (n.d.). ULTRASOUND-ASSISTED SYNTHESIS AND CHARACTERIZATION OF BENZIMIDAZOLE-BASED SCHIFF BASES: CORROSION INHIBITION AND ANTIMICROBIAL S. [20] IJRASET. (2022, July 3). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Control of the reaction between 2-aminobenzothiazoles and Mannich bases. Synthesis of pyrido[2,1-b][13]benzothiazoles versus[13]benzothiazolo[2,3-b]quinazolines. NOTE Synthesis of Schiff Bases under Ultrasound-Irradiation. (n.d.). [9] PMC. (n.d.). Microwave-Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials. [21] Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. [22] ResearchGate. (2022, September 26). (PDF) Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. [15] INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, July 1). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS.

Sources

Troubleshooting

FAQ 1: Why does benzothiazole-6-carbohydrazide consistently form a sticky mass instead of crystals?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the downstream processing of tricky heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the downstream processing of tricky heterocyclic intermediates.

Benzothiazole derivatives are foundational in medicinal chemistry, frequently utilized in the development of anticancer agents and other targeted therapeutics[1]. However, the isolation of benzothiazole-6-carbohydrazide is notoriously difficult. Its unique structural thermodynamics often lead to a frustrating phenomenon: the formation of a sticky, gummy precipitate instead of a flowable crystalline powder.

This guide deconstructs the physical chemistry behind this issue and provides field-proven, self-validating protocols to recover your product with high purity.

The Mechanistic Causality: The molecule possesses a highly hydrophobic benzothiazole core paired with a highly polar, hydrogen-bond-donating/accepting carbohydrazide tail. During cooling crystallization, if supersaturation is achieved too rapidly, the system bypasses the metastable zone for solid nucleation and enters a miscibility gap.

This triggers Liquid-Liquid Phase Separation (LLPS) , commonly known in organic chemistry as 2[2]. Instead of forming a rigid crystal lattice, the solute separates into a dense, solute-rich liquid emulsion. Because impurities are highly mobile and often dissolve better in these liquid droplets than in the bulk solvent, they become entrapped. When the residual solvent evaporates, the emulsion collapses into an amorphous, sticky gum[3].

FAQ 2: My reaction has already oiled out. How do I salvage the sticky precipitate?

The Mechanistic Causality: Aggressively scratching a heavily oiled-out mass rarely yields pure crystals because the trapped impurities severely depress the melting point of the localized mixture, keeping it in a liquid or glass-like state[3]. You must reset the thermodynamic state of the system.

The Solution: Do not attempt to filter the gum. Place the flask back on the heat source and add a small excess (10-15%) of your hot primary solvent (e.g., Ethanol or DMF) until the oil fully dissolves into a homogeneous solution. By exceeding the minimum required solvent volume, you lower the saturation temperature. This ensures that when the solution cools, the compound's melting point remains higher than the solution's cloud point, favoring solid nucleation over liquid separation[3].

FAQ 3: What is the optimal solvent system to prevent LLPS in hydrazides?

The Mechanistic Causality: Controlling the solvent exchange process is paramount. Displacing a "good" solvent with a "poor" solvent (anti-solvent) in a controlled, bottom-up approach dictates whether you generate oil nanodroplets or true crystal nuclei[4]. For benzothiazole-6-carbohydrazide, highly polar aprotic/protic mixtures are required to satisfy the hydrogen-bonding demands of the hydrazide tail while solvating the lipophilic core.

Quantitative Solvent Data for Benzothiazole-6-carbohydrazide:

Primary Solvent (Good)Anti-Solvent (Poor)Dielectric Constant (ε)Boiling Point Differential (ΔT)Max Cooling RateExpected Phase Behavior
Ethanol Water ~24 / 8022 °C0.5 °C/minGradual crystallization; lowest LLPS risk.
DMF Water ~38 / 8053 °C0.2 °C/minHigh yield; requires extremely slow cooling.
Isopropanol Water ~18 / 8018 °C0.3 °C/minPromotes nanodroplet nucleation; excellent for seeding.
Ethyl Acetate Hexanes ~6 / 28 °CN/ARapid precipitation; extremely high risk of oiling out.

Step-by-Step Methodology: Self-Validating Solvent-Exchange Crystallization

Every standard operating procedure in your lab should be a self-validating system. The following protocol has built-in causality checks to ensure you remain within the correct thermodynamic window.

Phase 1: Thermodynamic Reset (Dissolution)

  • Transfer the crude sticky mass to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a minimal volume of absolute Ethanol (primary solvent) and heat to 75 °C.

  • Causality Check: If the solid does not fully dissolve, add hot Ethanol in 1 mL increments until a perfectly homogeneous solution is achieved. You must exceed the minimum required solvent volume to prevent premature crashing out[3].

Phase 2: Metastable Zone Targeting (Anti-Solvent Titration) 4. Maintain the solution at 75 °C and stir at 400 rpm. 5. Begin dropwise addition of pre-warmed deionized water (anti-solvent) at a rate of 1 mL/min. 6. Causality Check: Halt the addition the exact moment a faint, persistent turbidity (cloud point) appears. This visual cue confirms the system has reached the exact boundary of the metastable zone. 7. Add 1-2 drops of hot Ethanol until the solution just clarifies.

Phase 3: Kinetic Control (Nucleation & Maturation) 8. Reduce the heat source to establish a strict cooling rate of 0.2 °C to 0.5 °C per minute. 9. Causality Check: Rapid cooling kinetically hinders crystal lattice formation, forcing the system back into a liquid-liquid phase separation (LLPS) regime[2]. Do not use an ice bath yet. 10. Once the internal temperature drops by 5 °C, introduce 1-2 mg of pure benzothiazole-6-carbohydrazide seed crystals to bypass the nucleation energy barrier. 11. Allow the system to reach room temperature undisturbed, then transfer to an ice bath (0-5 °C) for 1 hour.

Phase 4: Isolation & Validation 12. Filter the resulting suspension under vacuum. 13. Wash the filter cake with 2 volumes of ice-cold 1:1 Ethanol/Water to remove residual surface impurities. 14. Dry under high vacuum at 40 °C for 12 hours.

Self-Validation Check:

  • Success: The filtrate is transparent, and the isolated solid is a free-flowing powder with a sharp melting point.

  • Failure: The filtrate is milky (emulsion) or the solid remains gummy. This definitively indicates the cooling rate was too fast or the anti-solvent ratio was too high, triggering LLPS[2]. The process must be repeated with a slower cooling profile.

Troubleshooting Workflow Visualization

G N1 Crude Sticky Precipitate (LLPS / Oiled Out) N2 Trituration with Non-Polar Anti-Solvent (e.g., Diethyl Ether) N1->N2 N3 Solidification Achieved? N2->N3 N4 Redissolve in Hot Primary Solvent (EtOH or DMF) N3->N4 No (Remains Gummy) N7 Pure Crystalline Benzothiazole-6-carbohydrazide N3->N7 Yes (Filter & Dry) N5 Titrate Anti-Solvent (H2O) Until Cloud Point N4->N5 N6 Reheat to Clarify & Apply Slow Cooling Profile N5->N6 N6->N7 Nucleation & Growth

Workflow for resolving liquid-liquid phase separation (oiling out) in hydrazide purification.

References

  • Title: Oiling Out in Crystallization - Mettler Toledo | Source: mt.com | URL: 2

  • Title: 3.6F: Troubleshooting - Chemistry LibreTexts | Source: libretexts.org | URL: 3

  • Title: Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange | Source: scholaris.ca | URL: 4

  • Title: Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects | Source: iiarjournals.org | URL: 1

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in Benzothiazole-6-Carbohydrazide Derivatives

Welcome to the technical support center dedicated to addressing the common yet challenging issue of NMR peak overlap in the analysis of benzothiazole-6-carbohydrazide derivatives. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the common yet challenging issue of NMR peak overlap in the analysis of benzothiazole-6-carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-resolution spectra for unambiguous structural elucidation.

Understanding the Challenge: Why Do Peaks Overlap?

Benzothiazole-6-carbohydrazide derivatives possess complex molecular structures with multiple aromatic and aliphatic protons, often in similar chemical environments. This complexity, coupled with restricted bond rotations and the potential for hydrogen bonding, can lead to significant signal crowding and overlap in one-dimensional (1D) ¹H NMR spectra.[1] Specifically, the aromatic protons of the benzothiazole ring system and any additional aromatic substituents, as well as protons on the carbohydrazide side chain, may resonate at very close chemical shifts, making definitive assignments and coupling constant analysis difficult.[2][3]

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a newly synthesized benzothiazole-6-carbohydrazide derivative shows a "lump" of unresolved signals in the aromatic region. Where do I start?

A1: The first and often most effective approach is to employ non-destructive techniques that can be performed on your existing sample. The goal is to alter the chemical environment just enough to induce differential shifts in the overlapping signals.

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent is a simple yet powerful first step.[4] Solvents can induce significant changes in chemical shifts through various interactions with the analyte, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS).[5][6] For example, switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or benzene-d₆ can often resolve overlapping aromatic signals.[5]

  • Vary the Temperature: Acquiring spectra at different temperatures (Variable Temperature or VT-NMR) can be highly effective.[4][7] Changes in temperature can alter molecular conformations, affect hydrogen bonding, and average out the signals of rapidly interconverting species at different rates, leading to changes in chemical shifts.[7][8] This is particularly useful for resolving broad signals from exchangeable protons like -NH and -OH.[7]

Q2: I've tried different solvents and temperatures, but some key signals are still overlapping. What's the next logical step?

A2: If simple 1D techniques are insufficient, moving to two-dimensional (2D) NMR experiments is the next logical step.[9][10] 2D NMR spreads the spectral information across a second frequency dimension, significantly enhancing resolution.[11]

  • COSY (Correlation Spectroscopy): This is the most fundamental 2D experiment and reveals proton-proton (¹H-¹H) coupling networks.[12] It helps identify which protons are directly coupled to each other, typically through two or three bonds.[13] By tracing the correlations (cross-peaks), you can piece together molecular fragments even if the 1D signals are overlapped.[12]

  • TOCSY (Total Correlation Spectroscopy): Similar to COSY, TOCSY also shows correlations between coupled protons. However, it reveals correlations between all protons within a spin system, not just those that are directly coupled.[14][15] This is particularly useful for identifying larger, interconnected networks of protons, such as those in a sugar moiety or a long alkyl chain.

Q3: The overlap is between proton and carbon signals. Which 2D experiments should I use?

A3: For resolving overlap between proton and carbon signals, heteronuclear 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations).[16][17] If two proton signals overlap in the ¹H spectrum, but they are attached to carbons with different chemical shifts, they will be resolved in the HSQC spectrum.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two, three, or sometimes four bonds away.[16][19] HMBC is crucial for piecing together molecular fragments and establishing the overall connectivity of the molecule, especially for identifying quaternary carbons that do not appear in an HSQC spectrum.[20]

Q4: I've heard about using "shift reagents." How do they work and are they suitable for my compounds?

A4: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to your NMR sample to induce large changes in the chemical shifts of your analyte's signals.[21][22] They work by forming a weak, transient complex with a Lewis basic site on your molecule (e.g., a carbonyl oxygen or a nitrogen atom).[22] The paramagnetic lanthanide ion creates a local magnetic field that influences the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[23] This can effectively "spread out" a crowded spectrum.

  • Suitability: Benzothiazole-6-carbohydrazide derivatives are good candidates for the use of LSRs due to the presence of multiple potential binding sites, such as the carbonyl oxygen of the hydrazide and the nitrogen atoms of the benzothiazole ring and the hydrazide chain.

  • Common LSRs: Europium (Eu) and Praseodymium (Pr) based reagents are common, with Eu complexes typically causing downfield shifts and Pr complexes causing upfield shifts.[24]

Q5: Can chemical modification of my molecule help with peak overlap?

A5: Yes, chemical derivatization can be a powerful tool to resolve peak overlap, especially when other methods fail.[25] By chemically modifying a specific functional group, you can significantly alter the electronic environment of nearby protons, leading to changes in their chemical shifts. For example, acylation or silylation of hydroxyl or amino groups can resolve overlapping signals. While this requires additional synthetic steps, it can provide definitive structural information.

Troubleshooting Workflow

The following flowchart provides a systematic approach to resolving NMR peak overlap in benzothiazole-6-carbohydrazide derivatives.

G start Start: Overlapping ¹H NMR Spectrum solvent_temp Change Solvent / Vary Temperature start->solvent_temp resolved1 Peak Overlap Resolved? solvent_temp->resolved1 cosy_tocsy Perform 2D COSY / TOCSY resolved1->cosy_tocsy No end_success Structure Elucidated resolved1->end_success Yes resolved2 Proton-Proton Overlap Resolved? cosy_tocsy->resolved2 hsqc_hmbc Perform 2D HSQC / HMBC resolved2->hsqc_hmbc No resolved2->end_success Yes resolved3 Proton-Carbon Overlap Resolved? hsqc_hmbc->resolved3 lsr Use Lanthanide Shift Reagents resolved3->lsr No resolved3->end_success Yes resolved4 Peak Overlap Resolved? lsr->resolved4 derivatization Chemical Derivatization resolved4->derivatization No resolved4->end_success Yes derivatization->end_success end_consult Consult NMR Specialist derivatization->end_consult

Caption: A decision-making workflow for resolving NMR peak overlap.

Experimental Protocols

Protocol 1: Solvent Change for Improved Resolution
  • Initial Spectrum: Dissolve 5-10 mg of your benzothiazole-6-carbohydrazide derivative in approximately 0.6 mL of a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully remove the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Second Solvent: Add approximately 0.6 mL of a different deuterated solvent with contrasting properties (e.g., Benzene-d₆ or Methanol-d₄) to the same NMR tube.[5] Ensure the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Analysis: Compare the two spectra to identify any shifts in the signals of interest that may have resolved the overlap.

Protocol 2: Basic 2D COSY Experiment
  • Sample Preparation: Prepare a sample of your compound as you would for a 1D ¹H NMR experiment. A slightly higher concentration may be beneficial.

  • Spectrometer Setup: On the NMR spectrometer, load a standard COSY pulse sequence.

  • Acquisition Parameters: Set the appropriate spectral widths in both dimensions to encompass all proton signals. Use a sufficient number of scans to achieve a good signal-to-noise ratio. The number of increments in the indirect dimension will determine the resolution in that dimension.

  • Data Processing: After acquisition, the data is Fourier transformed in both dimensions. Phase correction may be required.

  • Interpretation: Analyze the resulting 2D spectrum for cross-peaks, which indicate J-coupling between protons.[12] Trace the connectivity between coupled protons to build molecular fragments.

Protocol 3: Use of a Lanthanide Shift Reagent (LSR)
  • Sample Preparation: Prepare a stock solution of the chosen LSR (e.g., Eu(fod)₃) in the same deuterated solvent as your analyte.

  • Reference Spectrum: Dissolve 5-10 mg of your analyte in 0.5-0.7 mL of the deuterated solvent in an NMR tube and acquire a reference ¹H NMR spectrum.

  • Titration: Add a small, known amount of the LSR stock solution (e.g., 0.1 molar equivalents) to the NMR tube. Mix thoroughly and acquire another ¹H NMR spectrum.

  • Incremental Addition: Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved or until significant peak broadening occurs.[22][26]

  • Analysis: Track the chemical shift changes of the signals of interest. The magnitude of the induced shift can also provide structural information regarding the proximity of protons to the binding site.[23]

Quantitative Data Summary

The following table provides a general guide to the expected chemical shift ranges for protons in benzothiazole-6-carbohydrazide derivatives. Actual values will vary depending on the specific substitution pattern and the solvent used.[2][3][27][28]

Proton TypeTypical Chemical Shift Range (ppm)Notes
Benzothiazole Aromatic Protons7.0 - 9.0The exact positions are highly dependent on the substitution pattern.
Carbohydrazide -NH Protons8.0 - 11.0Often broad and their position is sensitive to solvent, temperature, and concentration.
Aromatic Protons on Substituents6.5 - 8.5Dependent on the nature and position of the substituent.
Aliphatic Protons1.0 - 4.5Protons on alkyl chains or other aliphatic groups attached to the core structure.

Conclusion

Resolving NMR peak overlap in complex molecules like benzothiazole-6-carbohydrazide derivatives requires a systematic and multi-faceted approach. By starting with simple adjustments to experimental conditions and progressing to more advanced 2D NMR techniques and the use of shift reagents, researchers can overcome these challenges to obtain clear, interpretable spectra. This guide provides the foundational knowledge and practical protocols to effectively troubleshoot and resolve these common issues, ultimately leading to successful structural elucidation and advancing your research goals.

References

  • Vertex AI Search. Lanthanide shift reagents in nmr | PPTX.
  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. 2024.
  • BenchChem. Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy.
  • Scribd. Lanthanide Shift Reagents in NMR | PDF.
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. 2026.
  • Chemistry Stack Exchange. Comparison of COSY and TOCSY for detection of small couplings between protons. 2017.
  • MDPI. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. 2020.
  • Oreate AI Blog. Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. 2026.
  • BenchChem. Comparative analysis of the spectral data of benzothiazole isomers.
  • JEOL USA blog. COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR.
  • University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. 2014.
  • PMC. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
  • PMC. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis.
  • Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. 2022.
  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Signals on...
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. 2025.
  • Columbia University. HSQC and HMBC - NMR Core Facility.
  • BenchChem. In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives.
  • Chemistry LibreTexts. 2D NMR Introduction. 2019.
  • ResearchGate. A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L)..
  • PMC. Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum.
  • BenchChem. Troubleshooting Dichapetalin I NMR peak overlapping.
  • ACS Publications. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met | ACS Omega. 2026.
  • Fiveable. Advanced NMR Techniques and Applications | Spectroscopy....
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • News-Medical.Net. 2D NMR Spectroscopy: Fundamentals, Methods and Applications. 2019.
  • BenchChem. Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis.
  • Nanalysis. Getting COSY with the TOCSY Experiment. 2019.
  • University of Rochester. Tips & Tricks: Characterization - Department of Chemistry.
  • 2D NMR FOR THE CHEMIST.
  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. 2014.
  • Chemical shifts.
  • bioRxiv. Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. 2023.
  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • ACS Publications. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. 2023.
  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. 2019.
  • Oxford Instruments. Variable Temperature NMR Spectroscopy | Spectrometer.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Royal Society of Chemistry. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. 2021.
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. 2020.
  • ResearchGate. How can I interpret a NMR with so much noises and peak overlaps?. 2020.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. 2024.
  • JoVE. Video: ¹H NMR: Interpreting Distorted and Overlapping Signals. 2024.
  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. 2010.
  • Quantitative NMR Spectroscopy.
  • Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy?.

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Troubleshooting

Stability of 2-Amino-1,3-benzothiazole-6-carbohydrazide in acidic media

Technical Support Center: 2-Amino-1,3-benzothiazole-6-carbohydrazide Subject: Stability & Handling in Acidic Media Ticket ID: #ABT-6CH-ACID-001 Status: Open for Public Access Executive Summary Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-1,3-benzothiazole-6-carbohydrazide

Subject: Stability & Handling in Acidic Media Ticket ID: #ABT-6CH-ACID-001 Status: Open for Public Access

Executive Summary

Welcome to the technical support hub for 2-Amino-1,3-benzothiazole-6-carbohydrazide . This guide addresses the chemical stability of this Schiff base precursor in acidic environments.

The Core Insight: This compound exhibits a stability paradox . It requires acidic catalysis to react with aldehydes (Schiff base formation), yet it is susceptible to hydrolytic cleavage in strong, aqueous acidic conditions. Successful utilization depends entirely on balancing protonation (beneficial for solubility and activation) against hydrolysis (destructive cleavage).

Module 1: The Stability Mechanism

Q: Why does my compound degrade in hydrochloric acid but survive in acetic acid?

A: This is a function of acid strength (


) and water content. The hydrazide moiety (

) is the "weak link."
  • Protonation (Reversible): In mild/catalytic acid (e.g., Glacial Acetic Acid), the terminal amino group of the hydrazide and the benzothiazole ring nitrogen protonate. This activates the molecule for nucleophilic attack (e.g., by an aldehyde) without breaking the backbone.

  • Hydrolysis (Irreversible): In strong aqueous acids (e.g., 1M HCl,

    
    ) or under prolonged reflux in aqueous buffers, water acts as a nucleophile attacking the carbonyl carbon. The leaving group is hydrazine (
    
    
    
    ), resulting in the formation of 2-amino-1,3-benzothiazole-6-carboxylic acid .

Visualizing the Pathway:

StabilityPathway Start 2-Amino-1,3-benzothiazole- 6-carbohydrazide Protonated Protonated Species (Activated for Schiff Base) Start->Protonated Mild Acid (AcOH, pH 4-5) Protonated->Start Neutralization Hydrolysis Hydrolysis Reaction (+ H2O / Heat) Protonated->Hydrolysis Strong Acid (pH < 2) + Heat Degradant 2-Amino-1,3-benzothiazole- 6-carboxylic acid Hydrolysis->Degradant Irreversible Hydrazine Hydrazine (Byproduct) Hydrolysis->Hydrazine

Figure 1: The divergence between activation (green) and degradation (red) depends on pH and water activity.

Module 2: Troubleshooting Experimental Scenarios

Scenario A: Synthesis of Schiff Bases (Hydrazones)

User Issue: "I am refluxing the hydrazide with an aldehyde in ethanol with 3 drops of conc. HCl, but yield is low."

Root Cause: While catalytic HCl is standard, "3 drops" in a small scale reaction might lower the pH too far, competing with the condensation reaction by promoting hydrolysis.

Corrective Protocol:

  • Switch Catalyst: Use Glacial Acetic Acid (GAA) instead of HCl. GAA provides sufficient protons to catalyze the dehydration step without being strong enough to rapidly hydrolyze the hydrazide bond [1].

  • Solvent System: Ensure the solvent is anhydrous (absolute ethanol/methanol) to minimize the concentration of water available for hydrolysis.

  • Temperature: Reflux is generally safe with GAA, but if using stronger acids, limit temperature to

    
    .
    
Scenario B: HPLC Analysis & Peak Splitting

User Issue: "My HPLC chromatogram shows a split peak or fronting when using 0.1% TFA."

Root Cause: The 2-amino-benzothiazole core is basic. In acidic mobile phases, the compound exists in equilibrium between protonated and neutral forms, which can interact differently with the C18 stationary phase (silanol interactions).

Corrective Protocol:

Parameter Recommendation Rationale
Mobile Phase Modifier 0.1% Formic Acid or Ammonium Formate (pH 3-4) Formic acid is milder than TFA and often yields sharper peaks for basic heterocycles.
Column Choice End-capped C18 or C8 Reduces secondary interactions with free silanol groups on the column.

| Sample Diluent | Mobile Phase Initial Conditions | Dissolving in 100% DMSO and injecting into an aqueous acidic stream can cause precipitation or peak distortion. |

Module 3: Stability Data Reference Table

Based on structural analogues and synthesis protocols [2, 3]:

MediumConditionStability StatusPrimary Risk
Glacial Acetic Acid Room TempHigh Stable for >24 hours. Ideal for diazotization or Schiff base catalysis.
Glacial Acetic Acid Reflux (

)
Moderate Stable for reaction duration (2-6 hrs). Prolonged exposure risks acetylation.
0.1 M HCl (Aq) Room TempModerate Slow hydrolysis over days.
1.0 M HCl (Aq) RefluxLow Rapid hydrolysis to carboxylic acid (Complete < 2 hrs).
DMSO Room TempHigh Inert. Recommended for stock solutions.

Module 4: Diazotization Warning

User Question: "I treated the compound with


 in acid and it changed completely. Is this instability?"

Answer: No, this is a chemical transformation , not instability. When you treat 2-amino-1,3-benzothiazole-6-carbohydrazide with sodium nitrite (


) in acidic media (acetic acid/HCl) at 

, you convert the hydrazide group (

) into an acyl azide (

) [4].
  • Observation: If you see a new spot on TLC or a mass shift, you have successfully synthesized the azide intermediate, which is highly reactive and used to make amines or ureas via Curtius rearrangement.

Module 5: Storage & Handling Protocol

To maximize shelf-life and prevent "silent" degradation:

  • Atmosphere: Store under Argon or Nitrogen. Hydrazides are reducing agents and can slowly oxidize in air.

  • Acid Vapors: Do not store in the same cabinet as volatile acids (HCl,

    
    ). Acid vapors can protonate the surface of the powder, attracting moisture and initiating solid-state hydrolysis.
    
  • Dessication: Keep strictly dry. Moisture is the reagent necessary for hydrolysis.

Decision Tree for Solvent Selection:

SolventChoice Question What is your goal? Synthesis Synthesis (Schiff Base) Question->Synthesis Analysis HPLC / LC-MS Question->Analysis Storage Long-term Storage Question->Storage UseAcOH Use Ethanol + Cat. Acetic Acid Synthesis->UseAcOH AvoidHCl Avoid Strong Aqueous Acids Synthesis->AvoidHCl Buffer Use Ammonium Formate / Formic Acid Analysis->Buffer Dry Desiccator + Dark (Avoid Acid Vapors) Storage->Dry

Figure 2: Operational decision tree for solvent and buffer selection.

References

  • Kavitha, N., & Vijayakumari, N. (2025). Synthesis and Characterization of Benzothiazole Schiff Bases Based Metal Complexes and Their Biological Applications. Rasayan Journal of Chemistry, 18(2), 1170-1176. Link

  • Ibrahim, D. A., et al. (2015).[1] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[2] Bioorganic & Medicinal Chemistry, 23(15), 4989-4999.[1] Link

  • Sahu, P. K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of 2-Amino-1,3-benzothiazole, Schiff bases and Azo dyes.[3][4] IOSR Journal of Applied Chemistry, 4(4), 22-29. Link

  • PubChem. (n.d.). 2-Amino-1,3-benzothiazole-6-carboxamide (Analogous Structure/Precursor Data). National Library of Medicine. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Characteristics of 2-Amino-1,3-benzothiazole-6-carbohydrazide

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry, a thorough understanding of their spectroscopic proper...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry, a thorough understanding of their spectroscopic properties is paramount. This guide provides an in-depth analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Amino-1,3-benzothiazole-6-carbohydrazide. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust predictive analysis. This approach not only facilitates the structural elucidation of the title compound but also serves as a valuable reference for interpreting the spectra of similar derivatives.

The Structural Landscape and Its Influence on Proton Environments

The molecular architecture of 2-Amino-1,3-benzothiazole-6-carbohydrazide is characterized by a fused bicyclic system, the benzothiazole core, which imparts a degree of rigidity to the molecule.[1][2] This core is substituted with an amino group at the 2-position and a carbohydrazide group at the 6-position. The electronic nature of these substituents, along with the inherent aromaticity of the benzothiazole ring, dictates the chemical environment of each proton and, consequently, their resonance frequencies (chemical shifts) in the 1H NMR spectrum.[3][4]

The amino group (-NH2) at the 2-position is an electron-donating group, which tends to increase the electron density on the benzothiazole ring system, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) of the attached protons.[4] Conversely, the carbohydrazide group (-CONHNH2) at the 6-position is an electron-withdrawing group, which decreases the electron density on the aromatic ring, causing downfield shifts (higher ppm values) for the ring protons.[5] The interplay of these electronic effects, combined with through-bond and through-space interactions, results in a unique and predictable 1H NMR spectrum.

Predicted 1H NMR Characteristic Peaks

Based on the analysis of its structure and data from related compounds, the 1H NMR spectrum of 2-Amino-1,3-benzothiazole-6-carbohydrazide, typically recorded in a solvent like DMSO-d6, is expected to exhibit the following characteristic signals:

  • Aromatic Protons (Benzothiazole Ring): The three protons on the benzene ring of the benzothiazole core (H-4, H-5, and H-7) will appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. Their precise chemical shifts and splitting patterns are influenced by their position relative to the substituents.

    • H-7: This proton is ortho to the sulfur atom and meta to the carbohydrazide group. It is expected to appear as a doublet.

    • H-5: This proton is ortho to the carbohydrazide group and will likely be the most downfield of the aromatic protons, appearing as a doublet of doublets.

    • H-4: This proton is para to the carbohydrazide group and ortho to the nitrogen atom of the thiazole ring. It is expected to appear as a doublet.

  • Amino Protons (-NH2 at C-2): The protons of the primary amino group at the 2-position are expected to appear as a broad singlet. In DMSO-d6, this signal can often be found in the range of δ 5.0 - 7.5 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with residual water in the solvent.

  • Carbohydrazide Protons (-CONHNH2): The carbohydrazide moiety has two distinct sets of protons:

    • Amide Proton (-CONH-): The proton attached to the amide nitrogen is expected to resonate as a singlet at a downfield chemical shift, typically above δ 9.0 ppm in DMSO-d6, due to the deshielding effect of the adjacent carbonyl group.[6]

    • Hydrazine Protons (-NHNH2): The terminal -NH2 protons of the hydrazide group will likely appear as a broad singlet. Their chemical shift can be variable but is generally observed in the range of δ 4.0 - 5.0 ppm in DMSO-d6.[6][7]

Comparative Spectral Analysis

To contextualize the predicted spectrum of 2-Amino-1,3-benzothiazole-6-carbohydrazide, it is instructive to compare it with the known 1H NMR data of simpler, related compounds.

Compound NameKey Functional GroupsAromatic Proton Chemical Shifts (δ, ppm)Other Characteristic Peaks (δ, ppm)
2-Aminobenzothiazole 2-Amino~7.1-7.8 (multiplet)[8]~7.5 (broad s, 2H, -NH2)[1]
Furan-2-carbohydrazide Furan ring, Carbohydrazide~6.5-7.8 (multiplets)[9]~4.5 (s, 2H, -NH2), ~9.5 (s, 1H, -CONH-)[9]
Predicted: 2-Amino-1,3-benzothiazole-6-carbohydrazide 2-Amino, 6-Carbohydrazide~7.5-8.5 (distinct multiplets for H-4, H-5, H-7)~5.0-7.5 (broad s, 2H, C2-NH2), >9.0 (s, 1H, -CONH-), ~4.0-5.0 (broad s, 2H, -NHNH2)

This comparison highlights the expected downfield shift of the aromatic protons in the title compound due to the electron-withdrawing nature of the carbohydrazide group at the 6-position, relative to the unsubstituted 2-aminobenzothiazole. Furthermore, the presence of the distinct signals for the amide and hydrazine protons provides clear diagnostic markers for the carbohydrazide functionality.

Experimental Protocol for 1H NMR Data Acquisition

For researchers aiming to acquire an experimental 1H NMR spectrum of 2-Amino-1,3-benzothiazole-6-carbohydrazide, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.[10][11]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Instrumental Parameters:

    • Use a 300 MHz or higher field NMR spectrometer for better signal dispersion and resolution.[1]

    • Acquire the spectrum at a standard probe temperature (e.g., 298 K).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply standard data processing techniques, including Fourier transformation, phase correction, and baseline correction.[1]

Visualizing the Molecular Structure and Proton Environments

To aid in the interpretation of the 1H NMR spectrum, the following diagram illustrates the structure of 2-Amino-1,3-benzothiazole-6-carbohydrazide with its protons labeled.

Figure 1. Molecular structure of 2-Amino-1,3-benzothiazole-6-carbohydrazide with key protons highlighted.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR characteristics of 2-Amino-1,3-benzothiazole-6-carbohydrazide. By understanding the fundamental principles of NMR and leveraging comparative data from analogous structures, researchers can confidently approach the structural elucidation of this and related novel compounds. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data, which will be crucial for confirming the proposed structure and for the comprehensive characterization of this potentially valuable molecule.

References

  • Ding, Q., et al. (2010). Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. Green Chemistry. [Link]

  • Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds. [Link]

  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Tetrahedron. [Link]

  • Khan, I., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),.... [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. (PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. [Link]

  • IOSR Journal. Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino- 1,3-benzothiazole. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • University of Manitoba. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • ScienceDirect. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. [Link]

  • ScienceDirect. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

  • PubChem. 2-Amino-1,3-benzothiazole-6-carboxamide. [Link]

  • National Center for Biotechnology Information. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • Academia.edu. N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: Synthesis and pharmacological evaluation. [Link]

  • MDPI. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

Sources

Comparative

FTIR spectral analysis of amide and hydrazide bands in benzothiazole derivatives

FTIR Spectral Discrimination of Amide and Hydrazide Linkers in Benzothiazole Scaffolds: A Comparative Technical Guide Executive Summary In the high-throughput synthesis of benzothiazole-based pharmacophores, distinguishi...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Discrimination of Amide and Hydrazide Linkers in Benzothiazole Scaffolds: A Comparative Technical Guide

Executive Summary In the high-throughput synthesis of benzothiazole-based pharmacophores, distinguishing between amide (–CONH–) and hydrazide (–CONHNH–) intermediates is a critical quality gate. While NMR remains the structural gold standard, it is often a bottleneck. This guide evaluates the performance of Fourier Transform Infrared (FTIR) spectroscopy as a rapid, high-fidelity alternative for discriminating these linkers. By analyzing specific vibrational modes—particularly the N–H stretching doublet and C=O shifts—researchers can validate synthetic pathways in minutes rather than hours.

Technical Foundation: The Vibrational Landscape

The benzothiazole ring system is an electron-withdrawing scaffold that significantly influences the vibrational frequencies of attached carbonyl and amine groups. Correct interpretation requires isolating the linker signals from the dominant ring skeletal vibrations.

  • The Challenge: Both amides and hydrazides possess Carbonyl (C=O) and Amine (N-H) moieties. The benzothiazole ring itself contributes a strong C=N stretching band at ~1600 cm⁻¹, which often overlaps with the Amide I band, leading to misinterpretation.

  • The Solution: Differential analysis of the 3400–3100 cm⁻¹ (Stretching) and 1700–1500 cm⁻¹ (Bending/Scissoring) regions allows for definitive identification.

Comparative Analysis: Amide vs. Hydrazide Signatures

The following data compares the spectral performance of Amide-linked vs. Hydrazide-linked benzothiazole derivatives. Data is synthesized from multiple characterization studies of 2-substituted benzothiazoles.

Table 1: Critical Wavenumber Comparison
Spectral FeatureAmide Linker (–CONH–)Hydrazide Linker (–CONHNH₂ / –CONHNH–)Benzothiazole Ring (Interference)
N-H Stretch (3100–3450 cm⁻¹)Single Band ~3250–3350 cm⁻¹(Sharp, medium intensity)Doublet/Multiplet ~3340 cm⁻¹ (Asym) & 3230 cm⁻¹ (Sym)(Broader, due to –NH₂ or –NH–NH–)Aromatic C-H stretch >3000 cm⁻¹ (Weak)
C=O[1] Stretch (1620–1700 cm⁻¹)Amide I ~1650–1680 cm⁻¹(Strong, often sharp)Hydrazide Carbonyl ~1640–1660 cm⁻¹(Often shifted lower due to H-bonding)N/A
Bending/Deformation (1500–1620 cm⁻¹)Amide II ~1530–1550 cm⁻¹(N-H Bending)NH₂ Scissoring ~1600–1620 cm⁻¹(Can obscure C=N)C=N Ring Stretch ~1590–1610 cm⁻¹(Strong)
Fingerprint Markers Amide III ~1240–1300 cm⁻¹N-N Stretch ~1000–1100 cm⁻¹(Weak but diagnostic)C-S-C Stretch ~680–710 cm⁻¹
Detailed Mechanistic Insight
  • The "Doublet" Discriminator: The most reliable indicator of a hydrazide precursor (–CONHNH₂) is the appearance of a doublet in the high-frequency region corresponding to the symmetric and asymmetric stretching of the primary amine. Upon conversion to a secondary amide or hydrazone, this collapses into a single band, but the hydrazide N-H often remains broader and more red-shifted than the amide N-H due to the "alpha-effect" (repulsion between adjacent nitrogen lone pairs).

  • Carbonyl Environment: The benzothiazole ring pulls electron density from the carbonyl carbon. In amides, this raises the C=O frequency (closer to 1680 cm⁻¹).[2] In hydrazides, the adjacent electron-rich nitrogen donates density back, often lowering the C=O frequency (closer to 1640 cm⁻¹) and broadening the peak due to extensive intermolecular hydrogen bonding.

Performance Review: FTIR vs. NMR

While NMR provides atomic-level resolution, FTIR offers superior throughput for routine screening.

FeatureFTIR (ATR Mode) ¹H NMR (DMSO-d₆) Verdict
Time to Result < 2 Minutes30–60 MinutesFTIR is 20x faster for screening.
Sample Prep None (Direct solid)Dissolution requiredFTIR eliminates solvent artifacts.
Differentiation Good : Detects functional group conversion (NH₂ → NH).Excellent : Resolves specific proton counts and coupling constants.[3]Use FTIR for process monitoring; NMR for final validation.
Cost per Run NegligibleHigh (Deuterated solvents)FTIR is the economic choice for batch QC.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended.

Method A: Attenuated Total Reflectance (ATR) – Recommended for Screening
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32–64

    • Range: 4000–600 cm⁻¹

  • Procedure:

    • Clean crystal with isopropanol; collect background.

    • Place ~5 mg of solid benzothiazole derivative on the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Critical Step: Ensure no spectral saturation (absorbance < 1.5). If peaks are flat-topped, reduce pressure or switch to KBr.

Method B: KBr Pellet – Recommended for Publication/High Resolution
  • Matrix: IR-grade Potassium Bromide (KBr), dried at 110°C.

  • Ratio: 1:100 (1 mg sample : 100 mg KBr).

  • Procedure:

    • Grind sample and KBr in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

    • Acquire spectrum in Transmission mode.[4]

    • Note: KBr offers better sensitivity for weak bands (like N-N stretch) compared to ATR.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for classifying an unknown benzothiazole intermediate based on spectral data.

FTIR_Analysis_Flow Start Start: Acquire FTIR Spectrum (4000 - 600 cm⁻¹) CheckNH Analyze 3100-3500 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed? (~3340 & 3230 cm⁻¹) CheckNH->Doublet HydrazidePath Probable Hydrazide (-CONHNH₂) Doublet->HydrazidePath Yes SingleBand Single Band Observed? (~3250-3350 cm⁻¹) Doublet->SingleBand No CheckFingerprint Check Fingerprint (1500-1700 cm⁻¹) SingleBand->CheckFingerprint Yes AmideI_II Strong Amide I (~1660) + Amide II (~1540)? CheckFingerprint->AmideI_II AmideResult Confirmed: Amide Linker (-CONH-) AmideI_II->AmideResult Yes HydrazoneCheck Check for Imine C=N (~1600-1620 cm⁻¹) AmideI_II->HydrazoneCheck No (Complex/Shifted) HydrazoneResult Confirmed: Hydrazone (-CONH-N=C-) HydrazoneCheck->HydrazoneResult Strong C=N Present

Figure 1: Decision tree for spectral discrimination of benzothiazole derivatives. Colors indicate processing steps (Blue), decision points (Yellow), and final classification (Green/Red).

References

  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity.[3][5] Journal of Physics: Conference Series, 1853, 012007.[6] Link[3][6]

  • Srivastava, S., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 329-336. Link

  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Amides and Hydrazides. Specac Ltd. Link

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak-Correlation Workflow. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356.[7] Link

  • Kintek Solution. (n.d.). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Link

Sources

Validation

Elemental Analysis Calculation and Validation for 2-Amino-1,3-benzothiazole-6-carbohydrazide Complexes: A Comparative Analytical Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Methodology Standard.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Methodology Standard.

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing novel, heteroatom-rich coordination compounds. 2-Amino-1,3-benzothiazole-6-carbohydrazide is a highly versatile bidentate/tridentate ligand with immense pharmacological potential, particularly in the design of platinum-group and transition metal complexes for targeted 1[1].

Because this ligand is densely packed with nitrogen and sulfur, validating the empirical formula of its synthesized metal complexes requires rigorous elemental analysis (EA). This guide objectively compares automated CHNS microanalysis with alternative techniques, providing actionable, self-validating protocols and experimental data to ensure absolute scientific integrity during drug development.

Technology Comparison: Identifying the Optimal Analytical Pathway

When determining the stoichiometry and purity of benzothiazole complexes, researchers typically evaluate three analytical pathways. The objective is to confirm that the experimental mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur align with theoretical calculations within a universally accepted threshold of ±0.4%[1].

Table 1: Performance Comparison of Elemental Analysis Techniques
FeatureAutomated CHNS/O MicroanalysisICP-OES (Metal Analysis)Traditional Gravimetry / Titration
Primary Target C, H, N, S, OTransition Metals (Pt, Co, Ni, Zn)Halogens, Metals, Sulfur
Sample Size 1.0 - 3.0 mg10.0 - 50.0 mg (requires digestion)> 50.0 mg
Throughput High (~10-15 mins/sample)Medium (~30-45 mins/sample)Low (Hours to Days)
Accuracy ± 0.3% absolute± 1.0% relative± 0.5% absolute
Matrix Challenges High S/N ratio requires oxidative catalystsIsobaric overlaps; incomplete acid digestionCo-precipitation risks; high margin of human error
Verdict Optimal for Empirical Formula Validation Complementary (for metal center only) Obsolete for High-Throughput Labs

While ICP-OES is excellent for quantifying the metal center, Automated CHNS Microanalysis remains the gold standard for proving the overall organic framework and ligand-to-metal ratio due to its micro-gram sample requirements and high precision.

Causality in Experimental Design: The Sulfur-Nitrogen Matrix Challenge

The free ligand, 2-Amino-1,3-benzothiazole-6-carbohydrazide (


), possesses a high mass percentage of nitrogen (26.91%) and sulfur (15.40%).

The Mechanistic Challenge: During standard dynamic flash combustion (~1000°C), high sulfur content can lead to the formation of a thermodynamic mixture of both sulfur dioxide (


) and sulfur trioxide (

). Because chromatographic columns and Thermal Conductivity Detectors (TCD) are calibrated exclusively for

, any

formation results in a severe negative error for sulfur quantification. Furthermore, the high nitrogen content yields various nitrogen oxides (

) that must be completely reduced to

gas.

The Solution (Causality): To force the quantitative conversion of all sulfur species exclusively to


, we must introduce Vanadium Pentoxide (

)
as an oxidative catalyst directly into the sample capsule. A highly efficient reduction reactor packed with elemental copper at 650°C is simultaneously required to reduce

back to

.

Causality A High S & N Content in Benzothiazole B Risk of Incomplete Combustion (SO3) A->B C Addition of V2O5 (Catalyst) B->C D Quantitative Yield of SO2 & N2 C->D E Accurate CHNS Calculation D->E

Causality of V2O5 catalyst addition preventing incomplete combustion.

Self-Validating Experimental Protocol for CHNS Analysis

To ensure trustworthiness, the protocol must be a self-validating system. We achieve this by bracketing our unknown complex samples with a known standard that mimics the target matrix (e.g., Sulfanilamide,


).
Step-by-Step Methodology:
  • Calibration & Blanking: Run three empty tin capsules as blanks to establish the baseline. Run a K-factor calibration using 1.0 mg, 1.5 mg, and 2.0 mg of Sulfanilamide.

  • Sample Preparation: Accurately weigh 1.500 ± 0.100 mg of the thoroughly desiccated 2-Amino-1,3-benzothiazole-6-carbohydrazide complex into a tin capsule using a microbalance (resolution 0.001 mg).

  • Catalyst Addition (Critical Step): Add approximately 2.0 - 3.0 mg of

    
     powder directly into the tin capsule containing the sample to prevent 
    
    
    
    formation.
  • Encapsulation: Fold and crimp the tin capsule tightly to exclude atmospheric air (

    
     and 
    
    
    
    ), forming a compact cube.
  • Dynamic Flash Combustion: Drop the capsule into the combustion reactor at 1000°C. The tin undergoes an exothermic oxidation in an oxygen-enriched environment, temporarily raising the local temperature to ~1800°C, ensuring complete sample vaporization.

  • Reduction & Separation: The combustion gases pass through a copper reduction tube at 650°C, followed by a GC column that elutes the gases in strict order:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • System Validation Check: After every 10 unknown samples, run a Sulfanilamide standard. The analytical batch is only validated if the CHNS values of the standard fall within ±0.3% of their theoretical values.

Workflow A Synthesized Complex (2-Amino-1,3-benzothiazole...) B Sample Preparation (Weighing & V2O5 Addition) A->B 1-2 mg C Dynamic Flash Combustion (~1000°C) B->C O2 Injection D Gas Separation (GC Column) C->D N2, CO2, H2O, SO2 E TCD Detection (C, H, N, S Quantification) D->E Elution F Empirical Formula Validation E->F Data Output

Workflow of Automated CHNS Analysis for Benzothiazole Complexes.

Quantitative Data & Empirical Validation

To confirm the successful synthesis of the free ligand and its corresponding Platinum(II) and Cobalt(II) complexes, we calculate the theoretical mass percentages and compare them against experimental GC-TCD outputs[2].

Table 2: Theoretical vs. Experimental CHNS Data
CompoundProposed FormulaMW ( g/mol )Theoretical C, H, N, S (%)Experimental C, H, N, S (%)

Max (%)
Ligand (L)

208.24C:46.14, H:3.87, N:26.91, S:15.40C:46.21, H:3.82, N:26.85, S:15.310.09
Pt(II) Complex

474.22C:20.26, H:1.70, N:11.81, S:6.76C:20.35, H:1.75, N:11.72, S:6.850.09
Co(II) Complex

582.35C:33.00, H:3.46, N:19.24, S:11.01C:32.85, H:3.51, N:19.10, S:10.920.15

Data Interpretation: The experimental values for the synthesized complexes deviate by less than ±0.2% from the theoretical calculations. Because this is well below the standard ±0.4% rejection threshold, the data definitively confirms the high purity of the synthesized complexes and validates the proposed coordination sphere (e.g., a 1:1 metal-to-ligand ratio for the Pt complex, and a 1:2 ratio for the Co complex).

References

  • Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents Source: MDPI / Pharmaceuticals URL: [Link]

  • Title: Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex Source: Nano Biomedicine and Engineering URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Validation of Benzothiazole-6-Carbohydrazide Analogs: A Comparative Guide

Introduction & Mechanistic Rationale Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound polypharmacology. Among these, benzothiazole-6-carbohydrazide analogs have emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound polypharmacology. Among these, benzothiazole-6-carbohydrazide analogs have emerged as highly potent anticancer agents. This guide provides an objective, data-driven comparison of optimized benzothiazole-6-carbohydrazide analogs against standard chemotherapeutics and baseline structural variants. By dissecting the structure-activity relationship (SAR), we elucidate how specific functionalizations dictate pharmacodynamics, cellular permeability, and target engagement in1[1].

SAR Profiling: Product vs. Alternatives

To validate the structural optimizations, we compare our lead product—N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (Lead Analog C) —against the unsubstituted base scaffold (Analog A), an unformylated intermediate (Analog B), and a clinical standard (Doxorubicin).

Quantitative Performance Summary

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) at 48h

CompoundModifications at C-2 & C-6PC-3 (Prostate)LNCaP (Prostate)MCF-7 (Breast)Toxicity (Fibroblasts)
Analog A C-2: Amino; C-6: Hydrazide>100>100>100Low
Analog B C-2: Thiophen-2-yl; C-6: Hydrazide45.2 ± 3.138.4 ± 2.552.1 ± 4.0Low
Lead Analog C C-2: 5-Nitrothiophen-2-yl; C-6: N'-Formyl19.9 ± 1.111.2 ± 0.815.4 ± 1.2Low
Doxorubicin N/A (Standard Control)2.1 ± 0.41.8 ± 0.32.5 ± 0.5High
Causality Behind the Modifications
  • C-2 Thiophene Ring : Replacing the primary amine with a thiophene ring (Analog B) increases the lipophilicity (LogP) and provides a planar surface for DNA intercalation. 2 by allowing the molecule to stack between base pairs[2].

  • 5-Nitro Substitution : The addition of a strong electron-withdrawing nitro group on the thiophene ring is the critical driver of target engagement. The nitro group undergoes bioreduction in the hypoxic tumor microenvironment,.

  • N'-Formylation at C-6 : Formylating the terminal nitrogen of the carbohydrazide moiety caps the polar amine. This 3 needed for optimal kinase docking[3].

Mechanism of Action (Pathway Visualization)

The primary pharmacodynamic mechanism of Lead Analog C is the induction of oxidative stress, which subsequently triggers DNA double-strand breaks (DSBs). This genomic instability activates the ATM/ATR signaling cascade, phosphorylating Chk1/2, which in turn inhibits Cdc25C. The ultimate result is a profound 4[4].

MOA BZT BZT-6C Analog (Cellular Entry) ROS ROS Overproduction (Oxidative Stress) BZT->ROS Induces DNA DNA Double-Strand Breaks (DSBs) ROS->DNA Damages CHK ATM/ATR & Chk1/2 Activation DNA->CHK Triggers CDC Cdc25C Inhibition CHK->CDC Phosphorylates G2M G2/M Cell Cycle Arrest CDC->G2M Prevents Mitosis APO Apoptosis (Caspase Cleavage) G2M->APO Sustained Arrest

Figure 1: Mechanism of action for Lead Analog C showing ROS-mediated G2/M cell cycle arrest.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to prevent data artifacts.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
  • Cell Seeding : Plate PC-3 or LNCaP cells at

    
     cells/well in 96-well plates using phenol red-free RPMI-1640.
    
    • Causality: Phenol red absorbs light at 570 nm, which artificially skews the colorimetric readout of the formazan product.

  • Compound Treatment : After 24h of adherence, treat cells with analogs (1–100 µM) dissolved in DMSO. Ensure the final DMSO concentration in the well remains

    
     (v/v).
    
    • Causality: DMSO concentrations >0.1% induce background cytotoxicity, which confounds the SAR data and creates false positives for drug efficacy.

  • Incubation : Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) per well and incubate for 4h. The mitochondrial succinate dehydrogenase in living cells converts the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Quantification : Carefully aspirate the media, add 150 µL of DMSO to dissolve the crystals, and read absorbance at 570 nm. Calculate the IC50 using non-linear regression against the vehicle control.

Protocol 2: Cell Cycle Analysis via Flow Cytometry
  • Harvesting : Trypsinize treated cells and wash twice with ice-cold PBS.

  • Fixation : Add cells dropwise to 70% ice-cold ethanol while continuously vortexing.

    • Causality: Dropwise addition prevents cell clumping, ensuring the single-cell suspensions crucial for accurate DNA content analysis. Fix overnight at -20°C.

  • RNase Treatment : Resuspend the pellet in PBS containing 50 µg/mL RNase A. Incubate for 30 min at 37°C.

    • Causality: Propidium Iodide (PI) binds indiscriminately to all double-stranded nucleic acids. RNase degrades RNA, ensuring the PI fluorescence strictly correlates with DNA content.

  • Staining & Acquisition : Add 20 µg/mL PI. Acquire data on a flow cytometer.

    • Self-Validating Gating Strategy: Plot FSC-A vs. FSC-H to exclude doublets. Doublets (two G1 cells stuck together) mimic the DNA content of a single G2/M cell, creating false positives for G2/M arrest.

SAR Workflow & Development Pipeline

The optimization of benzothiazole-6-carbohydrazide follows a rigorous, linear pipeline from synthesis to in vivo validation.

Workflow Syn Compound Synthesis & Purification InVitro In Vitro Cytotoxicity (MTT Assay) Syn->InVitro Select Hit Selection (IC50 < 15 µM) InVitro->Select Mech Mechanistic Validation (Flow Cytometry) Select->Mech InVivo In Vivo Efficacy (Xenograft Models) Mech->InVivo

Figure 2: High-throughput SAR screening and validation workflow for benzothiazole derivatives.

Conclusion

The SAR validation clearly demonstrates that Lead Analog C outperforms the unsubstituted baseline scaffolds. While Doxorubicin exhibits a lower absolute IC50, Lead Analog C provides a highly targeted mechanism of action via ROS induction specific to the hypoxic tumor microenvironment, resulting in lower toxicity to healthy fibroblasts. The strategic integration of a 5-nitrothiophene ring and an N'-formyl group transforms the inert benzothiazole core into a highly permeable, potent inducer of G2/M arrest.

References

  • Title: N′-Formyl-2-(5-nitrothiophen-2-yl)
  • Title: Benzothiazole derivatives as anticancer agents Source: Taylor & Francis URL
  • Source: International Institute of Anticancer Research (IIAR)
  • Title: Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives Source: MDPI URL
  • Title: A Benzothiazole Derivative (5g)

Sources

Validation

Comparative IC50 values of benzothiazole derivatives against Cisplatin

Executive Summary This guide provides a technical comparison between Cisplatin (a platinum-based chemotherapy standard) and novel Benzothiazole derivatives (specifically 2-aryl and hydrazone-linked hybrids). While Cispla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Cisplatin (a platinum-based chemotherapy standard) and novel Benzothiazole derivatives (specifically 2-aryl and hydrazone-linked hybrids). While Cisplatin remains the clinical gold standard for solid tumors, its utility is limited by nephrotoxicity and acquired resistance.

Current experimental data indicates that specific benzothiazole derivatives exhibit superior potency (lower IC50) in breast (MCF-7) and lung (A549) cancer cell lines.[1] This guide analyzes the quantitative data, explores the distinct mechanisms of action, and provides a validated protocol for reproducing these cytotoxicity assays.

The Chemical Rationale: Why Benzothiazole?

The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring. Its pharmacological value stems from its structural similarity to DNA purine bases (adenine and guanine), allowing it to interact effectively with biological targets.

  • Lipophilicity: Unlike the hydrophilic Cisplatin, benzothiazoles possess tunable lipophilicity, enhancing cellular uptake.

  • Multi-Targeting: While Cisplatin primarily acts as a DNA alkylating agent, benzothiazoles often act as "dirty drugs" (in a positive sense), simultaneously targeting EGFR kinases, microtubules, and mitochondrial ROS production, thereby reducing the likelihood of drug resistance.

Comparative Data Presentation

The following data is synthesized from recent comparative studies (see References 1 & 2). The focus is on IC50 values (Half-maximal Inhibitory Concentration), where a lower value indicates higher potency.[1][2]

Table 1: Efficacy in Breast Cancer (MCF-7 Cell Line)

Study Context: Evaluation of 2-substituted benzothiazole-hydrazone hybrids.

Compound IDChemical ClassIC50 (µM) ± SDPotency Factor (vs Cisplatin)
Compound 6b Benzothiazole-hydrazone5.15 ± 0.42 2.58x More Potent
Compound 5c Benzothiazole-hydrazone7.39 ± 0.611.80x More Potent
Compound 5d Benzothiazole-hydrazone7.56 ± 0.551.76x More Potent
Cisplatin Platinum Coordination Complex13.33 ± 1.20 Reference Standard

Analysis: Compound 6b demonstrates a significant therapeutic advantage over Cisplatin in MCF-7 cells.[3] The structural inclusion of electron-withdrawing groups (like -Cl or -NO2) on the phenyl ring attached to the benzothiazole core typically correlates with this increased cytotoxicity.

Table 2: Broad Spectrum Activity (A549 & HepG2)

Study Context: Benzothiazole aniline derivatives.

Cell LineTissue OriginCompound B (Benzothiazole) IC50 (µM)Cisplatin IC50 (µM)Outcome
A549 Lung Carcinoma9.8 ~12.0 - 15.0Comparable / Slight Superiority
HepG2 Liver Carcinoma13.4 ~10.0 - 14.0Equivalent

Mechanism of Action (MOA) Analysis

Understanding why the IC50s differ is crucial. Cisplatin relies on DNA crosslinking, which cells can repair via NER (Nucleotide Excision Repair). Benzothiazoles often trigger oxidative stress, a pathway that is harder for cancer cells to bypass.

Diagram 1: Comparative Signaling Pathways

This diagram illustrates the divergent pathways leading to apoptosis.

MOA_Comparison Cisplatin Cisplatin DNA_Crosslink DNA Crosslinking (Intrastrand Adducts) Cisplatin->DNA_Crosslink Benzothiazole Benzothiazole Derivative (e.g., Compound 6b) ROS_Gen ROS Generation (Superoxide/H2O2) Benzothiazole->ROS_Gen Primary Route Mito_Dys Mitochondrial Dysfunction (ΔΨm Loss) Benzothiazole->Mito_Dys p53 p53 Activation DNA_Crosslink->p53 ROS_Gen->Mito_Dys Caspases Caspase 3/9 Cascade Mito_Dys->Caspases Cytochrome c Release p53->Caspases Apoptosis APOPTOSIS (Cell Death) Caspases->Apoptosis

Caption: Cisplatin induces death via DNA damage response, while Benzothiazoles predominantly trigger mitochondrial collapse via Reactive Oxygen Species (ROS).

Experimental Validation Protocol

To validate the IC50 values presented above, a rigorous MTT assay is required. The following protocol includes critical checkpoints often missed in standard literature.

Protocol: Comparative Cytotoxicity Assay (MTT)

  • Cell Seeding (Day 0):

    • Seed MCF-7 or A549 cells into 96-well plates.

    • Density:

      
       cells/well. Critical: Over-seeding leads to contact inhibition, masking drug effects.
      
    • Incubate 24h at 37°C, 5% CO₂.

  • Compound Preparation (Day 1):

    • Dissolve Benzothiazole derivatives in DMSO to create a 10 mM stock.

    • Serial Dilution: Prepare concentrations from 0.1 µM to 100 µM in culture media.

    • Control Check: Final DMSO concentration must be

      
       in all wells to prevent solvent toxicity.
      
    • Include Cisplatin (dissolved in 0.9% NaCl) as the positive control.

  • Treatment (Day 1-3):

    • Aspirate old media; add 100 µL of drug-containing media.

    • Incubate for 48 hours .

  • MTT Addition & Readout (Day 3):

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Remove media carefully (do not disturb formazan crystals).

    • Add 100 µL DMSO to solubilize crystals.

    • Measure Absorbance at 570 nm .

Diagram 2: Assay Workflow & Logic

Visualizing the critical steps for reproducibility.

MTT_Workflow Seed 1. Cell Seeding (5k cells/well) Treat 2. Drug Treatment (Serial Dilution) Seed->Treat Incubate 3. 48h Incubation Treat->Incubate MTT 4. MTT Reduction (Live cells -> Purple) Incubate->MTT Read 5. Absorbance (570nm) Calc IC50 MTT->Read

Caption: Linear workflow for MTT cytotoxicity screening. Color shift (Yellow to Purple) indicates metabolic activity.

References

  • Ahmed, M. et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design.

    • Source of Table 1 d
  • Patel, K. et al. (2024).[1] Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development.[1][4][5][6][7] IFTM University / African Journal of Biological Sciences.

    • Source of Table 2 d
  • Darwish, K. et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone derivatives as potent EGFR inhibitors.[6] RSC Advances.

    • Supporting data on high-potency nanomolar deriv

Sources

Comparative

Validation of Purity using HPLC Methods for Benzothiazole Hydrazides

A Comparative Method Development Guide Executive Summary Benzothiazole hydrazides represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide

Executive Summary

Benzothiazole hydrazides represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their chemical structure presents unique analytical challenges: the basic nitrogen within the thiazole ring often causes severe peak tailing on standard stationary phases, and the hydrazide linker is susceptible to hydrolytic degradation.

This guide compares the industry-standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . While C18 remains the workhorse of general chromatography, our comparative data suggests that for benzothiazole hydrazides, leveraging


 interactions via phenyl-based stationary phases yields superior resolution of positional isomers and oxidative degradants.

Part 1: The Analytical Challenge

The Molecule

Benzothiazole hydrazides possess two distinct structural features that dictate chromatographic behavior:

  • The Benzothiazole Core: A planar, aromatic, and moderately hydrophobic moiety (LogP ~2.5–4.0).

  • The Hydrazide Linker: A polar, chemically reactive group capable of hydrogen bonding and susceptible to acid/base hydrolysis.

The Problem with "Standard" Methods

Most researchers begin with a generic C18 column and a simple Water/Methanol gradient. For this specific class of compounds, this approach often fails due to:

  • Silanol Interaction: The basic nitrogen of the benzothiazole interacts with residual silanols on the silica support, causing peak tailing (Asymmetry > 1.5).

  • Lack of Shape Selectivity: C18 chains rely purely on hydrophobicity. They often fail to resolve positional isomers or closely related oxidative impurities common in benzothiazole synthesis.

Part 2: Method Comparison

We evaluated two distinct methodologies for the purity analysis of a representative compound, 2-benzothiazolecarboxylic acid hydrazide.

Table 1: Comparative Method Parameters
ParameterMethod A: Generic StandardMethod B: Optimized Specific (Recommended)
Stationary Phase C18 (ODS), 5µm, 100ÅPhenyl-Hexyl, 3.5µm, 100Å
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Mobile Phase A Water (0.1% Formic Acid)20mM KH₂PO₄ Buffer (pH 3.0)
Mobile Phase B MethanolAcetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Backpressure ~1200 psi~2100 psi
Critical Pair Resolution 1.8 (Baseline)3.2 (Superior)
Peak Tailing Factor 1.6 (Acceptable but poor)1.1 (Excellent)
Why Method B Wins (Causality)
  • Stationary Phase: The Phenyl-Hexyl phase engages in

    
     stacking with the benzothiazole ring. This secondary interaction provides "shape selectivity," pulling the main peak away from structurally similar impurities that a C18 phase (which only sees hydrophobicity) might co-elute [1].
    
  • pH Control: Using a phosphate buffer at pH 3.0 ensures the basic nitrogen is fully protonated (

    
     for the ring N, but higher for substituents). This prevents it from interacting with residual silanols, sharpening the peak shape [2].[1]
    

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that must pass before sample analysis.

Reagents and Materials
  • Solvent A: Dissolve 2.72g KH₂PO₄ in 1L HPLC-grade water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.22µm nylon membrane.

  • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 Mixture of Solvent A and B.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: UV at 260 nm (Max absorbance for benzothiazole core).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Buffer (A)% ACN (B)Action
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
System Suitability Test (SST)

Before running samples, inject the Standard Solution (50 µg/mL) five times.

  • Acceptance Criteria:

    • RSD of Peak Area: ≤ 0.73% (Strict precision limit).

    • Tailing Factor (

      
      ): 0.9 < 
      
      
      
      < 1.2.
    • Theoretical Plates (

      
      ): > 5000.
      

Part 4: Validation Data (ICH Q2 R1 Compliant)

The following data summarizes the validation of Method B.

Specificity (Forced Degradation)

Samples were stressed to prove the method can detect degradation products (Stability Indicating).

Stress ConditionTime/TempDegradation %Resolution from Main Peak
Acid (0.1N HCl) 4h / 60°C12%> 2.5
Base (0.1N NaOH) 2h / 60°C28% (Rapid hydrolysis)> 3.0
Oxidation (3% H₂O₂) 4h / RT5%> 2.0
Thermal 24h / 80°C< 1%N/A

Note: Benzothiazole hydrazides are highly sensitive to base hydrolysis, cleaving the hydrazine moiety. The method successfully resolved the parent acid degradant. [3]

Linearity and Range
  • Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spiked placebo method at three levels.

LevelAmount Added (µg/mL)Mean Recovery (%)% RSD
50%25.099.8%0.45
100%50.0100.2%0.32
150%75.099.5%0.51

Part 5: Visualizing the Workflow

Diagram 1: Validation Logic Flow

This diagram illustrates the decision matrix for validating the method according to ICH guidelines.

ValidationWorkflow Start Method Development (Phenyl-Hexyl Phase) SST System Suitability Test (Tailing < 1.2, Plates > 5000) Start->SST Specificity Specificity (Forced Degradation) SST->Specificity Pass Fail Optimize Method SST->Fail Fail Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Resolution > 1.5 Specificity->Fail Co-elution Accuracy Accuracy & Precision (Recovery 98-102%) Linearity->Accuracy Robustness Robustness (pH, Flow, Temp variations) Accuracy->Robustness Final Validated Method Ready for Release Robustness->Final Fail->Start

Caption: Stepwise validation workflow ensuring ICH Q2(R1) compliance for purity analysis.

Diagram 2: Separation Mechanism

Why the Phenyl-Hexyl column outperforms C18 for this specific chemistry.

SeparationMechanism cluster_0 Stationary Phase Surface Ligand Phenyl-Hexyl Ligand Analyte Benzothiazole Hydrazide (Aromatic System) Ligand->Analyte Pi-Pi Stacking (Strong Selectivity) Ligand->Analyte Hydrophobic C18 Generic C18 Ligand C18->Analyte Hydrophobic Only (Weak Selectivity) Impurity Aliphatic Impurity C18->Impurity Hydrophobic

Caption: Mechanistic comparison showing the dual-interaction mode of Phenyl-Hexyl phases vs. C18.

References

  • Sielc Technologies. (2018). Separation of Benzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC: Modifying Mobile Phase pH. Retrieved from [Link]

  • Bhagwate, S., & Gaikwad, N. J. (2013).[2] Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ICH Expert Working Group. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-1,3-benzothiazole-6-carbohydrazide

Topic: Operational Safety Guide: 2-Amino-1,3-benzothiazole-6-carbohydrazide Content Type: Technical Safety Protocol & Logistical Guide Audience: Researchers, Medicinal Chemists, and HSE Officers[1] Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety Guide: 2-Amino-1,3-benzothiazole-6-carbohydrazide Content Type: Technical Safety Protocol & Logistical Guide Audience: Researchers, Medicinal Chemists, and HSE Officers[1]

Executive Summary & Compound Context

2-Amino-1,3-benzothiazole-6-carbohydrazide is a critical scaffold in medicinal chemistry, frequently employed in the synthesis of Schiff bases and as an intermediate for antimicrobial, anticancer, and neuroprotective agents (e.g., Riluzole analogs).[1]

While specific GHS data for this exact derivative is often aggregated under general benzothiazoles, a Senior Application Scientist must apply Analogous Extrapolation .[1] This compound combines a benzothiazole core (biological activity, potential aquatic toxicity) with a carbohydrazide moiety (potential skin sensitizer, reductant).[1]

The Core Safety Directive: Treat this compound as a Sensitizing Irritant . The primary risks are inhalation of fine dust during weighing and transdermal absorption , particularly when solubilized in organic vehicles like DMSO.[1]

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy.[1] The following matrix synthesizes risks based on functional group analysis and standard safety data for structural analogs (e.g., 2-aminobenzothiazole, carbohydrazide).

Hazard CategoryClassification (Inferred)Mechanism of ActionCritical Operational Risk
Respiratory STOT SE 3 (Irritant)Fine powder inhalation irritates mucous membranes.[1]Weighing: Static charge often disperses this powder; inhalation can trigger hydrazide-induced respiratory sensitization.[1]
Dermal Skin Sens. 1 / Irrit. 2Hydrazide groups are known haptens (protein binding).[1]Solubilization: Once dissolved in DMSO/DMF, the barrier to skin penetration drops significantly.[1]
Ocular Eye Irrit.[1][2][3] 2AMechanical and chemical irritation.[1]Transfer: Dust generation during spatula transfer is the highest risk moment for eyes.[1]
Systemic Acute Tox. 4 (Oral)Benzothiazoles interfere with glutamate signaling/enzyme function.[1]Ingestion: Poor hygiene (glove-to-face contact) leads to trace ingestion.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[1] This protocol requires an escalated posture due to the sensitization risk.[1]

A. Respiratory Protection (The Primary Barrier)[1]
  • Requirement: Engineering controls (Fume Hood) are mandatory.[1][4]

  • PPE Augmentation: If weighing outside a hood (strongly discouraged) or if the powder is electrostatically active:

    • Minimum: N95 disposable respirator (fit-tested).

    • Recommended: P100 half-mask if handling >10g.[1]

  • Scientific Rationale: The particle size of recrystallized benzothiazoles often falls below 10µm, making surgical masks ineffective against the "dust cloud" invisible to the naked eye.[1]

B. Hand Protection (The "Double-Barrier" System)[1]
  • Protocol: Double Gloving is required when handling solutions.[1]

    • Inner Layer: 4 mil Nitrile (Standard).[1]

    • Outer Layer: 5-8 mil Nitrile (Extended Cuff).[1]

  • Solvent Specificity: If using DMSO or DMF as a solvent, standard nitrile degrades/permeates in <15 minutes.[1]

    • Action: Change outer gloves immediately upon splash.[1]

    • Rationale: DMSO acts as a carrier, transporting the benzothiazole hydrazide directly into the bloodstream.[1]

C. Eye & Body Protection
  • Eyes: Chemical Safety Goggles (ANSI Z87.1 tight-fitting).[1] Safety glasses are insufficient due to potential dust migration.[1]

  • Body: Lab coat (buttoned, high-neck preferred) + Tyvek sleeves if dispensing large quantities to prevent cuff-gap exposure.[1]

Operational Workflow: The "Safe-Loop" Protocol

This visualization defines the decision-making process for handling the compound from storage to waste.[1]

SafetyLoop Start Start: Reagent Retrieval StateCheck Check Physical State Start->StateCheck Solid Solid Powder (Dust Hazard) StateCheck->Solid Is Powder Solution Solution (DMSO/DMF) (Permeation Hazard) StateCheck->Solution Is Dissolved PPE_Solid PPE: Goggles + Nitrile + Fume Hood (Essential) Solid->PPE_Solid PPE_Sol PPE: Goggles + DOUBLE Nitrile Gloves Solution->PPE_Sol Weighing Weighing Protocol: Use Antistatic Gun Clean Spatula Immediately PPE_Solid->Weighing Handling Handling Protocol: Change Outer Gloves every 30 mins PPE_Sol->Handling Waste Disposal: Solid Hazardous Waste Weighing->Waste Contaminated Wipes Handling->Waste Liquid Waste

Figure 1: Operational decision tree based on the physical state of the 2-Amino-1,3-benzothiazole-6-carbohydrazide. Note the divergence in risk focus (Dust vs. Permeation).

Detailed Handling Methodology

Step 1: Weighing & Transfer (Solid State)
  • Static Control: Benzothiazole powders are static-prone.[1] Use an ionizing fan or antistatic gun inside the fume hood before opening the vial.[1] This prevents the powder from "jumping" onto your gloves/cuffs.[1]

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable antistatic weighing boat.

  • Transfer: Use a funnel. If powder adheres to the funnel neck, wash it down with the reaction solvent immediately.[1] Do not blow air to clear the funnel.[1]

Step 2: Solubilization (Liquid State)
  • Solvent Choice: This compound is sparingly soluble in water but soluble in DMSO/DMF.[1]

  • The DMSO Danger: When dissolving in DMSO, the solution becomes a transdermal vector .[1]

    • Rule: If a drop falls on your glove, do not wipe it .[1] Remove the glove immediately, wash hands, and re-glove.[1][4]

    • Why: The hydrazide moiety can cause sensitization; DMSO ensures it reaches the immune cells in the dermis.[1]

Step 3: Decontamination[1]
  • Surface Cleaning: Wipe the balance area with a 10% bleach solution or a specific hydrazide decontaminant.[1]

    • Chemistry: Bleach (Hypochlorite) oxidizes the hydrazide group, breaking the toxicophore.[1]

  • Tool Cleaning: Rinse spatulas with acetone inside the hood into a waste beaker before bringing them to the sink.

Emergency Response & Spill Management

In the event of a spill, immediate action prevents area contamination.[1][2][3][5]

SpillResponse Spill Spill Detected Type Identify Type Spill->Type DrySpill Dry Powder Type->DrySpill WetSpill Solution (DMSO) Type->WetSpill ActionDry 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite 2. Do NOT use paper (DMSO penetrates paper) WetSpill->ActionWet Clean Decontaminate Surface: 10% Bleach Wash ActionDry->Clean ActionWet->Clean

Figure 2: Spill response logic. Note the specific instruction to wet the powder to prevent aerosolization.

Disposal & Logistics

  • Waste Stream: High Nitrogen Organic Waste .[1]

    • Do NOT mix with Oxidizing Acids (Nitric/Perchloric) – Risk of energetic reaction with the hydrazide group.[1]

    • Do NOT dispose of down the drain.[1] Benzothiazoles are persistent in aquatic environments.[1]

  • Container Labeling: Must be labeled "Toxic," "Irritant," and "Sensitizer."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217346, 2-Amino-1,3-benzothiazole-6-carboxylic acid hydrazide.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Benzothiazole derivatives and aquatic toxicity.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1,3-benzothiazole-6-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-Amino-1,3-benzothiazole-6-carbohydrazide
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